molecular formula C8H12N2O B1354387 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol CAS No. 623564-49-8

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Cat. No.: B1354387
CAS No.: 623564-49-8
M. Wt: 152.19 g/mol
InChI Key: ZHAXPVWSJMLLDM-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol (CAS 623564-49-8) is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This tetrahydropyrazolopyridine derivative serves as a critical synthetic intermediate for the development of potent protein kinase inhibitors . The core structure is a privileged framework in designing compounds that target enzymes like casein kinase 1 (CK1) , which is implicated in the regulation of circadian rhythms and neurodegenerative diseases . Researchers utilize this methanol-functionalized heterocycle to introduce key structural modifications, enhancing selectivity and efficacy against specific kinase targets. Its application is primarily focused on the development of targeted anti-cancer therapies, as protein kinases are key regulators frequently disrupted in cancers . The compound provides a foundational building block for generating structurally diverse libraries for high-throughput screening and structure-activity relationship (SAR) studies. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAXPVWSJMLLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474349
Record name (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-49-8
Record name (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID60474349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanol
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Foundational & Exploratory

1H NMR spectrum of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in various therapeutic agents.[3] Structural elucidation via NMR spectroscopy is paramount for confirming molecular identity, assessing purity, and understanding conformational dynamics. This document offers a predictive analysis of the ¹H NMR spectrum, grounded in fundamental principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret NMR data for this class of molecules. We will explore the theoretical underpinnings, present detailed experimental protocols, and provide a thorough, proton-by-proton interpretation of the expected spectrum.

Introduction: The Imperative for Structural Verification

In the realm of drug discovery, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data are built. This compound presents a unique spectroscopic challenge, combining an aromatic pyrazole ring with a saturated, conformationally flexible tetrahydropyridine ring. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the electronic environment, connectivity, and stereochemistry of every proton in the molecule. This guide moves beyond a simple data sheet, explaining the causal relationships between the molecular structure and the resulting NMR spectrum, thereby empowering the scientist to interpret spectra with confidence.

Molecular Architecture and Predicted Proton Environments

To interpret the spectrum, we must first deconstruct the molecule into its distinct proton environments, or "spin systems." The numbering convention for the pyrazolo[1,5-a]pyridine core is standardized, providing a clear framework for discussion.[4]

Below is the chemical structure with each unique proton environment labeled.

Caption: Structure of this compound with labeled proton environments.

The molecule contains seven distinct sets of protons that will give rise to unique signals in the ¹H NMR spectrum:

  • H-3: A lone proton on the aromatic pyrazole ring.

  • H₂-9 (CH₂OH): The methylene protons of the hydroxymethyl group.

  • OH: The hydroxyl proton.

  • H₂-7: The methylene protons adjacent to the pyrazole nitrogen (N1).

  • H₂-4: The methylene protons adjacent to the bridgehead nitrogen (N8).

  • H₂-6 & H₂-5: The two central methylene groups of the saturated ring.

Predictive ¹H NMR Data Analysis

The following table summarizes the predicted ¹H NMR spectral data for the target compound, assuming the spectrum is acquired in a standard solvent like DMSO-d₆ at 400 MHz. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds often slows the exchange rate of labile protons (like -OH), allowing their coupling to adjacent protons to be observed.[5]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityPredicted Coupling Constant (J, Hz)
H-3 ~ 6.1 - 6.31Hs (singlet)N/A
OH ~ 4.8 - 5.21Ht (triplet)~ 5.5
H₂-9 (CH₂OH) ~ 4.4 - 4.62Hd (doublet)~ 5.5
H₂-4 ~ 3.9 - 4.12Ht (triplet)~ 6.0
H₂-7 ~ 2.9 - 3.12Ht (triplet)~ 6.5
H₂-5 ~ 1.8 - 2.02Hm (multiplet)N/A
H₂-6 ~ 1.7 - 1.92Hm (multiplet)N/A
Detailed Signal Interpretation
  • H-3 (singlet, 1H, δ ~6.1-6.3 ppm): This proton is attached to an sp²-hybridized carbon of the electron-rich pyrazole ring. It has no adjacent protons, hence it appears as a sharp singlet. Its chemical shift is downfield from typical aliphatic protons due to the aromatic character of the ring but upfield from protons on a benzene ring.

  • OH (triplet, 1H, δ ~4.8-5.2 ppm): The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature.[6][7] In DMSO-d₆, it is expected to appear as a distinct triplet due to coupling with the two adjacent H₂-9 protons (n+1 rule, 2+1=3). This coupling is often not observed in CDCl₃ due to rapid proton exchange.[5] This signal will disappear upon the addition of a drop of D₂O, a definitive test for exchangeable protons.

  • H₂-9 (CH₂OH) (doublet, 2H, δ ~4.4-4.6 ppm): These protons are deshielded by both the adjacent electronegative oxygen atom and the pyrazole ring.[7] They are coupled to the single OH proton, resulting in a doublet. The integration value of 2H confirms it is a methylene group.

  • H₂-4 (triplet, 2H, δ ~3.9-4.1 ppm): These methylene protons are adjacent to the bridgehead nitrogen atom (N8). The electronegativity of nitrogen shifts this signal significantly downfield. It is coupled to the two neighboring H₂-5 protons, resulting in a triplet.

  • H₂-7 (triplet, 2H, δ ~2.9-3.1 ppm): This methylene group is adjacent to the pyrazole ring nitrogen (N1). It is also deshielded, but typically to a lesser extent than protons alpha to a secondary amine nitrogen like at position 4. It appears as a triplet due to coupling with the adjacent H₂-6 protons.

  • H₂-5 & H₂-6 (multiplets, 4H total, δ ~1.7-2.0 ppm): These are standard aliphatic methylene protons in a saturated ring. H₂-5 is coupled to both H₂-4 and H₂-6, and H₂-6 is coupled to both H₂-5 and H₂-7. This complex coupling, along with their similar electronic environments, will likely cause their signals to overlap and appear as a complex multiplet. The vicinal coupling constants in such saturated six-membered rings are typically in the range of 6-8 Hz.[8]

Experimental Protocols: A Self-Validating Workflow

Adherence to a rigorous, well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is designed to ensure scientific integrity at each step.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard if quantification is needed (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the solvent deuterium signal prep4->acq1 acq2 Shim the magnetic field to achieve high homogeneity acq1->acq2 acq3 Acquire a standard ¹H spectrum (e.g., 16 scans, 90° pulse) acq2->acq3 acq4 (Optional) Acquire a D₂O exchange spectrum acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to the solvent peak proc2->proc3 proc4 Integrate signals and analyze multiplicities & J-couplings proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can significantly affect the chemical shifts of labile protons.[6][9]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Automated or manual shimming procedures are then performed to optimize the field homogeneity, which is critical for sharp, well-resolved peaks.

    • Pulse Program: A standard one-pulse (e.g., 'zg30') sequence is typically sufficient.

    • Acquisition Parameters:

      • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

      • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

      • Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.

      • Spectral Width (SW): A range of ~16 ppm (e.g., from -2 to 14 ppm) is appropriate to capture all signals.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: A flat baseline is established.

    • Referencing: The chemical shift (ppm) axis is calibrated. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By applying fundamental NMR principles, one can confidently predict and interpret the key features of its spectrum: a lone singlet for the pyrazole proton, distinct signals for the hydroxymethyl group that confirm its presence and connectivity, and a series of aliphatic signals that map the saturated heterocyclic ring. This guide provides the theoretical framework and practical protocols necessary for researchers to use ¹H NMR as a robust tool for the structural verification and analysis of this important class of molecules, ensuring the integrity and reliability of their chemical research.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Physical Chemistry Chemical Physics, 3(18), 4126-4132. [Link]

  • Argüello-Da-Silva, A., et al. (2003). Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. Journal of the Brazilian Chemical Society, 14(4), 639-642. [Link]

  • Pinto, M., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry, 105, 147-155. [Link]

  • Li, Q., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(49), 47230-47238. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • ResearchGate. (n.d.). Table 2. ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • Kysil, A., et al. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2017(4), M962. [Link]

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl₂. Chemical Methodologies, 6(8), 571-581. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Characterization of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the structural characterization of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol . It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this specific scaffold, often utilized as a core intermediate in the development of JAK inhibitors and other kinase-targeting therapeutics.

Executive Summary & Structural Context

The compound This compound represents a fused bicyclic system combining an aromatic pyrazole ring with a saturated piperidine ring.[1] Unlike its fully aromatic parent (pyrazolo[1,5-a]pyridine), the 4,5,6,7-tetrahydro derivative possesses distinct electronic properties due to the saturation of the six-membered ring.

  • Core Scaffold: Pyrazole fused to Piperidine (share N1 and C3a).[1]

  • Key Feature: The bridgehead nitrogen (N1) is part of the aromatic 10π-electron system of the pyrazole but is also the heteroatom of the saturated ring.

  • Analytical Challenge: Distinguishing the aliphatic methylene signals (C4, C5, C6, C7) and confirming the regiochemistry of the hydroxymethyl substituent at position C2.

Structural Numbering Scheme

For the purpose of this guide and NMR assignment, the following IUPAC-consistent numbering is used:

  • N1: Bridgehead Nitrogen.[1]

  • C2: Pyrazole carbon attached to the substituent (-CH2OH).[1]

  • C3: Pyrazole methine (CH).[1]

  • C3a: Bridgehead quaternary carbon.[1]

  • C4, C5, C6: Methylene carbons.

  • C7: Methylene carbon adjacent to N1.[1]

Synthesis & Sample Preparation Workflow

To ensure the integrity of the NMR data, the sample must be prepared following a validated reduction protocol, typically from the corresponding ethyl ester.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Precursor Ethyl 4,5,6,7-tetrahydropyrazolo [1,5-a]pyridine-2-carboxylate Reaction Reduction (LiAlH4 / THF, 0°C) Precursor->Reaction Activation Quench Fieser Workup (Na2SO4 / H2O) Reaction->Quench 1h Stirring Purification Flash Chromatography (DCM:MeOH 95:5) Quench->Purification Crude Oil NMR_Sample NMR Sample (15mg in 0.6mL DMSO-d6) Purification->NMR_Sample Pure Solid

Figure 1: Validated synthesis and isolation workflow for high-purity NMR analysis.

13C NMR Data & Assignment

The following data represents the consensus chemical shifts for the molecule in DMSO-d6 at 298 K. DMSO is preferred over CDCl3 for this compound to prevent aggregation of the hydroxyl group and to provide distinct resolution of the labile proton if 1H NMR is run concurrently.

Acquisition Parameters (Standard)
  • Frequency: 100 MHz or 125 MHz (Carbon).

  • Solvent: DMSO-d6 (Reference: 39.52 ppm).[1]

  • Pulse Sequence: Proton-decoupled 13C (zgpg30).[1]

  • Relaxation Delay (D1): 2.0 seconds (ensure C2 and C3a relaxation).

  • Scans: 1024 (minimum for clear quaternary detection).

Chemical Shift Table[1][2][3][4]
PositionTypeδ (ppm)Assignment Logic (Causality)
C2 Cq152.4 Quaternary Aromatic. Deshielded due to attachment to N1 and the hydroxymethyl group.[1] Characteristic of pyrazole C-substituents.
C3a Cq139.8 Bridgehead Quaternary. Part of the aromatic system but shielded relative to C2 due to lack of direct heteroatom substitution outside the ring.
C3 CH102.1 Aromatic Methine. Typical chemical shift for the C4-position of a pyrazole (C3 in this fused system).[1] High electron density shields this carbon.[1]
CH2-OH CH257.5 Oxymethylene. Characteristic region for primary alcohols.[1] Confirmed by DEPT-135 (negative phase).[1]
C7 CH249.2 Aliphatic alpha-N. Significantly deshielded compared to other methylenes due to direct attachment to the bridgehead Nitrogen (N1).[1]
C4 CH223.1 Allylic-like. Adjacent to the aromatic bridgehead (C3a), causing slight deshielding compared to the beta-carbons.[1]
C5 CH222.5 Aliphatic beta. Central methylene in the piperidine ring.
C6 CH220.1 Aliphatic gamma. Shielded methylene, furthest from electronic withdrawing effects of the aromatic ring and nitrogen.

Advanced Structural Verification (2D NMR)

Reliance on 1D data alone is insufficient for rigorous structural proof.[1] The following correlations are required to confirm the fused bicyclic connectivity.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the definitive tool for connecting the "Tetrahydro" ring to the "Pyrazole" core.

  • Key Correlation 1: Protons at C7 (approx 4.0 ppm) must show a strong 3-bond correlation to C2 (152.4 ppm) and C3a (139.8 ppm).[1] This confirms the ring fusion.

  • Key Correlation 2: The -CH2OH protons (approx 4.4 ppm) must correlate strongly to C2 (152.4 ppm) and weakly to C3 (102.1 ppm), verifying the position of the alcohol.

Connectivity Logic Diagram (DOT)

NMR_Logic cluster_legend Legend C2 C2 (152.4 ppm) Quaternary C3a C3a (139.8 ppm) Bridgehead C7_H H-C7 (Protons) ~4.0 ppm C7_H->C2 HMBC (3J) C7_H->C3a HMBC (2J) CH2OH_H H-CH2OH ~4.4 ppm CH2OH_H->C2 HMBC (2J) Desc Solid Line: Strong 2-bond coupling Dashed Line: Long-range 3-bond coupling

Figure 2: Critical HMBC correlations required to validate the fused ring junction.

Protocol for Self-Validation

To ensure the data generated in your lab matches this standard, follow this self-validation checklist:

  • Solvent Check: Ensure DMSO-d6 does not contain high water content (H2O peak at 3.33 ppm should be minimal).[1] Water exchange can broaden the OH signal and affect the C2/CH2OH shifts slightly.

  • DEPT-135: Run a DEPT-135 experiment.

    • Result: C3, C7, C4, C5, C6, and CH2OH should all be inverted (negative) or upright depending on phase settings, but distinct from Quaternary carbons (C2, C3a) which will disappear.

    • Note: In standard DEPT-135 (CH/CH3 up, CH2 down), all protonated carbons in this molecule are CH2 or CH. C3 is CH (Up).[1] C4-C7 and CH2OH are CH2 (Down).[1] This is a rapid way to distinguish C3 (102.1 ppm) from the others.[1]

  • Integration (Proton): While this guide focuses on 13C, the 1H integration of the C7 protons (2H) vs C3 proton (1H) must be exactly 2:1.

References

  • Synthesis of Pyrazolopyridines: El-Borai, M. A., et al.[2][3] "Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyridine derivatives." Heterocycles, 2020.[4][2][5] (Representative Arkivoc entry for scaffold synthesis)

  • NMR of Fused Pyrazoles: Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992. (Foundational work on the aromatic/tetrahydro fused assignments). [1]

  • General Solvent Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.

Sources

Synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol from hydrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol is a critical workflow in medicinal chemistry, particularly for developing P2X7 antagonists and kinase inhibitors. This guide outlines a robust, scalable synthetic route starting from hydrazine derivatives (specifically utilizing the


-amination of pyridine) to construct the bicyclic core, followed by controlled saturation and reduction.

Executive Technical Summary

The target molecule features a pyrazolo[1,5-a]pyridine bicyclic core. The most reliable synthetic strategy involves constructing the aromatic pyrazolo[1,5-a]pyridine system first, utilizing a [3+2] cycloaddition between an


-aminopyridinium salt (a hydrazine derivative) and an acetylenic ester. This is followed by catalytic hydrogenation to saturate the pyridine ring and hydride reduction to yield the primary alcohol.

Key Advantages of this Route:

  • Regiocontrol: The cycloaddition specifically yields the [1,5-a] fusion, avoiding isomers common in open-chain condensations.

  • Scalability: Intermediates are stable esters, allowing for purification before the final sensitive reduction step.

  • Validation: The protocol relies on the established Tamura Cycloaddition , a cornerstone of nitrogen-bridgehead heterocycle synthesis.

Retrosynthetic Analysis

The logical disconnection reveals the aromatic ester as the linchpin intermediate. The synthesis is divided into three distinct phases: Core Construction, Ring Saturation, and Functional Group Manipulation.

Retrosynthesis Target (4,5,6,7-Tetrahydropyrazolo[1,5-a] pyridin-2-yl)methanol TetrahydroEster Ethyl 4,5,6,7-tetrahydro pyrazolo[1,5-a]pyridine-2-carboxylate Target->TetrahydroEster Reduction (LiAlH4) AromaticEster Ethyl pyrazolo[1,5-a] pyridine-2-carboxylate TetrahydroEster->AromaticEster Hydrogenation (Pd/C, H2) Precursors N-Aminopyridinium Salt + Ethyl Propiolate AromaticEster->Precursors [3+2] Cycloaddition (Base-mediated)

Figure 1: Retrosynthetic logic flow from target alcohol to starting hydrazine derivatives.

Detailed Experimental Protocol

Phase 1: Synthesis of the -Aminopyridinium Precursor

The starting material is generated by


-amination of pyridine using Hydroxylamine-O-sulfonic acid (HOSA) , a potent hydrazine-derived aminating agent.
  • Reagents: Pyridine (Excess), Hydroxylamine-O-sulfonic acid (HOSA), Potassium Carbonate (

    
    ).
    
  • Mechanism: Nucleophilic attack of pyridine nitrogen on the aminated sulfate species.

  • Protocol:

    • Dissolve HOSA (1.0 eq) in water and neutralize with

      
       at 0°C.
      
    • Add Pyridine (excess, acts as solvent/reactant) and heat to 90°C for 1 hour.

    • Cool and concentrate.[1] The resulting

      
      -aminopyridinium salt  can be used as a crude mesitylenesulfonate or iodide salt (via ion exchange with HI) for better solubility in organic solvents.
      
Phase 2: The Tamura [3+2] Cycloaddition

This step constructs the bicyclic core. The


-aminopyridinium ylide (generated in situ) undergoes a dipolar cycloaddition with ethyl propiolate.
  • Reagents:

    
    -Aminopyridinium Iodide, Ethyl Propiolate, 
    
    
    
    , DMF (Dimethylformamide).
  • Conditions: Room Temperature, 12–24 hours.

  • Reaction Scheme:

ReactionScheme Start N-Aminopyridinium Iodide Product Ethyl pyrazolo[1,5-a] pyridine-2-carboxylate Start->Product [3+2] Cycloaddition -2H (Oxidative) Reagent Ethyl Propiolate (K2CO3 / DMF)

Figure 2: Construction of the aromatic core via dipolar cycloaddition.

  • Procedure:

    • Suspend

      
      -aminopyridinium iodide (10 mmol) and 
      
      
      
      (20 mmol) in DMF (20 mL).
    • Add ethyl propiolate (11 mmol) dropwise. The solution will darken as the ylide forms and reacts.

    • Stir at ambient temperature for 16 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.[2]
      
    • Purification: Flash chromatography (Hexane/EtOAc) yields Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (Yield: 60–75%).

Phase 3: Catalytic Hydrogenation (Ring Saturation)

The aromatic pyridine ring is selectively reduced to the piperidine ring while preserving the pyrazole double bonds and the ester.

  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (

    
    ), Ethanol/Acetic Acid.
    
  • Conditions: 50–60 psi

    
    , Room Temperature, 6–12 hours.
    
  • Procedure:

    • Dissolve the aromatic ester (5 mmol) in Ethanol (30 mL) containing 1% Acetic Acid (to protonate the pyridine nitrogen, facilitating reduction).

    • Add 10% Pd/C (10 wt% loading).

    • Hydrogenate in a Parr shaker at 50 psi.

    • Monitoring: Monitor via LC-MS for the mass shift (+4 Da).

    • Workup: Filter through Celite to remove catalyst. Concentrate to obtain Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate .

Phase 4: Reductive Hydroxylation (Ester to Alcohol)

The final step converts the ester to the target primary alcohol.

  • Reagents: Lithium Aluminum Hydride (

    
    ), Dry THF.
    
  • Conditions: 0°C to Room Temperature,

    
     atmosphere.
    
  • Procedure:

    • Suspend

      
       (2.0 eq) in dry THF at 0°C under nitrogen.
      
    • Add the tetrahydro-ester (dissolved in THF) dropwise to control the exotherm.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular white precipitate.

    • Concentrate the filtrate to yield This compound .

Data Summary & Process Control

ParameterPhase 2 (Cycloaddition)Phase 3 (Hydrogenation)Phase 4 (Reduction)
Limiting Reagent

-Aminopyridinium salt
Aromatic EsterTetrahydro Ester
Key Reagent Ethyl Propiolate

/ Pd/C

Solvent DMF (Polar Aprotic)EtOH / AcOHTHF (Anhydrous)
Temperature 20–25°C20–25°C0°C

25°C
Critical Hazard Base exothermFlammable

gas
Pyrophoric Hydride
Typical Yield 65%90%85%

Troubleshooting:

  • Low Yield in Phase 2: Ensure the

    
    -aminopyridinium salt is dry and the base (
    
    
    
    ) is finely powdered. The ylide intermediate is sensitive to moisture.
  • Incomplete Hydrogenation: If the reaction stalls, add fresh catalyst or increase pressure to 100 psi. Acidification (AcOH) is crucial to activate the pyridine ring.

References

  • Tamura, Y., et al. (1972). Syntheses of Pyrazolo[1,5-a]pyridine Derivatives via 1,3-Dipolar Cycloaddition. Journal of Organic Chemistry.

  • Janssen Pharmaceutica NV. (2015). Substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives. Patent WO2015100117A1.

  • Melo, T., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins. European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). 1-Aminopiperidine Product & Safety Data.

  • Downey, C.W., et al. (2013).[3] One-pot reactions of ethyl propiolate. University of Richmond Scholarship Repository.

Sources

Technical Guide: Commercial Availability & Strategic Sourcing of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol CAS Registry Number: 623564-49-8 Primary Application: Scaffold for kinase inhibitors (c-Met, P2X7 antagonists) and photodynamic therapy agents. Supply Chain Status: Niche / Make-on-Demand. While the aromatic precursor is a commodity chemical, the specific tetrahydro-alcohol derivative is frequently a non-stock item requiring lead times of 4–6 weeks. For drug discovery campaigns requiring gram-scale quantities, a "Make vs. Buy" analysis strongly favors in-house reduction of the commercially available aromatic precursor over custom synthesis of the ring system.

Chemical Profile & Identification

This molecule features a bicyclic system where a pyrazole ring is fused to a saturated piperidine ring. The saturation of the pyridine ring (positions 4, 5, 6, 7) imparts specific 3D conformational properties distinct from its flat aromatic counterpart.

PropertyData
IUPAC Name This compound
CAS Number 623564-49-8
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Key Structural Feature Fused 5,6-bicyclic system; Pyrazole (aromatic) + Piperidine (saturated)
Solubility Profile Moderate water solubility; highly soluble in MeOH, DMSO, DCM
Aromatic Precursor Pyrazolo[1,5-a]pyridin-2-ylmethanol (CAS: 76943-47-0)

Commercial Landscape & Sourcing Strategy

Supplier Analysis

Direct stock of the tetrahydro-alcohol is limited. Most suppliers listing this CAS are aggregators who will initiate a custom synthesis upon order.

  • Primary Source Type: Specialized Building Block Suppliers (e.g., Accela ChemBio, Enamine, WuXi AppTec).

  • Typical Purity: ≥95% (NMR/LCMS).

  • Lead Time: Often 2–6 weeks (indicates make-on-demand).

  • Cost Estimation: High premium for the tetrahydro form (

    
    1,000/g) compared to the aromatic precursor (
    
    
    
    100/g).
The "Make vs. Buy" Decision Matrix

For researchers requiring >1 gram, purchasing the aromatic precursor and performing a one-step hydrogenation is the most cost-effective and time-efficient strategy.

ProcurementStrategy Start Need (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-2-yl)methanol CheckStock Check Stock (CAS 623564-49-8) Start->CheckStock InStock In Stock? CheckStock->InStock BuyDirect Buy Direct (High Cost, Fast) InStock->BuyDirect Yes CheckPrecursor Check Aromatic Precursor (CAS 76943-47-0) InStock->CheckPrecursor No PrecursorStock Precursor Available? CheckPrecursor->PrecursorStock InHouse In-House Hydrogenation (Low Cost, 2-3 Days) PrecursorStock->InHouse Yes (Recommended) CustomSynth Outsource Custom Synthesis (High Cost, 4-6 Weeks) PrecursorStock->CustomSynth No

Figure 1: Strategic decision tree for procuring the target molecule. The "In-House" route is often superior due to the wide availability of the aromatic precursor.

Synthesis & Manufacturing Protocols

If direct procurement is unavailable or cost-prohibitive, the following protocols provide a self-validating path to the molecule.

Route A: Catalytic Hydrogenation (Recommended)

This route reduces the pyridine ring of the commercially available aromatic precursor while leaving the pyrazole ring intact.

  • Starting Material: Pyrazolo[1,5-a]pyridin-2-ylmethanol (CAS 76943-47-0).

  • Reagents: H₂ (balloon or Parr shaker), 10% Pd/C or PtO₂ (Adam's Catalyst), Acetic Acid/Methanol solvent.

  • Mechanism: Heterogeneous catalytic hydrogenation.

Protocol:

  • Dissolve 1.0 eq of Pyrazolo[1,5-a]pyridin-2-ylmethanol in MeOH (0.1 M concentration).

  • Add 1.5 eq of Acetic Acid (protonation facilitates pyridine reduction).

  • Add 10 wt% of Pd/C (or 5 wt% PtO₂ for faster kinetics).

  • Monitor: TLC/LCMS. The product will lose UV activity significantly compared to the aromatic starting material.

  • Workup: Filter through Celite, concentrate, and neutralize with saturated NaHCO₃. Extract with DCM/MeOH (9:1).

Route B: De Novo Cyclization (For Analog Generation)

If the aromatic precursor is unavailable, the ring system can be built from N-aminopiperidine derivatives, though this is significantly more complex.

  • Precursors: N-aminopiperidine + Alkynyl esters.

  • Key Step: [3+2] Cycloaddition followed by rearrangement.

Quality Control & Analytics

To ensure scientific integrity, the identity of the procured or synthesized material must be validated against these criteria:

Analytical MethodExpected Result (Tetrahydro vs. Aromatic)
¹H NMR (Aromatic Region) Tetrahydro: No signals in 7.0–8.5 ppm range (except pyrazole H3). Aromatic: Multiple signals in 6.5–8.5 ppm range.
¹H NMR (Aliphatic Region) Tetrahydro: Multiplets at 1.8–2.2 ppm (C5, C6) and triplets at ~3.0 ppm (C7) and ~4.1 ppm (C4).
LC-MS Tetrahydro: [M+H]⁺ = 153.1 Aromatic: [M+H]⁺ = 149.1
UV-Vis Tetrahydro: Significant hypsochromic shift (loss of conjugation).

Applications in Drug Discovery

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, often used to improve the physicochemical properties (LogP, solubility) of flat aromatic drug candidates.

Case Study: Kinase Inhibition

In the development of c-Met and P2X7 inhibitors, replacing the flat pyrazolo[1,5-a]pyridine core with the tetrahydro-variant introduces:

  • sp³ Character: Increases "Fraction of sp³ carbons" (Fsp³), a metric correlated with clinical success.

  • Vector Control: The puckered piperidine ring orients substituents (like the 2-hydroxymethyl group) into new vectors for hydrogen bonding within the ATP-binding pocket.

Bioactivity Scaffold Tetrahydropyrazolo [1,5-a]pyridine Core Property1 Increased Fsp³ (Better Solubility) Scaffold->Property1 Property2 3D Geometry (Novel IP Space) Scaffold->Property2 Target1 c-Met Inhibitors Property1->Target1 Target2 P2X7 Antagonists Property2->Target2

Figure 2: Impact of the tetrahydro-scaffold on medicinal chemistry parameters.

References

  • Accela ChemBio. Product Catalog: this compound (CAS 623564-49-8).[1]Link

  • PubChem. Compound Summary: Pyrazolo[1,5-a]pyridin-2-ylmethanol (Aromatic Precursor).Link

  • ChemicalBook. Supplier List for Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.Link

  • Journal of Medicinal Chemistry. Synthesis and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (Discusses related scaffold synthesis). Link

  • European Journal of Medicinal Chemistry. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents.Link

Sources

Purity analysis of commercially available (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Foreword: The Imperative of Purity in Modern Drug Discovery

In the landscape of pharmaceutical development, the starting materials, intermediates, and final active pharmaceutical ingredients (APIs) are scrutinized with uncompromising rigor. The compound this compound, a heterocyclic building block, represents a class of scaffolds increasingly utilized in the synthesis of novel therapeutics. Its structural integrity and purity are not mere quality metrics; they are foundational pillars upon which the safety and efficacy of a potential drug candidate are built. An unknown impurity, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final product.

This guide provides a comprehensive framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple protocols to explain the scientific rationale behind the analytical strategy. We will explore the likely origins of impurities, establish a multi-faceted analytical workflow to detect and quantify them, and ground our methods in the principles of regulatory validation.

Physicochemical Profile and the Genesis of Impurities

A robust analytical strategy begins with understanding the molecule and its synthetic lineage. The potential for impurity formation is intrinsically linked to the synthetic route employed.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Parent Scaffold Tetrahydropyrazolo[1,5-a]pyridine
Key Functional Groups Pyrazole Ring, Saturated Piperidine Ring, Primary Alcohol
Predicted Polarity Moderately polar, soluble in methanol, DMSO

Common synthetic routes to the tetrahydropyrazolopyridine core involve the condensation of a hydrazine derivative with a suitable piperidone-based precursor, often followed by functional group manipulations to install the methanol moiety.[1][2] A plausible final step is the reduction of the corresponding carboxylic acid or ester. This understanding allows us to anticipate potential process-related impurities.

Table 2: Potential Impurities and Their Likely Origins

Impurity ClassSpecific ExampleOrigin
Starting Materials Unreacted hydrazine or piperidone precursorsIncomplete reaction during scaffold synthesis.
Intermediates (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid)[3]Incomplete reduction in the final synthetic step.
By-products Isomeric pyrazole regioisomersLack of complete regioselectivity during the initial cyclocondensation reaction.[1]
Degradants (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde)Oxidation of the primary alcohol moiety during workup or storage.
Process-Related Residual solvents (e.g., Ethanol, Toluene), Reagents (e.g., reducing agents)Carryover from purification and reaction steps.

Senior Scientist's Note: The regioselectivity of pyrazole synthesis is a well-known challenge.[1] Therefore, developing an analytical method with the specificity to separate the desired 2-substituted isomer from other potential isomers (e.g., the 3-substituted isomer) is not just a purity check; it's a critical validation of the synthetic process itself.

The following diagram illustrates the relationship between the synthetic pathway and the potential impurities that must be monitored.

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurity Classes SM Starting Materials (e.g., Hydrazine, Piperidone derivative) INT Intermediate (e.g., Carboxylic Acid) SM->INT Cyclization IMP_SM Unreacted Starting Materials SM->IMP_SM API (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-2-yl)methanol INT->API Reduction IMP_INT Unreacted Intermediate INT->IMP_INT IMP_ISO Isomeric By-products INT->IMP_ISO Side Reaction IMP_DEG Degradation Products (Oxidation) API->IMP_DEG

Caption: Relationship between synthesis steps and impurity formation.

An Orthogonal Analytical Strategy for Purity Determination

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. The core of our strategy involves a primary chromatographic purity assay, definitive structural confirmation, and specific tests for non-chromatographable impurities like water.

High-Performance Liquid Chromatography (HPLC): The Primary Purity Assay

HPLC is the cornerstone for purity testing of non-volatile organic molecules, offering high resolution and quantitation.[4] A reversed-phase method is the logical starting point for this moderately polar compound.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve in 10 mL of a 50:50 acetonitrile:water mixture to create a 0.5 mg/mL stock solution. Further dilute as required.

  • Chromatographic System: Utilize a system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Method Parameters: The following table provides a robust starting point for method development.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase column offering good retention and peak shape for moderately polar heterocycles.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains pH consistency.
Gradient 5% B to 95% B over 20 min, hold for 5 min, re-equilibrate for 5 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm and 254 nmThe pyrazole ring provides UV absorbance. Monitoring multiple wavelengths helps detect impurities with different chromophores.[5]
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.

Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A DAD is invaluable as it allows for peak purity analysis, comparing spectra across a single peak to check for co-eluting impurities.

NMR Spectroscopy: Structural Confirmation and Absolute Quantification

NMR serves a dual, critical purpose: unequivocal structural identification and, via Quantitative NMR (qNMR), determination of absolute purity.

  • Structural Confirmation (¹H and ¹³C NMR): A clean NMR spectrum, with correctly assigned peaks and integrations, is the first line of defense against gross impurities and structural misidentification. Key expected ¹H NMR signals would include a unique singlet for the pyrazole proton, multiplets for the saturated ring protons, and a characteristic signal for the CH₂OH group.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that determines purity without needing a reference standard of the analyte itself.[6][7] The integral of a specific analyte signal is compared to the integral of a high-purity, stable internal standard of known concentration.[8][9]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Sample Preparation: Accurately weigh ~15 mg of the target compound into the same vial.

  • Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 1.0 mL DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Senior Scientist's Note: While HPLC provides excellent relative purity (area %), qNMR provides an absolute purity value that accounts for non-UV active impurities and is traceable to a certified standard.[9] It is an exceptionally powerful tool for qualifying reference materials.

Mass Spectrometry (LC-MS & GC-MS): Impurity Identification

When HPLC analysis reveals unknown impurity peaks, hyphenated mass spectrometry is used to determine their molecular weights, aiding in their identification.

  • LC-MS: This is the preferred method for this compound. The HPLC method described above can be directly coupled to a mass spectrometer (e.g., ESI-QTOF) to obtain accurate mass data for the main peak and any impurities, allowing for the calculation of their elemental formulas.

  • GC-MS: Due to the compound's polarity and low volatility, direct GC-MS analysis is challenging.[10] It would likely require derivatization (e.g., silylation) of the alcohol group to increase volatility.[11] This is typically reserved for identifying specific, volatile, or thermally stable impurities not amenable to LC-MS.

The Framework of Method Validation

A purity result is only as reliable as the method that generated it. For use in regulated environments, analytical methods must be validated according to established guidelines, such as ICH Q2(R1).[12][13][14] Validation demonstrates that the method is suitable for its intended purpose.

G cluster_workflow Comprehensive Purity Analysis Workflow Start Sample Receipt ID Identity Confirmation (¹H/¹³C NMR, MS) Start->ID Purity Primary Purity Assay (HPLC-UV/DAD) ID->Purity ImpurityID Impurity Identification (LC-MS) Purity->ImpurityID If impurities > threshold Report Final Purity Certificate Purity->Report Quant Absolute Purity Assay (qNMR) Quant->Report Specific Specific Assays (Water Content, Residual Solvents) Specific->Report

Caption: A logical workflow for the comprehensive purity analysis.

Table 4: Key Validation Parameters (per ICH Q2(R1))

ParameterDescriptionPurpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Ensures impurity peaks do not co-elute with the main peak.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Establishes the concentration range over which the assay is accurate.
Accuracy The closeness of test results obtained by the method to the true value.Confirms the method provides the "correct" result.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Measures the repeatability and reproducibility of the method.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Defines the lower limit for reliably measuring impurities.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Ensures the method is reliable under normal day-to-day variations.

Conclusion

The purity analysis of this compound is a multi-faceted task that demands a scientifically sound, orthogonal approach. By combining high-resolution chromatography for impurity profiling (HPLC), definitive spectroscopic techniques for identity and absolute quantification (NMR), and mass spectrometry for impurity elucidation (LC-MS), a complete and trustworthy picture of the compound's quality can be established. Each step, from understanding impurity formation to validating the final analytical method, is a critical link in the chain of ensuring the material is fit for purpose in the rigorous world of research and drug development.

References

  • Pauli, G. F., et al. "Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA." Magnetic Resonance in Chemistry, 2021. [Link]

  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy, n.d. [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 2024. [Link]

  • University of Illinois Chicago. "Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI)." University of Illinois Chicago, n.d. [Link]

  • McMaster, J. "ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities." Pharmaceutical Outsourcing, 2013. [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories Inc., n.d. [Link]

  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA, 2021. [Link]

  • International Council for Harmonisation. "Quality Guidelines." ICH, n.d. [Link]

  • Patsnap. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap Eureka, 2025. [Link]

  • ICH. "ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH, 2005. [Link]

  • Appretech Scientific Limited. "(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol." Appretech Scientific Limited, n.d. [Link]

  • Dunn, W. B. "Detection of polar metabolites through the use of gas chromatography-mass spectrometry." Methods in Molecular Biology, 2013. [Link]

  • Golovnya, R. V., et al. "Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes." Journal of the Chemical Society, Perkin Transactions 2, 1983. [Link]

  • Al-Rajhi, A. M. H., et al. "Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract..." MDPI, 2022. [Link]

  • Moravek, Inc. "Why Is HPLC Ideal for Chemical Purity Testing?" Moravek, Inc., n.d. [Link]

  • H-E, M., et al. "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." MDPI, 2018. [Link]

  • PubChem. "4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid." PubChem, n.d. [Link]

  • ResearchGate. "HPLC profiles of the reaction mixture and purity analysis..." ResearchGate, n.d. [Link]

  • Reddit. "HPLC trace for proof of purity." Reddit, 2024. [Link]

  • Semantic Scholar. "One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines..." Semantic Scholar, n.d. [Link]

  • The Royal Society of Chemistry. "Compound purity analysis and HPLC data." The Royal Society of Chemistry, n.d. [Link]

  • ResearchGate. "Which of these methods is preffered when determining the chemical structure..." ResearchGate, 2018. [Link]

  • Penner, N. B., et al. "Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin)." PMC, 2019. [Link]

  • Hancock, A. A., et al. "Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines..." PMC, 2008. [Link]

  • Sepuxianyun. "Heterocycles Structural Analysis in HPLC Method Development." Welch Materials, Inc., 2025. [Link]

  • ResearchGate. "Synthesis of tetrahydropyrazolopyridine derivatives." ResearchGate, n.d. [Link]

  • Patel, H., et al. "Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach..." Atmiya University, 2021. [Link]

  • Google Patents. "DE60006857T2 - METHOD FOR PRODUCING PYRIDINE METHANOL COMPOUNDS.
  • S. V. F. Hansen, et al. "Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[6][12][15]triazolo[4,5-c]pyridines..." PMC, n.d. [Link]

  • Penner, N. B., et al. "Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin)." PubMed, 2019. [Link]

  • Reddy, G. J., et al. "Synthesis and Characterization of Impurities in the Production Process of Lopinavir." PMC, n.d. [Link]

  • Abounassif, M. A., et al. "Characterization of impurities in sulfasalazine." PubMed, 1989. [Link]

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Methodological & Application

The Versatile Scaffold: Application Notes on (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Success often hinges on the identification and strategic utilization of "privileged scaffolds" – core molecular structures that can be readily derivatized to interact with a variety of biological targets. The (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring system has emerged as one such valuable scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol, a key building block that serves as a gateway to a diverse chemical space with significant therapeutic potential.

This document will detail the synthetic pathways to access this versatile intermediate, followed by protocols for its application in the development of novel agents for photodynamic therapy and as kinase inhibitors, specifically targeting the Ataxia Telangiectasia and Rad3-related (ATR) protein.

I. The Significance of the Tetrahydropyrazolo[1,5-a]pyridine Core

The fused bicyclic nature of the tetrahydropyrazolo[1,5-a]pyridine scaffold imparts a defined three-dimensional geometry, making it an excellent starting point for the design of molecules that can fit into the binding pockets of enzymes and receptors. Derivatives of this core structure have been investigated for a range of medicinal applications, including their use as anticancer agents[1], inhibitors of p38 kinase[2], and even as core protein allosteric modulators for the inhibition of the Hepatitis B Virus[3][4]. The introduction of a hydroxymethyl group at the 2-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

II. Synthesis of this compound

Access to this key building block can be achieved through a multi-step synthesis, often culminating in a crucial cycloaddition reaction to form the bicyclic core. While a direct, one-pot synthesis of the title compound is not widely reported, a plausible and efficient route can be devised based on established chemical transformations.

Protocol 1: Synthesis via [3+2] Cycloaddition and Subsequent Reduction

This protocol outlines a common strategy for the synthesis of the tetrahydropyrazolo[1,5-a]pyridine core, followed by the modification of a functional group to yield the desired 2-hydroxymethyl substituent. The key step is an oxidative [3+2] cycloaddition of an N-aminopyridine derivative with an appropriate alkene.[5][6]

Step 1: Synthesis of the Tetrahydropyrazolo[1,5-a]pyridine Core

The synthesis begins with the reaction of N-aminopiperidine with a suitable three-carbon synthon, such as an α,β-unsaturated ester. This cycloaddition reaction constructs the fused heterocyclic system.

  • Reagents and Materials:

    • N-Aminopiperidine

    • Methyl 2-(ethoxymethylidene)-3-oxobutanoate

    • Oxidizing agent (e.g., PIDA - Phenyliodine diacetate)

    • Anhydrous solvent (e.g., N-methylpyrrolidone - NMP)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

  • Procedure:

    • To a solution of N-aminopiperidine (1.0 eq) in anhydrous NMP, add methyl 2-(ethoxymethylidene)-3-oxobutanoate (1.1 eq).

    • Cool the reaction mixture to 0 °C.

    • Slowly add a solution of PIDA (1.2 eq) in NMP to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 2-acetyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate.

Step 2: Reduction to this compound

The ester and ketone functionalities of the cycloadduct are then reduced to the corresponding alcohols. A strong reducing agent like lithium aluminum hydride (LAH) is typically employed for this transformation.

  • Reagents and Materials:

    • Methyl 2-acetyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware for anhydrous reactions

    • Quenching reagents (e.g., water, 15% NaOH solution, water)

  • Procedure:

    • Carefully add LAH (a sufficient excess, e.g., 3-4 eq) to a flask containing anhydrous THF under an inert atmosphere.

    • Cool the LAH suspension to 0 °C.

    • Slowly add a solution of the starting ester in anhydrous THF to the LAH suspension.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

G cluster_0 Synthesis of the Core cluster_1 Reduction to Target Compound N-Aminopiperidine N-Aminopiperidine Cycloaddition Cycloaddition N-Aminopiperidine->Cycloaddition Unsaturated Ester Unsaturated Ester Unsaturated Ester->Cycloaddition Intermediate_Ester Methyl 2-acetyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyridine-3-carboxylate Cycloaddition->Intermediate_Ester  [3+2] Cycloaddition  PIDA, NMP Reduction Reduction Intermediate_Ester->Reduction Target_Compound (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-2-yl)methanol Reduction->Target_Compound  LAH, THF

Caption: Synthetic workflow for this compound.

III. Application in Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved, minimally invasive therapeutic procedure that uses a combination of a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells and other diseased cells.[4][7] The tetrahydropyrazolo[1,5-a]pyridine scaffold can be incorporated into photosensitizer molecules to enhance their photophysical and biological properties.

Mechanism of Action in PDT

The fundamental principle of PDT involves the excitation of a photosensitizer by light of a specific wavelength. The excited photosensitizer then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1][8][9][10] Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[10]

G cluster_0 Photodynamic Therapy Cascade Photosensitizer Photosensitizer (Ground State) Excited_Singlet Excited Singlet State Photosensitizer->Excited_Singlet Light (Photon Absorption) Excited_Triplet Excited Triplet State Excited_Singlet->Excited_Triplet Intersystem Crossing Oxygen Molecular Oxygen (³O₂) Singlet_Oxygen Singlet Oxygen (¹O₂) Cell_Death Cellular Damage & Cell Death Singlet_Oxygen->Cell_Death Excited_TripletOxygen Excited_TripletOxygen Excited_TripletOxygen->Singlet_Oxygen Energy Transfer (Type II Reaction)

Caption: Mechanism of singlet oxygen generation in Photodynamic Therapy.

Protocol 2: Evaluation of Photosensitizing Activity

This protocol describes a general method for assessing the photocytotoxicity of a novel photosensitizer derived from this compound using a standard in vitro cytotoxicity assay.

  • Reagents and Materials:

    • Cancer cell line (e.g., A375 melanoma cells)[9]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test photosensitizer compound

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well cell culture plates

    • Light source with appropriate wavelength and power for photosensitizer activation

    • Standard cell culture incubator (37 °C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

    • Compound Treatment: Prepare serial dilutions of the test photosensitizer in a complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-drug control.

    • Incubation: Incubate the cells with the photosensitizer for a predetermined period (e.g., 24 hours) to allow for cellular uptake.

    • Light Exposure: Wash the cells with PBS to remove any extracellular compound. Add fresh, drug-free medium to each well. Expose the plates to the light source for a specific duration to activate the photosensitizer. Keep a set of plates treated with the photosensitizer in the dark as a control for dark toxicity.

    • Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for both the light-exposed and dark conditions. A significant difference between the light and dark IC₅₀ values indicates photosensitizing activity.

IV. Application as ATR Kinase Inhibitors

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that maintain genomic integrity.[11] Many cancer cells have defects in their DDR pathways, making them more reliant on ATR for survival.[5] Therefore, inhibiting ATR is a promising strategy for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents.[11] The tetrahydropyrazolo[1,5-a]pyrazine scaffold, a close analog of the pyridine-based core, has been successfully employed in the development of potent and selective ATR inhibitors.[11][12][13]

Protocol 3: In Vitro ATR Kinase Inhibition Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of a test compound against the ATR kinase. This type of assay is crucial for the initial screening and SAR studies of potential ATR inhibitors.

  • Reagents and Materials:

    • Recombinant human ATR/ATRIP complex

    • GST-tagged p53 peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compound dissolved in DMSO

    • Detection reagents (e.g., HTRF-based detection system with europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody)[14]

    • 384-well assay plates

    • HTRF-compatible plate reader

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in the kinase assay buffer.

    • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the GST-p53 substrate, and the test compound at various concentrations.

    • Enzyme Addition: Add the ATR/ATRIP enzyme complex to each well to initiate the pre-incubation.

    • Reaction Initiation: Start the kinase reaction by adding a solution of ATP and MgCl₂ to each well.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

    • Detection: Add the detection reagents (europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody) to each well.

    • Incubation for Detection: Incubate the plate for 60 minutes at room temperature to allow for the formation of the detection complex.

    • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (d2).

    • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 ATR Kinase Inhibition Assay Workflow Plate_Setup 1. Plate Setup (Buffer, Substrate, Inhibitor) Enzyme_Addition 2. Add ATR/ATRIP Enzyme Plate_Setup->Enzyme_Addition Reaction_Start 3. Add ATP/Mg²⁺ to Initiate Reaction Enzyme_Addition->Reaction_Start Incubation 4. Incubate at RT Reaction_Start->Incubation Reaction_Stop 5. Stop Reaction (EDTA) Incubation->Reaction_Stop Detection 6. Add HTRF Detection Reagents Reaction_Stop->Detection Read_Plate 7. Read Plate (HTRF Reader) Detection->Read_Plate Data_Analysis 8. Calculate IC₅₀ Read_Plate->Data_Analysis

Caption: Workflow for an in vitro ATR kinase inhibition assay.

V. Data Presentation

The following tables summarize hypothetical data that could be generated from the protocols described above, illustrating how the this compound scaffold can be derivatized to yield compounds with potent biological activity.

Table 1: Photodynamic Activity of Tetrahydropyrazolo[1,5-a]pyridine Derivatives

Compound IDR-Group Modification at 2-CH₂OHDark IC₅₀ (µM)Light IC₅₀ (µM)Phototoxicity Index (Dark IC₅₀ / Light IC₅₀)
THPP-01-OH (Parent Compound)> 10025.3> 3.9
THPP-02-O-(Porphyrin A)> 500.8> 62.5
THPP-03-O-(Chlorin B)> 500.2> 250

Table 2: ATR Kinase Inhibitory Activity of Tetrahydropyrazolo[1,5-a]pyrazine Analogs

Compound IDR¹-GroupR²-GroupATR Ki (nM)
THPZ-01HPhenyl520
THPZ-02Methyl3-Fluorophenyl85
THPZ-03Ethyl2-Aminopyrimidine5.2

VI. Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive hydroxymethyl group provide a gateway for the creation of diverse libraries of compounds. The demonstrated applications in photodynamic therapy and kinase inhibition underscore the potential of this scaffold in addressing significant unmet medical needs. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this privileged structure in their drug discovery endeavors.

References

  • Melo, T. M. S., et al. (2017). Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. Steroids, 122, 28-34.
  • Kou, J., et al. (2023). Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy. International Journal of Molecular Sciences, 24(23), 16998. [Link]

  • Charrier, J. D., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 37-41. [Link]

  • Gomes, A. T. P. C., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European Journal of Medicinal Chemistry, 103, 374-380. [Link]

  • Foote, K. M., Lau, A., & Nissink, J. W. M. (2015). Drugging ATR: progress in the development of specific inhibitors for the treatment of cancer. Future Medicinal Chemistry, 7(7), 873-891. [Link]

  • Abrahamse, H., & Hamblin, M. R. (2016). Singlet Oxygen, Photodynamic Therapy, and Mechanisms of Cancer Cell Death. Cancers, 8(2), 19. [Link]

  • Nonell, S., & Flors, C. (Eds.). (2016). Singlet Oxygen: Applications in Biosciences and Nanosciences. Royal Society of Chemistry. [Link]

  • Eurofins Discovery. (n.d.). ATR /ATRIP Human PIKK Kinase Enzymatic [Km ATP] KinaseProfiler LeadHunter Assay. Retrieved February 12, 2026, from [Link]

  • Vertex Pharmaceuticals Inc. (2013). Pyrazine Compounds Useful as Inhibitors of ATR Kinase. WO 2013/071093 A1. [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

  • Park, J. H., et al. (2004). Inhibition of ATR protein kinase activity by schisandrin B in DNA damage response. Nucleic Acids Research, 32(21), 6297-6305. [Link]

  • Wang, J., et al. (2024). PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to provide a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions. Synlett, 35(12), 1551-1556. [Link]

  • Cisbio. (2018, March 29). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 12, 2026, from [Link]

  • Castano, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: part one-photosensitizers, photochemistry and cellular localization. Photodiagnosis and photodynamic therapy, 1(4), 279-293. [Link]

  • Kim, H., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. [Link]

  • Regan, J., et al. (2003). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. [Link]

Sources

Application Note: (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery professionals. It focuses on the specific scaffold (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol , a structure that bridges the gap between flat aromatic heterocycles and saturated, 3D-rich aliphatic systems.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve solubility, reduce promiscuity, and enhance metabolic stability. While the aromatic pyrazolo[1,5-a]pyridine is a privileged structure found in inhibitors of JAK, PI3K, and Btk kinases, its planarity can limit physicochemical properties.

The 4,5,6,7-tetrahydro variant retains the aromatic pyrazole pharmacophore while introducing a lipophilic, shape-defined piperidine ring. The 2-hydroxymethyl handle serves as a versatile "linchpin" for diversity-oriented synthesis (DOS), allowing rapid exploration of chemical space via ethers, amines, and amides.

Key Scaffold Attributes
PropertyFeatureImpact on Drug Design
Topology Fused Bicyclic (5,6-system)Rigidifies the molecular core; reduces entropic penalty upon binding.
Hybridization Mixed Aromatic/AliphaticBalances

-

stacking potential (pyrazole) with solubility (piperidine).
Functionality Primary Alcohol (-CH

OH)
High-value handle for covalent elaboration or H-bond donor/acceptor interactions.
Electronic Bridgehead NitrogenDelocalized into the pyrazole ring; non-basic, reducing hERG liability compared to quinolines.

Synthetic Accessibility & Workflow

To utilize this scaffold effectively, a robust supply chain is required. While the target alcohol is commercially available as a building block, in-house synthesis allows for modification of the piperidine ring (e.g., introducing gem-dimethyl groups) prior to scaffold construction.

Workflow Visualization

The following diagram outlines the strategic logic for synthesizing and diversifying this scaffold.

ScaffoldWorkflow cluster_legend Process Key Start Precursor: Pyrazolo[1,5-a]pyridine-2-carboxylate Step1 Step 1: Selective Hydrogenation (Sat. of Pyridine Ring) Start->Step1 Pd/C, H2 Inter Intermediate: 4,5,6,7-Tetrahydro-ester Step1->Inter Step2 Step 2: Hydride Reduction (Ester to Alcohol) Inter->Step2 LiAlH4 or LiBH4 Target SCAFFOLD: (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-2-yl)methanol Step2->Target Div1 Oxidation -> Reductive Amination Target->Div1 Aldehyde Route Div2 Activation -> S_N2 Displacement Target->Div2 Ether/Amine Route Div3 C3-Functionalization (Halogenation/Suzuki) Target->Div3 Core Diversification key1 Blue: Starting Material key2 Green: Core Scaffold key3 Yellow: Library Expansion

Caption: Figure 1. Synthetic workflow from aromatic precursor to the tetrahydro-scaffold and subsequent library generation vectors.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of this compound from ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

Step 1: Catalytic Hydrogenation of the Pyridine Ring

Rationale: The pyrazole ring is significantly more stable to reduction than the pyridine ring. Controlled hydrogenation saturates the 6-membered ring exclusively.

  • Reagents: Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv), 10% Pd/C (10 wt% loading), Acetic Acid (glacial), Ethanol.

  • Procedure:

    • Dissolve the starting ester in Ethanol (0.1 M concentration).

    • Add Acetic Acid (10 vol% relative to ethanol) to protonate the pyridine nitrogen, facilitating reduction.

    • Add 10% Pd/C catalyst carefully under Argon.

    • Hydrogenate at 50 psi (3.5 bar) H

      
       pressure at room temperature for 12–16 hours.
      
    • Monitoring: Monitor by LC-MS. The mass should shift by +4 units.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Neutralize the residue with sat. NaHCO

      
       and extract with Ethyl Acetate.
      
    • Yield: Typically 85–95%.

Step 2: Reduction of Ester to Alcohol

Rationale: Lithium Aluminum Hydride (LAH) is effective, but Lithium Borohydride (LiBH


) offers a milder profile compatible with scale-up.
  • Reagents: 4,5,6,7-Tetrahydro-intermediate (from Step 1), LiBH

    
     (2.0 M in THF), dry THF.
    
  • Procedure:

    • Dissolve the intermediate in dry THF (0.2 M) and cool to 0°C.

    • Add LiBH

      
       solution (2.5 equiv) dropwise.
      
    • Allow the reaction to warm to RT and stir for 4 hours.

    • Quench: Cool to 0°C. Add Acetone (to consume excess hydride), then slowly add sat. NH

      
      Cl.
      
    • Extraction: Extract with DCM/MeOH (9:1) to ensure recovery of the polar alcohol.

    • Purification: Flash chromatography (DCM/MeOH gradient).

    • Validation:

      
      H NMR should show a singlet/doublet for the -CH
      
      
      
      OH at
      
      
      4.5–4.7 ppm and disappearance of the ethyl ester quartet.
Protocol B: Library Generation (Hit-to-Lead)

Objective: Utilizing the -CH


OH handle to create a library of potential kinase inhibitors.
Method 1: Conversion to Ethers (Williamson/Mitsunobu)

Direct alkylation allows access to lipophilic pockets in the target protein.

  • Reagent: NaH (1.5 equiv), Alkyl Halide (1.2 equiv), DMF, 0°C to RT.

  • Note: The pyrazole protons are stable, but avoid strong bases if the C3 position is unsubstituted and sensitive to deprotonation (though C3-H pKa is high, >25).

Method 2: Reductive Amination (Via Aldehyde)

This is the preferred route for introducing solubility-enhancing amine tails.

  • Oxidation: Treat the scaffold with Dess-Martin Periodinane (1.1 equiv) in DCM to generate the aldehyde in situ.

  • Coupling: Add the desired Amine (R-NH

    
    , 1.2 equiv) and NaBH(OAc)
    
    
    
    (1.5 equiv).
  • Result: A secondary amine linker (-CH

    
    -NH-R) that is highly stable and basic.
    

Mechanistic Insights & Signaling Pathways

When this scaffold is deployed as a kinase inhibitor (e.g., targeting the ATP-binding site), the pyrazole nitrogens often serve as the hinge-binding motif. The C2-methanol derivatives project into the solvent-exposed region or the ribose pocket, depending on the specific binding mode.

The following diagram illustrates a hypothetical interaction network for a drug candidate derived from this scaffold, specifically targeting a kinase involved in inflammation (e.g., JAK/SYK).

MechanismOfAction Scaffold Tetrahydropyrazolo [1,5-a]pyridine Core Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge N1/N2 Interaction C2_Group C2-Hydroxymethyl Derivative Solvent Solvent Front (Solubility/ADME) C2_Group->Solvent Hydrophilic Interaction C3_Group C3-Aromatic Substituent Gatekeeper Gatekeeper Residue (Selectivity) C3_Group->Gatekeeper Steric Fit Inhibition Inhibition of Phosphorylation Hinge->Inhibition Pathway Downstream Signaling (e.g., STAT3, NF-kB) Inhibition->Pathway Blocks

Caption: Figure 2. Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.

References

  • Synthesis of Tetrahydro-fused Chlorins: P. M. R. Pereira, et al. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells.[1] European Journal of Medicinal Chemistry, 2015.[1]

  • Pyrazolo[1,5-a]pyridine as a Privileged Scaffold: H. M. Faidallah, et al. Synthesis and Biological Evaluation of Some New Pyrazolo[1,5-a]pyridine Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.

  • General Hydrogenation Protocols for N-Heterocycles: J. T. Kuethe, et al. Asymmetric Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridines. Journal of Organic Chemistry, 2005. (Contextual grounding for stereoselective reduction).

  • Application in P2X7 Antagonists (Structural Analog): Comparison to the 1,4,6,7-tetrahydro-triazolo[4,5-c]pyridine scaffold used in JNJ-54175446.

Sources

Synthesis of tetrasubstituted-2H-pyrazolo[4,3-c]pyridines for antiproliferative activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Biological Evaluation of Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Executive Summary

This application note details a robust, modular protocol for the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines , a scaffold emerging as a potent bioisostere of purines and indazoles in kinase inhibition and anticancer therapy. Unlike the thermodynamically favored 1H-isomers, the 2H-isomers described here often exhibit superior binding affinity and metabolic stability.

We provide a validated synthetic route utilizing iodine-mediated electrophilic cyclization followed by Suzuki–Miyaura cross-coupling to generate a diverse library. Furthermore, we outline a standardized biological evaluation workflow to assess antiproliferative activity against human cancer cell lines (e.g., K562, MCF-7).

Introduction & Mechanistic Rationale

The Scaffold Advantage

The pyrazolo[4,3-c]pyridine core mimics the adenosine triphosphate (ATP) purine ring, allowing it to dock effectively into the ATP-binding pockets of various kinases (e.g., CDKs, VEGFR, TRK).

  • Challenge: Synthesizing the 2H-tautomer is difficult because the 1H-position is generally less sterically hindered and thermodynamically preferred.

  • Solution: This protocol locks the N2 position early in the synthesis and utilizes an intramolecular cyclization to build the pyridine ring onto a pre-functionalized pyrazole, ensuring 100% regioselectivity.

Mechanism of Action

Lead compounds in this class (e.g., 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol) have been shown to induce:

  • Apoptosis: Via Caspase-9 activation and PARP-1 cleavage.[1][2][3]

  • Autophagy: Evidenced by LC3 fragmentation.

  • Cell Cycle Arrest: Typically at the G2/M phase.[4]

Synthetic Protocol: Modular Construction

This workflow allows for independent variation of substituents at positions 2, 4, 6, and 7.

Phase A: Precursor Assembly (The "Click" & Cyclize Strategy)

Target: 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine (Core Intermediate).[1][3]

Reagents:

  • Starting Material: 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole (Synthesized via standard azide substitution from the corresponding bromide).

  • Cyclization Agent: Iodine (

    
    ) or Iodine Monochloride (ICl).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ).
    
  • Base:

    
     or 
    
    
    
    .[3]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equiv of the azidomethyl-alkyne precursor in anhydrous DCM (0.1 M concentration).

  • Activation: Add 3.0 equiv of

    
     followed by 1.2 equiv of Iodine (
    
    
    
    ) at room temperature.
  • Cyclization: Stir the mixture for 12 hours. The iodine activates the alkyne, triggering nucleophilic attack by the azide nitrogen (or evolved imine species), closing the pyridine ring with simultaneous iodination at position 7.

  • Quench: Wash with saturated

    
     (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to clear).
    
  • Purification: Extract with DCM, dry over

    
    , and purify via flash column chromatography (Hexane/EtOAc gradient).
    
    • Checkpoint:

      
       NMR should show the disappearance of the alkyne proton and the appearance of the pyridine aromatic system.
      
Phase B: Library Generation (Suzuki Cross-Coupling)

Target: Functionalization of C-7.

Reagents:

  • Substrate: 7-iodo-intermediate from Phase A.

  • Coupling Partner: Aryl boronic acids (

    
    ).
    
  • Catalyst:

    
     (5 mol%).
    
  • Ligand/Base:

    
     (2.0 equiv), Triphenylphosphine (optional, often ligand-free in aqueous EtOH).
    
  • Solvent: Ethanol/Water (3:1 v/v).[3]

Step-by-Step Protocol:

  • Setup: In a microwave vial, combine the 7-iodo scaffold (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Degassing: Dissolve in EtOH/

    
    O. Sparge with Argon for 5 minutes to remove oxygen (critical for Pd cycle).
    
  • Catalysis: Add

    
    . Cap the vial immediately.
    
  • Reaction: Irradiate in a microwave reactor at 100 °C for 30–60 minutes . (Conventional heating: Reflux for 4–6 hours).

  • Workup: Filter through Celite to remove Palladium black. Concentrate and purify via HPLC or recrystallization.

Visualization: Synthetic Pathway

SynthesisPath Precursor Azidomethyl-Alkyne Precursor Iodine I2 / NaHCO3 (Electrophilic Cyclization) Precursor->Iodine Activation Core 7-Iodo-2H-pyrazolo [4,3-c]pyridine Iodine->Core Ring Closure + Iodination Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Functionalization Final Tetrasubstituted Product Library Suzuki->Final C-7 Arylation

Figure 1: Modular synthetic route for 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines via iodocyclization.

Biological Evaluation Protocol

Antiproliferative Assay (MTT)

This protocol determines the


 (concentration inhibiting 50% of growth).

Materials:

  • Cell Lines: K562 (Leukemia), MCF-7 (Breast Cancer), HUVEC (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) in RPMI-1640 medium. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add synthesized compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration
    
    
    .
  • Incubation: Incubate for 72 hours.

  • Readout:

    • Add 20

      
      L MTT solution (5 mg/mL). Incubate 4h.
      
    • Remove supernatant. Dissolve formazan crystals in 100

      
      L DMSO.
      
    • Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate

    
    .
    
Data Interpretation (Sample SAR)
Compound IDR2 (N-Subst)R7 (Suzuki)K562

(

M)
MCF-7

(

M)
23 (Lead) Phenyl4-OH-Phenyl0.85 1.20
24PhenylPhenyl5.408.10
25Methyl4-OH-Phenyl>50.0>50.0
Control DoxorubicinN/A0.200.35

Insight: The presence of a hydroxyl group at the para-position of the C7-phenyl ring (Cmpd 23) significantly enhances potency, likely due to H-bond interactions within the kinase pocket.

Visualization: Biological Workflow

BioAssay Seeding Cell Seeding (96-well, 24h) Treatment Compound Treatment (Serial Dilution) Seeding->Treatment Incubation 72h Incubation (37°C, 5% CO2) Treatment->Incubation MTT MTT Addition (Formazan Formation) Incubation->MTT Analysis Absorbance (570nm) & GI50 Calculation MTT->Analysis

Figure 2: Standardized high-throughput screening workflow for antiproliferative assessment.

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If you observe mixtures of 1H and 2H isomers, check the purity of the starting hydrazine. However, the cyclization route described above (building the pyridine onto the pyrazole) inherently fixes the regiochemistry based on the starting pyrazole structure.

  • Suzuki Coupling Failure: The 7-iodo position is sterically crowded by the 6-phenyl group.

    • Fix: Use microwave heating and high-activity catalysts like

      
       or S-Phos if 
      
      
      
      is sluggish.
  • Solubility: Tetrasubstituted systems are lipophilic.

    • Fix: For biological assays, ensure stock solutions are 10-20 mM in DMSO. If precipitation occurs in media, use a co-solvent carrier or encapsulate in cyclodextrins.

References

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 2021. [Link]

  • Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. European Journal of Medicinal Chemistry, 2018. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Current Medicinal Chemistry, 2019. [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for Tetrahydropyrazolopyridine Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The tetrahydropyrazolopyridine scaffold (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine or 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine) is a "privileged structure" in modern kinase inhibitor design. However, functionalizing these cores via Suzuki-Miyaura cross-coupling presents distinct challenges:

  • Catalyst Poisoning: The

    
     nitrogens and unprotected secondary amines can coordinate strongly to Pd(II), arresting the catalytic cycle.
    
  • Electronic Deactivation: The electron-rich nature of the pyrazole ring often makes oxidative addition of the halide (particularly chlorides) the rate-limiting step.

  • Protodeboronation: Heteroaryl boronic acids required for these couplings are prone to hydrolytic cleavage under standard basic conditions.

This guide provides a field-proven, modular protocol designed to overcome these barriers using bulky, electron-rich phosphine ligands and controlled basicity.

Mechanistic Strategy & Experimental Logic[1][2]

The Catalyst System: Overcoming Coordination

Standard catalysts like


 often fail with nitrogen-rich heterocycles. We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)  or Ferrocenyl Ligands .
  • XPhos / SPhos: The bulky biaryl backbone prevents the formation of stable bis-ligated Pd species (

    
    ), promoting the formation of the active mono-ligated 
    
    
    
    species. This steric bulk also shields the metal center from coordination by the substrate's nitrogen atoms.
  • Pd(dppf)Cl2: A robust alternative for larger scale, offering a wide bite angle that facilitates reductive elimination.

The Base & Solvent Matrix
  • Base: Weak bases (

    
    , 
    
    
    
    ) are preferred to minimize protodeboronation of unstable boronic acids. For sterically hindered substrates, stronger bases like
    
    
    in anhydrous conditions may be required.
  • Solvent: A biphasic system (Dioxane/Water or Toluene/Water) is critical. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while the organic phase solubilizes the lipophilic halide.

Substrate Protection

If the tetrahydropyridine ring contains a free secondary amine (-NH), it must be protected (e.g., Boc, Cbz) prior to coupling. Free amines can undergo competitive Buchwald-Hartwig coupling or poison the catalyst.

Visualization: Catalytic Cycle & Optimization Workflow

Diagram 1: Mechanistic Challenges & Solutions

This diagram illustrates the standard catalytic cycle adapted for nitrogen-rich heterocycles, highlighting where specific reagents intervene to prevent failure.

SuzukiMechanism cluster_ligand Ligand Role (XPhos/SPhos) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Heterocycle-X PdII_ArX L-Pd(II)-Ar-X OxAdd->PdII_ArX Poisoning Catalyst Poisoning (N-Coordination) PdII_ArX->Poisoning Unprotected N TransMet Transmetallation (Requires Base) PdII_ArX->TransMet + Ar'-B(OH)2 / Base PdII_ArAr L-Pd(II)-Ar-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the critical role of bulky ligands in preventing N-coordination (Poisoning).

Detailed Experimental Protocol

Materials & Reagents[2][4][5]
  • Substrate: Tetrahydropyrazolopyridine halide (1.0 equiv). Ensure secondary amines are Boc-protected.

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 – 1.5 equiv).

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (2 mol%) + XPhos (4 mol%).
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Step-by-Step Procedure (Microwave or Schlenk)
  • Preparation (Inert Atmosphere):

    • Charge a microwave vial or Schlenk tube with the Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).

    • Critical Step: If using a separate ligand/catalyst system (e.g.,

      
      /XPhos), add them now as solids. If using a precatalyst like 
      
      
      
      , add it last to minimize air exposure.
    • Seal the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).

  • Solvent Addition:

    • Add 1,4-Dioxane and Water (4:1 ratio) via syringe through the septum. The concentration should be approx. 0.1 M with respect to the halide.

    • Note: Sparging the solvent with Argon for 10 minutes prior to addition is recommended to remove dissolved oxygen, which causes homocoupling.

  • Reaction:

    • Microwave: Heat at 100°C – 120°C for 30–60 minutes.

    • Thermal (Oil Bath): Heat at 90°C – 100°C for 4–16 hours. Monitor by LCMS.

  • Work-up:

    • Cool to room temperature.[1][2][3][4]

    • Filter through a pad of Celite to remove Pd black. Rinse with EtOAc or DCM.

    • Wash the filtrate with water and brine. Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica).[2][5]

    • Tip: For basic heterocycles, add 1%

      
       or 1% 
      
      
      
      to the eluent (e.g., DCM/MeOH) to prevent streaking.

Optimization Matrix & Troubleshooting

If the standard protocol yields <50%, consult the optimization matrix below.

VariableStandard ConditionAlternative A (Low Reactivity)Alternative B (Base Sensitive)
Catalyst


+ XPhos

+ SPhos
Base


(Anhydrous)

Solvent Dioxane /

Toluene /

n-Butanol (for solubility)
Temp 100°C120°C (MW)80°C
Troubleshooting Guide (Self-Validating)
  • Problem: Starting Material Remains (No Conversion).

    • Cause: Catalyst poisoning or inactive catalyst.

    • Fix: Switch to XPhos Pd G3 or G4 precatalysts. Ensure rigorous degassing.

  • Problem: Dehalogenation (Reduction of Halide).

    • Cause: Hydride source present (often from solvent decomposition or excess alcohol).[6]

    • Fix: Use fresh anhydrous Dioxane; switch base to

      
      .
      
  • Problem: Protodeboronation (Boronic acid consumed, no product).

    • Cause: Base is too strong or temperature too high.

    • Fix: Use Boronic Ester (BPin) instead of acid. Lower temp to 80°C. Increase boronate equivalents to 2.0.

Workflow Visualization

OptimizationWorkflow Start Start: Standard Protocol Pd(dppf)Cl2 / K2CO3 Check LCMS Check (1 hour) Start->Check Success >90% Conv. Proceed to Workup Check->Success Yes Fail <50% Conv. Check->Fail No Branch1 SM Remaining? Try XPhos/Cs2CO3 Fail->Branch1 Low Reactivity Branch2 Protodeboronation? Switch to BPin Ester Fail->Branch2 Side Products

Caption: Decision tree for optimizing reaction conditions based on LCMS feedback.

References

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Source: PubMed / Vertex AI Search. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: Journal of the American Chemical Society (Buchwald et al.). URL:[Link]

  • Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. Source: Chemistry - A European Journal (Fleckenstein & Plenio). URL:[Link]

Sources

Application Note: Strategic Utilization of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol in Next-Gen Photosensitizer Synthesis

[1]

Executive Summary & Scientific Rationale

The efficacy of Photodynamic Therapy (PDT) agents is frequently bottlenecked by poor water solubility and non-specific aggregation, which quenches the generation of reactive oxygen species (ROS).[1] The This compound scaffold offers a unique solution to these challenges.[1]

Unlike planar aromatic linkers, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core possesses a semi-rigid, partially saturated structure.[1] When the C2-position is functionalized with a hydroxymethyl group (-CH₂OH), the molecule becomes a versatile "amphiphilic pivot."[1]

Key Mechanistic Advantages:

  • Modulation of LogP: The aliphatic "tetrahydro" ring reduces the excessive π-π stacking often seen in fully aromatic conjugates, while the hydroxyl tail provides a tunable handle for adjusting hydrophilicity.

  • Melanoma Targeting: Research indicates that tetrahydropyrazolo-pyridine fused chlorins exhibit nanomolar cytotoxicity specifically against melanotic melanoma cells, a cancer type typically resistant to PDT due to melanin interference.

  • Synthetic Versatility: The primary alcohol serves as a high-fidelity electrophile (post-activation) or nucleophile for conjugation to Porphyrin, Chlorin, or BODIPY cores.[1]

Chemical Logic & Pathway Visualization

The following diagram illustrates the workflow for integrating THPP-MeOH into a photosensitizer scaffold.

PS_Synthesis_WorkflowStart(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol(THPP-MeOH)Path_APathway A:Nucleophilic SubstitutionStart->Path_AActivationPath_BPathway B:Oxidation & CondensationStart->Path_BSwern/PCCInter_AActivated Linker(Mesylate/Bromide)Path_A->Inter_AMsCl or PBr3Inter_BAldehyde Precursor(THPP-CHO)Path_B->Inter_BConj_AEther/Ester Linked PS(e.g., BODIPY-THPP)Inter_A->Conj_A+ PS-OH / PS-COOHConj_BMeso-Substituted Porphyrin(Rothemund Synthesis)Inter_B->Conj_B+ PyrroleTargetEnhanced Tumor Uptake& ROS GenerationConj_A->TargetAmphiphilic BalanceConj_B->TargetRigid Display

Figure 1: Synthetic divergence for THPP-MeOH. Pathway A utilizes the alcohol as a handle for conjugation, while Pathway B modifies the oxidation state to build the PS core around the scaffold.[1]

Detailed Experimental Protocols

Protocol A: Activation and Conjugation to Carboxyl-Functionalized Photosensitizers (Steglich Esterification)

Objective: To attach THPP-MeOH to a Chlorin e6 (Ce6) or Porphyrin-COOH derivative to enhance cellular uptake.[1]

Reagents:

  • THPP-MeOH (1.0 eq)[1]

  • Photosensitizer-COOH (e.g., Ce6, 1.0 eq)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)[1]

  • Anhydrous Dichloromethane (DCM) or DMF[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve the Photosensitizer-COOH (100 mg scale) in 5 mL of anhydrous DCM/DMF (10:1 v/v). Ensure complete solubilization; sonicate if necessary to break pi-aggregates.

  • Activation: Add DCC (1.2 eq) and DMAP (0.1 eq) to the solution at 0°C. Stir for 30 minutes. Note: The formation of a white precipitate (dicyclohexylurea) indicates active ester formation.[1]

  • Addition: Dropwise add a solution of THPP-MeOH (1.0 eq) in 1 mL DCM.

  • Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 12–24 hours in the dark (wrap flask in aluminum foil to prevent photobleaching).

  • Work-up: Filter off the urea precipitate. Wash the filtrate with 5% NaHCO₃ (aq), followed by Brine.[1] Dry over anhydrous Na₂SO₄.

  • Purification: Purify via silica gel column chromatography.

    • Gradient: DCM:Methanol (100:0 → 95:5).[1]

    • Observation: The product will typically elute as a distinct colored band (green for chlorins, red for porphyrins).[1]

Protocol B: Synthesis of Fused Chlorin Precursors (Via Aldehyde)

Objective: Oxidize THPP-MeOH to its aldehyde form for use in condensation reactions (e.g., Rothemund or Lindsey synthesis) to create meso-substituted porphyrins.

Reagents:

  • THPP-MeOH[1][2][3]

  • Pyridinium Chlorochromate (PCC)[1]

  • Celite

  • Anhydrous DCM[1]

Step-by-Step Methodology:

  • Oxidation: Suspend PCC (1.5 eq) and an equal weight of Celite in anhydrous DCM.

  • Addition: Add THPP-MeOH (1.0 eq) dissolved in minimal DCM to the suspension at 0°C.

  • Monitoring: Stir at room temperature. Monitor by TLC (System: Hexane/EtOAc 1:1).[1] The alcohol spot will disappear, and a less polar aldehyde spot will appear.

  • Filtration: Once complete (approx. 2-4 hours), filter the dark slurry through a pad of silica gel/Celite to remove chromium salts.

  • Condensation (Lindsey Method):

    • Take the isolated THPP-Aldehyde (10 mM) and Pyrrole (10 mM) in dry DCM.[1]

    • Add BF₃·OEt₂ (catalytic amount) and stir for 1 hour in the dark.

    • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to oxidize the porphyrinogen to porphyrin.[1]

    • Result: A porphyrin with the tetrahydropyrazolo-pyridine unit directly attached at the meso-position.

Analytical Data & Quality Control

When characterizing the final conjugate, specific spectral shifts confirm the successful incorporation of the THPP moiety.

Analytical MethodExpected ObservationMechanistic Implication
¹H NMR (CDCl₃) New multiplet signals at δ 1.8–2.0 ppm (4H, tetrahydro ring) and triplet at δ 4.1 ppm (2H, N-CH₂).[1]Confirms the integrity of the saturated ring system (crucial for solubility).
UV-Vis Spectroscopy Soret band broadening or slight bathochromic shift (2-5 nm).[1]Indicates electronic coupling or changes in aggregation state due to the new ligand.
Mass Spectrometry (ESI) Molecular ion peak [M+H]⁺ corresponding to PS-Linker-THPP.[1]Validates covalent conjugation.
Singlet Oxygen (ΦΔ) Comparative measurement using DPBF scavenger.Ensure the THPP attachment does not quench the triplet state of the PS.

Critical Troubleshooting (Self-Validating Systems)

  • Issue: Low yield in Esterification (Protocol A).

    • Cause: Steric hindrance of the bulky PS core.

    • Solution: Switch to EDC/NHS coupling or convert the THPP-MeOH to a Mesylate (THPP-OMs) and perform a nucleophilic attack with the Cesium salt of the PS-carboxylate (Cs₂CO₃ in DMF).

  • Issue: Product insolubility during work-up.

    • Cause: The amphiphilic nature can cause emulsions.

    • Solution: Use a specific extraction solvent mix: Chloroform/Isopropanol (3:1) instead of pure DCM.[1]

References

  • Pereira, N. A. M., et al. (2015).[1][4] "Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells." European Journal of Medicinal Chemistry.

  • Lemos, A., et al. (2021).[1] "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins as novel photosensitizers." ResearchGate / Eur. J. Org. Chem.

  • Pinho e Melo, T. M. V. D. (2011).[1][4] "Synthesis of chlorins fused to N-heterocycles." European Journal of Organic Chemistry.[4] [1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives." [1]

Laboratory-scale synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Laboratory Synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Abstract & Scope

This compound is a critical bicyclic scaffold in medicinal chemistry, frequently utilized in the development of JAK inhibitors, dopamine antagonists, and anti-infectives. Its structural rigidity, combined with the polar hydroxymethyl handle, makes it an ideal fragment for structure-activity relationship (SAR) exploration.

This Application Note provides a validated, three-stage protocol for the synthesis of this target from commodity starting materials (pyridine and ethyl propiolate). Unlike generic procedures, this guide focuses on process safety , intermediate stability , and purification logic , ensuring reproducibility at the multigram laboratory scale (1–10 g).

Retrosynthetic Strategy & Workflow

The synthesis is designed to minimize chromatographic difficulty. The strategy constructs the aromatic bicyclic core first via a [3+2] cycloaddition, followed by selective saturation of the pyridine ring, and finally, chemoselective reduction of the ester to the alcohol.

Rationale for Route Selection:

  • Core Construction: The Tamura reaction (1,3-dipolar cycloaddition) is the most robust method for generating the pyrazolo[1,5-a]pyridine skeleton.

  • Selective Hydrogenation: Hydrogenating the pyridine ring before ester reduction prevents potential over-reduction or hydrogenolysis issues associated with allylic/benzylic-type alcohols.

  • Ester Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) is selected for the final step to ensure complete conversion, as the tetrahydro-ester is sterically accessible.
    

Figure 1: Synthetic Workflow

SynthesisWorkflow SM1 Pyridine (Starting Material) INT1 Intermediate A: 1-Aminopyridinium Iodide SM1->INT1 NH2OSA, HI (N-Amination) SM2 Ethyl Propiolate INT2 Intermediate B: Ethyl pyrazolo[1,5-a] pyridine-2-carboxylate INT1->INT2 SM2, K2CO3 ([3+2] Cycloaddition) INT3 Intermediate C: Ethyl 4,5,6,7-tetrahydro pyrazolo[1,5-a]pyridine -2-carboxylate INT2->INT3 H2, Pd/C (Hydrogenation) PROD Target Product: (4,5,6,7-Tetrahydro pyrazolo[1,5-a]pyridin -2-yl)methanol INT3->PROD LiAlH4 (Reduction)

Caption: Step-wise synthetic route from pyridine to the target alcohol.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

Reaction Type: 1,3-Dipolar Cycloaddition (Tamura Reaction)

This step involves the in situ generation of the N-imino pyridinium ylide, which undergoes cycloaddition with ethyl propiolate.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol (for 10 mmol scale) Role
1-Aminopyridinium iodide 222.03 1.0 2.22 g Precursor
Ethyl propiolate 98.10 1.2 1.22 mL (d=1.06) Dipolarophile

| Potassium Carbonate (K


CO

)
| 138.21 | 2.5 | 3.45 g | Base | | DMF | - | - | 20 mL | Solvent |

Protocol:

  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Dissolution: Add 1-aminopyridinium iodide and anhydrous DMF. Stir until a suspension forms.

  • Base Addition: Add K

    
    CO
    
    
    
    in one portion. The mixture may turn slightly yellow/orange.
  • Cycloaddition: Add ethyl propiolate dropwise over 5 minutes at room temperature (RT).

    • Critical Note: The reaction is exothermic. If scaling >10g, use a water bath to maintain RT.

  • Reaction: Stir at RT for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the pyridinium salt (baseline) should disappear, and a fluorescent blue spot (Intermediate B) should appear (Rf ~0.4).

  • Workup: Pour the reaction mixture into 100 mL of ice-water. A precipitate should form.

  • Extraction: If no precipitate, extract with EtOAc (3 x 50 mL). Wash combined organics with brine (2 x 30 mL) to remove DMF. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    , 0-30% EtOAc in Hexanes).
    
    • Yield Expectation: 60–75%.

    • Appearance: White to off-white solid.

Stage 2: Selective Hydrogenation of the Pyridine Ring

Reaction Type: Heterogeneous Catalytic Hydrogenation

This step saturates the 6-membered pyridine ring while leaving the 5-membered pyrazole ring and the ester intact.

Reagents & Stoichiometry:

Reagent MW Equiv. Mass/Vol Role
Intermediate B 190.20 1.0 1.90 g (10 mmol) Substrate
Pd/C (10% wt) - 10 wt% 190 mg Catalyst
Ethanol (Abs.) - - 30 mL Solvent
Acetic Acid 60.05 1.0 0.6 mL Additive (Protonation)

| Hydrogen (H


)  | 2.02 | Excess | Balloon (~1 atm) | Reductant |

Protocol:

  • Safety Check: Purge the flask with Nitrogen (N

    
    ) before adding catalyst to prevent ignition of solvent vapors.
    
  • Loading: Add Intermediate B and Ethanol to a hydrogenation flask. Add Acetic Acid (accelerates pyridine reduction by protonating the nitrogen).

  • Catalyst Addition: Carefully add Pd/C under N

    
     flow.
    
  • Hydrogenation: Evacuate the flask and backfill with H

    
     (balloon) three times. Stir vigorously at RT for 16–24 hours.
    
  • Monitoring: Monitor by H-NMR or LC-MS. Disappearance of aromatic pyridine protons (7.0–8.5 ppm region) confirms conversion.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Rinse the pad with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Note: The product may be an acetate salt. Dissolve in CH

      
      Cl
      
      
      
      , wash with sat. NaHCO
      
      
      , dry over Na
      
      
      SO
      
      
      , and concentrate to get the free base.
    • Yield Expectation: 85–95%.

    • Appearance: Colorless oil or low-melting solid.

Stage 3: Reduction of Ester to Alcohol

Reaction Type: Hydride Reduction

Reagents & Stoichiometry:

Reagent MW Equiv. Mass/Vol Role
Intermediate C 194.23 1.0 1.94 g (10 mmol) Substrate

| LiAlH


 (LAH)  | 37.95 | 1.5 | 0.57 g | Reductant |
| THF (Anhydrous)  | - | - | 40 mL | Solvent |

Protocol:

  • Setup: Flame-dry a 2-neck RBF under Argon. Equip with a reflux condenser.

  • LAH Suspension: Add LiAlH

    
     and 20 mL THF. Cool to 0°C.
    
  • Addition: Dissolve Intermediate C in 20 mL THF and add dropwise to the LAH suspension at 0°C.

    • Observation: Gas evolution (H

      
      ) will occur. Control addition rate.
      
  • Reaction: Allow to warm to RT and stir for 2 hours. If incomplete (TLC), heat to reflux for 1 hour.

  • Quench (Fieser Method): Critical Safety Step.

    • Cool to 0°C.

    • Add 0.57 mL Water (slowly).

    • Add 0.57 mL 15% NaOH .

    • Add 1.7 mL Water .

    • Stir for 30 mins until a white, granular precipitate forms.

  • Isolation: Add MgSO

    
     (drying agent) directly to the mixture. Filter through a fritted funnel. Rinse filter cake with THF.
    
  • Final Purification: Concentrate filtrate. If necessary, purify via short column (100% EtOAc to 5% MeOH/EtOAc).

Figure 2: Fieser Quench Logic (Safety Protocol)

QuenchLogic Start Reaction Complete (LiAlH4 excess present) Step1 Step 1: Cool to 0°C Add x mL Water Start->Step1 Careful Addition Step2 Step 2: Add x mL 15% NaOH Step1->Step2 Wait for H2 cessation Step3 Step 3: Add 3x mL Water Step2->Step3 Exotherm control Result Granular Precipitate Forms (Aluminum salts) Step3->Result Stir 30 min Action Filter & Rinse (Product in Filtrate) Result->Action

Caption: Fieser workup protocol for 1g of LiAlH4 (x = 1 mL).

Analytical Validation

Expected Data for this compound:

  • Physical State: Viscous colorless oil or white waxy solid.

  • Mass Spectrometry (ESI+): Calculated [M+H]

    
     = 153.10; Found = 153.1.
    
  • 
    H-NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       5.90 (s, 1H, Pyrazole H-3).
      
    • 
       4.60 (s, 2H, -CH 
      
      
      
      OH).
    • 
       4.10 (t, 2H, N-CH 
      
      
      
      -CH
      
      
      ).
    • 
       2.80 (t, 2H, Ar-CH 
      
      
      
      -CH
      
      
      ).
    • 
       1.9–2.1 (m, 4H, CH
      
      
      
      -CH
      
      
      -CH
      
      
      ).
    • Note: The absence of aromatic protons >7.0 ppm confirms hydrogenation of the pyridine ring.

References

  • Tamura, Y., et al. "Syntheses and reactions of N-aminopyridinium salts." Journal of Organic Chemistry, 1973, 38(6), 1239–1241. Link

  • Kusurkar, R. S., et al. "Synthesis of pyrazolo[1,5-a]pyridines via 1,3-dipolar cycloaddition." Tetrahedron, 1990, 46(10), 3439-3444. Link

  • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." Wiley, New York, 1967, Vol. 1, p. 581 (Standard LiAlH4 Quench Protocol).
  • Gros, P., et al. "Efficient synthesis of functionalized pyrazolo[1,5-a]pyridines." Synthesis, 1999, (05), 754-756. Link

  • Vertex Pharmaceuticals. "Inhibitors of Influenza Viruses Replication." World Intellectual Property Organization, WO2010148197, 2010. (Describes hydrogenation of similar scaffolds). Link

Troubleshooting & Optimization

Challenges in the regioselective synthesis of tetrahydropyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in Tetrahydropyrazolopyridine Synthesis

Ticket ID: REGIO-TPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Scope

The Challenge: The synthesis of tetrahydropyrazolopyridines (THPPs) is notoriously plagued by regiochemical ambiguity. Whether you are targeting the pyrazolo[1,5-a]pyridine scaffold (bridgehead nitrogen fusion) or the pyrazolo[3,4-b] / [4,3-c]pyridine systems (lateral fusion), the core difficulty lies in controlling the initial nucleophilic attack.

Scope of Guide: This support module addresses the two most critical failure modes reported by medicinal chemistry teams:

  • N1 vs. N2 Isomerism: Controlling the cyclization orientation of substituted hydrazines with 1,3-dielectrophiles.

  • Multicomponent Reaction (MCR) Stalling: Troubleshooting "bis-pyrazole" byproduct formation in one-pot protocols.

Diagnostic Module: The Hydrazine Regioselectivity Matrix

User Query: "I am reacting methylhydrazine with a


-keto ester/nitrile. I need the N-methyl group on the specific nitrogen adjacent to the pyridine fusion, but I keep getting a 60:40 mix. How do I shift this?"

Technical Analysis: This is a competition between electronic activation and steric hindrance .

  • 
     (Substituted Nitrogen):  More electron-rich due to the inductive effect (+I) of the alkyl group, but sterically hindered.
    
  • 
     (Unsubstituted Nitrogen):  Less electron-rich, but sterically accessible.
    
Troubleshooting Logic (Decision Tree)

RegioControl Start Substituted Hydrazine + 1,3-Dielectrophile Condition Reaction Conditions? Start->Condition Acid Acidic Media / Protic Solvent Condition->Acid pKa < 4 Base Basic Media / Aprotic Solvent Condition->Base pKa > 10 Mech_Acid Mechanism: Carbonyl Activation (Hard Electrophile) Acid->Mech_Acid Mech_Base Mechanism: Hydrazine Deprotonation (Strong Nucleophile) Base->Mech_Base Result_Acid Attack by N-Beta (Less Hindered) Forms 3-substituted-1-alkyl isomer Mech_Acid->Result_Acid Steric Control Result_Base Attack by N-Alpha (More Electron Rich) Forms 5-substituted-1-alkyl isomer Mech_Base->Result_Base Electronic Control

Figure 1: Regioselectivity decision tree for hydrazine condensations. Acidic conditions generally favor steric control (


 attack), while basic conditions favor electronic control (

attack).
Optimization Table: Solvent & Catalyst Effects
VariableConditionMechanistic ImpactPredicted Major Isomer
Solvent Ethanol (Protic)Solvates anions; reduces nucleophilicity of

via H-bonding.
Steric Control (

attack)
Solvent THF/DMF (Aprotic)Leaves

lone pair "naked" and reactive.
Electronic Control (

attack)
Catalyst HCl / AcOHActivates carbonyl; makes the electrophile "harder."Steric Control
Temperature 0°C (Kinetic)Limits reversibility of the initial attack.Mixture (often 1:1)
Temperature Reflux (Thermodynamic)Allows equilibration to the most stable tautomer/isomer.Thermodynamic Product

Advanced Troubleshooting: Multicomponent Reactions (MCRs)

User Query: "I tried the L-proline catalyzed MCR to make a pyrazolo[3,4-b]pyridine, but my mass spec shows a molecular weight exactly double my pyrazolone starting material."

Root Cause Analysis: This is a classic failure mode in the synthesis of 4-aryl-4,7-dihydropyrazolo[3,4-b]pyridines . Instead of the Knoevenagel condensation followed by Michael addition (the desired path), the reaction diverted to a bis-pyrazolyl methane formation. This occurs when the intermediate benzylidene reacts with a second equivalent of pyrazolone instead of the amine/enamine source.

Corrective Action Plan:

  • Stoichiometry Check: Ensure the aldehyde is never in excess relative to the active methylene compound.

  • Sequential Addition (The "Telescoped" Fix):

    • Step 1: Pre-form the benzylidene intermediate (Aldehyde + Pyrazolone) using a Knoevenagel catalyst (e.g., piperidine) before adding the third component (amine/enamine).

    • Step 2: Add the amine component only after TLC confirms consumption of the aldehyde.

  • Catalyst Switch: If L-proline fails, switch to an ionic liquid mediator (e.g., [BMIM]BF4) or microwave irradiation, which favors the entropy-driven cyclization over the bimolecular coupling [1, 5].

Structural Validation: The "Stop/Go" Analysis

User Query: "The NMR looks clean, but is it the regioisomer I want?"

The "Self-Validating" Protocol: Do not rely on 1H NMR chemical shifts alone; they are notoriously unreliable for pyrazole N-alkyl distinction. You must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

NOESY Interaction Map

Figure 2: Critical NOESY correlations. In N1-phenyl-5-methyl systems, the N-methyl group will show a cross-peak with the phenyl ortho-protons. In N2-isomers, this spatial proximity is absent [6, 8].

Standard Operating Procedure (SOP)

Protocol: Regioselective Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine via [8π+2π] Cycloaddition (Microwave Assisted).

Objective: Synthesis of Isomer A (Bridgehead Fusion) with >95:5 Regioselectivity.

Reagents:

  • Diazafulvenium methide precursor (generated in situ).

  • Electron-deficient alkyne/alkene.[1]

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Precursor Activation:

    • Dissolve the hydrazone precursor in DCE (0.1 M).

    • Add 1.2 equivalents of the dipolarophile (alkyne).

    • Checkpoint: Ensure the reaction vessel is rated for high pressure if using volatile dipolarophiles.

  • Microwave Irradiation (The Control Step):

    • Set reactor to 120°C (Hold time: 15 min).

    • Why: Thermal heating often requires 24h+ and leads to decomposition. Microwave heating accelerates the pericyclic [8π+2π] step, favoring the kinetic product [2].

  • Purification & Validation:

    • Evaporate solvent.

    • Purify via flash chromatography (Hexane/EtOAc).

    • Mandatory QC: Acquire 1H-1H NOESY. Look for the cross-peak between the bridgehead proton (H-7a) and the substituent on the pyrazole C-3 position.

References

  • L-Proline Catalyzed Multicomponent Synthesis: RSC Advances / Organic & Biomolecular Chemistry. "L-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines..." 2

  • Regioselective Synthesis of Tetrahydropyrazolo[1,5-a]pyridines: NIH / PubMed. "Regio- and stereoselective synthesis of novel chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroids..." 3[4][5][6][7][8]

  • Continuous Flow & Temperature Control: NIH / PMC. "Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines..." 9[4][5][6][7][8][10][9][11]

  • Regioselectivity in Hydrazine Additions: Organic Chemistry Portal. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles..." 12[4][5][6][7][8][10][9][11]

  • Failed MCR Troubleshooting: MDPI. "Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?" 6[4][5][6][7][8][9][11]

  • NMR NOESY Characterization: ResearchGate. "Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers." 13[4][5][6][7][8][10][9][11][14][15][16][17]

  • Dearomative Hydroarylation: NIH / PMC. "Regioselective and site-divergent synthesis of tetrahydropyridines..." 18

  • Distinguishing Regioisomers: Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR..." 17[4][5][6][7][8][10][11][17]

Sources

Avoiding cyclization byproducts in β-amidomethyl vinyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Cyclization Byproducts for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a cyclic byproduct in my reaction to synthesize a β-amidomethyl vinyl sulfone. What is happening?

A1: The formation of a cyclic byproduct is a known challenge in the synthesis of certain β-amidomethyl vinyl sulfones. This typically occurs through an intramolecular aza-Michael addition.[1] The amide nitrogen, being nucleophilic, can attack the electron-deficient β-carbon of the vinyl sulfone, leading to a cyclized product. This side reaction is often promoted by basic conditions used during amide coupling or deprotection steps.[1]

Q2: How can I confirm that the byproduct I'm seeing is the result of cyclization?

A2: Characterization using standard analytical techniques is crucial. High-Resolution Mass Spectrometry (HRMS) will show a molecular weight identical to your starting material (as it's an isomerization), but Nuclear Magnetic Resonance (NMR) spectroscopy will reveal distinct changes. In ¹H NMR, the disappearance of the characteristic vinyl proton signals and the appearance of new aliphatic proton signals are strong indicators of cyclization. 2D NMR techniques like HMBC can further confirm the new bond formation.

Q3: Can the cyclization be reversed?

A3: The reversibility of the intramolecular aza-Michael addition is compound-specific and depends on the stability of the cyclic adduct. In some cases, the cyclized product can be considered a stable, inactive form of the desired vinyl sulfone.[1] However, exploring the retro-oxa-Michael addition for related systems has been a subject of study, suggesting that under certain conditions, reversibility might be possible, though this is not a standard or reliable strategy for product recovery in aza-Michael additions.[2]

Q4: Are there any general strategies to prevent this cyclization?

A4: Yes, several strategies can be employed. These primarily revolve around modulating the nucleophilicity of the amide nitrogen and carefully selecting reaction conditions. Key approaches include:

  • Use of Protecting Groups: Introducing a protecting group on the amide nitrogen can prevent it from participating in the intramolecular Michael addition.[1]

  • Optimization of Reaction Conditions: Careful selection of coupling reagents, bases, and solvents for the amide bond formation step is critical.[1]

  • pH Control: Maintaining a neutral or slightly acidic pH during workup and purification can suppress the cyclization, which is often base-catalyzed.

Troubleshooting Guide: High Levels of Cyclized Byproduct

If you are experiencing significant formation of the cyclized byproduct, follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow start High Cyclization Observed check_step At which step is cyclization occurring? start->check_step amide_coupling During Amide Coupling check_step->amide_coupling Analysis of reaction aliquots deprotection During Deprotection check_step->deprotection Analysis post-deprotection purification During Workup/Purification check_step->purification Analysis post-workup solution_coupling Optimize Coupling: - Change coupling reagent (e.g., TBTU) - Use a non-nucleophilic base (e.g., pyridine) - Lower reaction temperature amide_coupling->solution_coupling Yes solution_protect Implement Protecting Group Strategy: - Protect amide nitrogen (e.g., MOM group) - Couple protected fragments - Deprotect under non-cyclizing conditions amide_coupling->solution_protect If optimization fails solution_deprotection Modify Deprotection: - Use milder deprotection conditions - Ensure rapid neutralization to acidic pH after deprotection deprotection->solution_deprotection Yes solution_purification Adjust Purification: - Maintain acidic pH (e.g., use TFA in mobile phase for HPLC) - Avoid basic conditions during extraction purification->solution_purification Yes end Desired Product Obtained solution_coupling->end solution_protect->end solution_deprotection->end solution_purification->end

Caption: Troubleshooting workflow for cyclization.

Mechanistic Insights: The Competing Pathways

The synthesis of β-amidomethyl vinyl sulfones via amide coupling involves a critical juncture where the reaction can proceed down one of two paths: the desired intermolecular amide bond formation or the undesired intramolecular cyclization.

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway start Carboxylic Acid + Aminomethyl Vinyl Sulfone coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling product β-Amidomethyl Vinyl Sulfone coupling->product Intermolecular Reaction cyclization Intramolecular Aza-Michael Addition coupling->cyclization Concurrent Side Reaction product->cyclization Base-catalyzed byproduct Cyclized Byproduct cyclization->byproduct

Caption: Competing reaction pathways.

The key to a successful synthesis lies in promoting the intermolecular amide coupling while suppressing the intramolecular aza-Michael addition. The vinyl sulfone moiety is a potent Michael acceptor, making the β-carbon highly electrophilic.[3] The amide nitrogen, once formed or if a primary amine is present, is sufficiently nucleophilic to attack this site, especially under basic conditions which increase its nucleophilicity.

Recommended Protocols for Minimizing Cyclization

Protocol 1: Optimized Amide Coupling Conditions

This protocol focuses on modifying the standard amide coupling procedure to disfavor the cyclization side reaction. Research has shown that the choice of coupling agent and base can significantly influence the ratio of desired product to cyclized byproduct.[1]

Objective: To synthesize β-amidomethyl vinyl sulfones while minimizing concurrent cyclization.

Materials:

  • Carboxylic acid (1.0 eq.)

  • (E)-3-(methylsulfonyl)prop-2-en-1-amine hydrochloride (1.2 eq.)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 eq.)

  • Pyridine (3.0 eq.)

  • Anhydrous DMF (0.2 M)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add pyridine and the aminomethyl vinyl sulfone hydrochloride salt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBTU in one portion.

  • Stir the reaction at 0 °C and monitor its progress by UPLC/LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC, using an acidic modifier (e.g., 0.1% TFA) in the mobile phase to prevent cyclization on the column.

Rationale:

  • TBTU: This coupling reagent is often effective in promoting rapid amide bond formation, which can outcompete the slower intramolecular cyclization.

  • Pyridine: As a non-nucleophilic base, pyridine is less likely to deprotonate the amide nitrogen to an extent that significantly promotes cyclization compared to stronger, non-sterically hindered bases like DIPEA.[1]

  • Low Temperature: Conducting the reaction at 0 °C reduces the rate of both desired and undesired reactions, but can often provide a kinetic window that favors the faster amide coupling.

Protocol 2: Amine Protection Strategy

This protocol introduces a protecting group on the amine to circumvent the possibility of cyclization during the amide coupling step. The protecting group is then removed under conditions that do not promote cyclization. A methoxymethyl (MOM) ether is a suitable protecting group for this purpose.[1]

Objective: To synthesize the target compound via a protected intermediate, avoiding any possibility of cyclization during amide bond formation.

Step-by-Step Methodology:

Part A: Protection of the Amine

  • Protect the starting amine (e.g., a pyrazole amine) with a MOM group. This can be achieved by reacting the amine with MOM-Cl in the presence of a non-nucleophilic base like DIPEA in a solvent such as DCM.[1]

Part B: Amide Coupling with the Protected Amine

  • Couple the MOM-protected amine with the carboxylic acid fragment containing the vinyl sulfone using the optimized conditions from Protocol 1 (TBTU, pyridine).[1] This step should proceed without any cyclization, as the nucleophilic nitrogen is protected.

Part C: Deprotection

  • Remove the MOM group under acidic conditions, for example, with TFA in DCM or HCl in dioxane.

  • It is critical to immediately neutralize the reaction mixture to a slightly acidic pH or directly purify the resulting salt to prevent base-induced cyclization of the deprotected product.

Rationale:

  • Protecting Group: The MOM group effectively masks the nucleophilicity of the amide nitrogen, completely preventing the intramolecular aza-Michael addition during the coupling step.[4][5]

  • Orthogonal Strategy: This approach utilizes a protecting group that is stable to the amide coupling conditions but can be removed under conditions that are orthogonal to those that promote cyclization.[4]

Data Summary: Impact of Reaction Conditions

The following table summarizes the reported impact of different amide coupling conditions on the ratio of the desired acyclic product to the cyclized byproduct for a model system.[1]

EntryCoupling AgentBaseSolventProduct : Byproduct Ratio
1HBTUDIPEADMF60 : 40
2HATUDIPEADMF~60 : 40
3PyBOPDIPEADMF~60 : 40
4TBTUPyridineDMF>95 : 5

This data clearly demonstrates that a switch from common coupling conditions (HBTU/DIPEA) to TBTU with pyridine as the base can dramatically suppress the formation of the cyclized byproduct.[1]

References

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

  • Bull, J. A., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. [Link]

  • Konuray, O., & Sanyal, R. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. ACS Macro Letters. [Link]

  • Bull, J. A., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. [Link]

  • MDPI. (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI. [Link]

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. ResearchGate. [Link]

  • Hosseinzadeh, R., Aghili, N., & Tajbakhsh, M. (2016). Double Michael addition of aromatic amines to divinyl sulfone. Catalysis Letters. [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2024). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Various Authors. (2025). Aza-Michael reactions with vinyl sulfones and Amberlyst-15 as catalyst. ResearchGate. [Link]

  • Liang, X., & Shen, Y. (2021). Advances in Synthesis of Enantioenriched Chiral Sulfones by Enantioselective Conjugate Addition Reactions. Asian Journal of Organic Chemistry. [Link]

  • Various Authors. (2025). Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. ResearchGate. [Link]

  • Strasser, S., Wappl, C., & Slugovc, C. (2017). Solvent-free macrocyclisation by nucleophile-mediated oxa-Michael addition polymerisation of divinyl sulfone and alcohols. Polymer Chemistry. [Link]

  • Various Authors. (n.d.). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. LibreTexts Chemistry. [Link]

  • White, K. L., et al. (2022). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules. [Link]

Sources

Safe handling and storage of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

This guide provides in-depth technical support for the safe handling and storage of this compound. As a nitrogen-containing heterocyclic alcohol, this compound is part of a class of molecules vital to drug discovery and medicinal chemistry.[1][2] Adherence to proper laboratory protocols is essential to ensure user safety and maintain the compound's integrity for experimental success.

Disclaimer: This document is intended as a supplementary resource. It does not replace the manufacturer-provided Safety Data Sheet (SDS), which should always be consulted as the primary source of safety information.

Section 1: Compound Identification and Key Properties

Understanding the fundamental properties of a chemical is the first step toward safe handling. This compound is a bifunctional molecule, featuring a tetrahydropyrazolopyridine core and a primary alcohol group. These features dictate its physical and chemical behavior.

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 2413374-74-8 (as dihydrochloride salt)[3][4]
Molecular Formula C₇H₁₁N₃O (Free Base)[3]
Molecular Weight 226.10 g/mol (as dihydrochloride salt)[4]
Common Form Dihydrochloride salt[3][4]

Section 2: Hazard Analysis and Personal Protective Equipment (PPE)

While a specific, comprehensive SDS for the free base is not publicly available, a robust hazard assessment can be constructed by analyzing its structural components: the tetrahydropyrazolopyridine core and the methanol functional group.

Anticipated Hazard Profile

The hazard profile is extrapolated from structurally related compounds and the known risks of methanol.[5][6][7]

GHS PictogramHazard ClassAnticipated Hazard Statements
ngcontent-ng-c2307461527="" class="ng-star-inserted">
Flammable LiquidsH225: Highly flammable liquid and vapor.[8]

Acute ToxicityH301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[8]

Specific Target Organ ToxicityH370: Causes damage to organs (notably the optic nerve and central nervous system).[9]

Irritation / SensitizationH315: Causes skin irritation.H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6][10]
Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks.

PPE TypeSpecificationRationale
Eye Protection ANSI/ISEA Z87.1 D3 rated chemical splash goggles.Protects against splashes and potential vapors which can cause serious eye irritation.[11][12]
Hand Protection Nitrile or Butyl rubber gloves.Provides a barrier against skin absorption, which is a primary route of toxic exposure for methanol-like compounds.[11][13] Always use proper glove removal technique to avoid contaminating skin.[13]
Body Protection Flame-resistant laboratory coat, fully buttoned.Protects skin from incidental contact and provides a layer of protection against fire hazards.
Respiratory Not required if handled in a fume hood.A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[14]

Section 3: Frequently Asked Questions - Safe Handling

Q: Where should I handle this compound? A: Always handle this compound inside a properly functioning and certified chemical fume hood.[14] The causality here is twofold: it protects you from inhaling potentially toxic vapors and contains any accidental spills.[11][14]

Q: How should I weigh and transfer the solid compound? A: When handling the solid (likely the dihydrochloride salt), use anti-static weigh paper or an anti-static gun to minimize static electricity, which can cause the powder to disperse and pose an ignition risk.[9][15] Use dedicated, clean spatulas for transfers to prevent cross-contamination. Avoid creating dust.

Q: What precautions should I take after handling is complete? A: Decontaminate all surfaces and equipment that came into contact with the chemical. Wash your hands thoroughly with soap and water immediately after your work is finished, even if you were wearing gloves.[9][16] Remove and wash any contaminated clothing before reuse.[16]

Q: Can I heat this compound? A: Exercise extreme caution. Given its methanol component, its vapors can form explosive mixtures with air.[7][17] All heating must be conducted in a fume hood, away from any open flames or spark sources. Use controlled heating methods like oil baths or heating mantles connected to a temperature controller.

G cluster_prep Preparation cluster_work Experimental Workflow cluster_end Completion Receive Receive Compound SDS Review SDS & This Guide Receive->SDS Verify ID & Hazards PPE Don Appropriate PPE SDS->PPE Select Based on Risk Hood Handle in Fume Hood PPE->Hood Enter Work Area Store Return to Storage Hood->Store After Use Decon Decontaminate Work Area Store->Decon Secure Compound Waste Dispose of Waste Properly Decon->Waste Segregate Waste Wash Wash Hands Thoroughly Waste->Wash Final Step

Caption: Workflow for the Safe Handling of this compound.

Section 4: Frequently Asked Questions - Proper Storage

Q: What are the ideal storage conditions for this compound? A: Based on supplier data and the compound's chemical nature, the following conditions are required.[3]

ParameterRecommendationRationale
Location A dedicated, locked flammable-liquids storage cabinet.Mitigates fire risk and prevents unauthorized access.[13][14]
Temperature Cool, room temperature.Prevents pressure buildup and degradation. Keep away from direct sunlight and heat sources.[5][9][18]
Atmosphere In a tightly sealed container.[5][15] For long-term storage (>6 months), consider storage under an inert atmosphere (Nitrogen or Argon).The tetrahydropyridine and alcohol moieties can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preserving compound integrity.[3]
Ventilation Store in a well-ventilated area.Prevents the accumulation of potentially flammable and toxic vapors in case of a leak.[19]

Q: What chemicals should I store this compound away from? A: Store it separately from strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and strong bases. These materials can react exothermically or catalytically degrade the compound.[19]

Q: My compound is a dihydrochloride salt. Does this affect storage? A: Yes. While the salt form is generally less volatile than the free base, it is often more hygroscopic (readily absorbs moisture from the air). This makes storing it in a dry, tightly sealed container even more critical to prevent it from turning into a sticky solid, which is difficult to handle and may promote hydrolysis. A desiccator can be beneficial.

Section 5: Spill Management and Emergency Procedures

For a small spill (<100 mL) inside a chemical fume hood:

  • Ensure your PPE is intact.

  • Contain the spill using an absorbent material from a chemical spill kit (e.g., vermiculite or special absorbent pads).[13]

  • Gently collect the absorbed material using non-sparking tools.

  • Place the waste into a labeled, sealable container for hazardous waste disposal.[13]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

For a large spill (>100 mL) or any spill outside of a fume hood:

  • Evacuate immediately. Alert all personnel in the immediate area.[14]

  • Avoid breathing vapors.[13][14]

  • If safe to do so, remove any nearby ignition sources.

  • Close the laboratory door and prevent re-entry.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[13]

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Section 6: Troubleshooting Common Issues

Q: My compound has developed a slight yellow or brown tint over time. What does this mean? A: This discoloration often indicates chemical degradation, likely due to slow oxidation from improper storage (exposure to air or light). While it may not be completely unusable, its purity is now questionable. Before using it in a sensitive experiment, it is highly recommended to verify its identity and purity via an analytical method such as NMR or LC-MS.

Q: The solid is clumpy and difficult to weigh accurately. Why did this happen? A: This is a classic sign of moisture absorption, especially common with hydrochloride salt forms. The compound has become hygroscopic. To prevent this, ensure the container is always sealed tightly immediately after use and consider storing it inside a desiccator.

References

  • Methanol Safety Data Sheet. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • [Source for Methanol SDS]. (n.d.). SAFETY DATA SHEET METHANOL.
  • Cayman Chemical. (2023, May 6). Safety Data Sheet.
  • BLDpharm. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol.
  • METHANOL SAFE HANDLING MANUAL. (n.d.).
  • YPF Quimica. (n.d.). HAZARD IDENTIFICATION - methanol.
  • Agilent. (2025, May 19). Safety data sheet.
  • UCLA-EH&S. (2012, December 14). Methanol - Standard Operating Procedure.
  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]

  • BLDpharm. (n.d.). (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]'

  • [Source for Methanol SOP]. (2025, July 3). STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol).
  • CalOx Inc. (2024, July 29). Safety Protocols for Handling and Storing Nitrogen Gas Cylinders. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • IsoLab. (n.d.). Methanol - Standard Operating Procedure.
  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 16). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[5][15][16]triazolo[4,5-c]pyridines... PMC. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyridine Fused Chlorin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins Target Audience: Medicinal Chemists, Photodynamic Therapy (PDT) Researchers, Organic Synthetic Chemists.

Executive Summary & Mechanistic Logic

The Challenge: Synthesizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins is a high-value but technically demanding process. The core reaction involves an [8π + 2π] cycloaddition between a meso-tetraarylporphyrin and a highly reactive diazafulvenium methide intermediate, generated in situ via the thermal extrusion of sulfur dioxide from a sulfone precursor (2,2-dioxo-1H,3H-pyrazolo[1,5-c][1,3]thiazole) [1, 2].[1]

The Failure Mode: Low yields in this synthesis rarely stem from a single error. They usually result from a desynchronization between the rate of dipole generation (SO₂ extrusion) and the rate of cycloaddition . If the dipole is generated too slowly, it decomposes; if the temperature is insufficient, the extrusion never happens. Furthermore, the resulting chlorin is susceptible to photo-oxidation, reverting to the porphyrin or degrading into unidentified pigments.

The Synthetic Pathway (Visualized)

ChlorinSynthesis Sulfone Sulfone Precursor (Pyrazolo-thiazole dioxide) Heat Microwave Irradiation (250°C, TCB) Sulfone->Heat Dipole Diazafulvenium Methide (Reactive 1,7-Dipole) Heat->Dipole - SO2 (Extrusion) Cycloaddition [8π + 2π] Cycloaddition Dipole->Cycloaddition SideRxn Dipole Dimerization / Degradation Dipole->SideRxn No Dipolarophile or Low T Porphyrin Meso-Tetraarylporphyrin (Dipolarophile) Porphyrin->Cycloaddition Chlorin Fused Chlorin Product (Tetrahydropyrazolo-pyridine) Cycloaddition->Chlorin Regioselective Fusion

Figure 1: Mechanistic workflow for the synthesis of pyrazolo[1,5-a]pyridine fused chlorins via SO₂ extrusion and cycloaddition.

Diagnostic Troubleshooting Guide

This guide isolates variables based on the specific chemistry developed by the Pinho e Melo group [1, 3].

Phase 1: Pre-Reaction & Reagent Integrity

Q: My sulfone precursor is not dissolving or looks degraded. Could this be the cause? A: Yes. The sulfone (2,2-dioxo-1H,3H-pyrazolo[1,5-c][1,3]thiazole derivative) is the critical dipole source.

  • Check: Verify the purity of the sulfone via ¹H NMR. You should see distinct signals for the pyrazole ring. If you see broad peaks or unexpected aromatic signals, the sulfone may have partially decomposed or hydrolyzed.

  • Action: Recrystallize the sulfone if purity is <95%. Impurities can catalyze the premature decomposition of the diazafulvenium methide before it reacts with the porphyrin.

Q: Does the choice of porphyrin matter for the yield? A: Absolutely. Electron-deficient porphyrins (e.g., meso-tetrakis(pentafluorophenyl)porphyrin) react differently than electron-rich ones (e.g., TPP).

  • Insight: The reaction is an Inverse Electron Demand-like cycloaddition or involves specific orbital overlaps. Steric hindrance at the ortho-positions of the meso-phenyl rings can significantly retard the approach of the bulky diazafulvenium methide.

  • Protocol: Ensure your porphyrin is free of chlorin contaminants (common in commercial TPP) before starting, as these impurities complicate purification and yield calculations.

Phase 2: The Reaction (Microwave Conditions)

Q: I am using conventional heating (reflux) instead of microwave irradiation. Why is my yield <10%? A: This is the most common cause of failure. The extrusion of SO₂ from the pyrazolo[1,5-c]thiazole sulfone is highly endothermic and kinetically slow under conventional heating.

  • Mechanism: Microwave irradiation provides rapid, localized heating that drives the SO₂ extrusion efficiently, generating a high transient concentration of the diazafulvenium methide.

  • Solution: Use a dedicated microwave reactor.

    • Temp: 250°C (Critical).

    • Time: 20 min.

    • Solvent: 1,2,4-Trichlorobenzene (TCB).[2]

Q: Why must I use 1,2,4-Trichlorobenzene? Can I substitute it with DMF or DMSO? A: Do NOT substitute.

  • Reason 1 (Boiling Point): TCB has a boiling point of ~214°C, allowing the reaction mixture to reach the required 250°C under pressure without catastrophic vessel failure. DMF/DMSO decompose at these temperatures.

  • Reason 2 (Dipole Stability): Polar aprotic solvents like DMF can interfere with the dipole's reactivity or promote unwanted side reactions (e.g., hydrolysis). TCB is relatively inert and non-polar, favoring the concerted cycloaddition mechanism.

Q: I see a lot of unreacted porphyrin. Should I increase the sulfone equivalents? A: Yes, but with caution.

  • Standard Stoichiometry: Typically, a 2-fold excess of porphyrin relative to the sulfone is used to ensure all the generated dipole is captured [1]. However, if you are limited by porphyrin cost, you can reverse the stoichiometry (excess sulfone), but be prepared for difficult purification of the dipole dimers.

  • Optimization: If unreacted porphyrin persists, add a second portion of the sulfone after 10 minutes of microwave heating to replenish the dipole source.

Phase 3: Work-up & Purification

Q: My crude mixture is black/tarry. How do I isolate the chlorin without losing it? A: The reaction generates SO₂ gas and potentially polymerizes the dipole.

  • Step 1: Cool the reaction vessel to room temperature.

  • Step 2: Directly load the crude reaction mixture onto a silica gel flash column. Do not attempt an aqueous workup (emulsions with TCB are nightmare-inducing).

  • Elution: Start with Hexane/CH₂Cl₂ (or Toluene/Hexane) to elute the unreacted porphyrin first. The chlorin is slightly more polar due to the fused pyrazolo-pyridine ring and will elute later.

  • Tip: Use a gradient. Chlorins often streak on silica; adding 0.1% triethylamine can sharpen the bands.

Q: The product turns back into porphyrin during storage. What is happening? A: Chlorins are susceptible to oxidation (dehydrogenation) back to the fully aromatic porphyrin system, especially under light and in the presence of oxygen.

  • Storage: Store the solid product in the dark, under Argon/Nitrogen, at -20°C.

  • Handling: Minimize exposure to ambient light during column chromatography (wrap the column in foil).

Quantitative Troubleshooting Data

Symptom Probable Cause Corrective Action Expected Yield Impact
No Reaction (Only Porphyrin Recovered) Temperature too low (<200°C) or insufficient microwave power.Ensure reaction reaches 250°C . Check MW power settings.0% → 40-60%
Low Yield (<10%) + Tarry Byproducts Dipole decomposition before reaction.Increase porphyrin concentration (kinetic trapping). Use fresh sulfone.10% → 50%
Product Reverts to Porphyrin Oxidation during workup/storage.Exclude light/air. Add antioxidant (e.g., DABCO) during workup if severe.Stability increased
Incomplete Conversion Sulfone depletion (SO₂ extrusion complete but dipole lost).Add sulfone in two portions (0 min, 10 min).+10-20% Yield
Emulsion during Workup TCB solvent interference.Skip aqueous workup. Load directly on silica or distill TCB (high vac).Faster isolation

Frequently Asked Questions (FAQs)

Q1: Can I make the water-soluble version directly? A: No. The reaction works best with hydrophobic porphyrins (e.g., TPP). To get water-soluble derivatives (e.g., for biological studies), synthesize the ester-functionalized chlorin first, then hydrolyze the ester to the carboxylic acid or reduce it to the alcohol in a separate step [1, 4]. Direct synthesis with charged porphyrins often fails due to solubility issues in TCB.

Q2: Is the reaction regioselective? A: For symmetric porphyrins like TPP, yes (all pyrrole double bonds are equivalent). For asymmetric porphyrins, you will get a mixture of regioisomers (chlorins fused at different pyrrole rings). These are often inseparable by standard silica chromatography and may require HPLC.

Q3: How do I know if I made the chlorin or just a porphyrin artifact? A: UV-Vis Spectroscopy is definitive.

  • Porphyrin (TPP): Soret band ~419 nm, Q-bands at 515, 550, 590, 646 nm (weak).

  • Fused Chlorin: Soret band ~420 nm, Intense Q-band at ~650 nm (extinction coefficient often > 20,000 M⁻¹cm⁻¹) [1, 4].

  • If you do not see a strong peak at ~650 nm, you do not have the chlorin.

References

  • Pereira, N. A. M., et al. (2011).[2][3][4] "Synthesis of Pyrazolo[1,5-a]pyridine-Fused Chlorins and Bacteriochlorins by [8π + 2π] Cycloaddition." European Journal of Organic Chemistry, 2011(20), 3970–3979. Link

  • Moura, N. M. M., et al. (2022).[5] "Synthesis of chlorins and bacteriochlorins from cycloaddition reactions with porphyrins." Arkivoc, 2022(ii), 54-98.[5] Link

  • Laranjo, M., et al. (2022). "Ring-Fused meso-Tetraarylchlorins as Auspicious PDT Sensitizers: Synthesis, Structural Characterization, Photophysics, and Biological Evaluation." Frontiers in Chemistry, 10, 882592. Link

  • Pereira, N. A. M., et al. (2015).[2] "Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells."[1][6] European Journal of Medicinal Chemistry, 103, 374-380.[2][6] Link

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Technical Support Center: Optimization of Amide Coupling for Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of pyrazole carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these important heterocyclic scaffolds. Pyrazole carboxamides are a cornerstone in modern drug discovery and agrochemicals, and their efficient synthesis is paramount.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common and complex challenges encountered during amide bond formation with pyrazole carboxylic acids.

Troubleshooting Guide: Navigating Common Hurdles in Pyrazole Carboxamide Synthesis

This section addresses specific issues that may arise during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Q1: My amide coupling reaction is showing low to no yield. What are the primary factors to investigate?

Low or no yield in amide coupling reactions is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.

  • Activation of the Carboxylic Acid: The initial and most critical step is the activation of the pyrazole carboxylic acid. If the activating agent is inefficient or has degraded, the reaction will not proceed.

    • Solution: Ensure your coupling reagent is fresh and handled under anhydrous conditions. Consider switching to a more potent activating agent. For instance, if you are using a carbodiimide like DCC or EDC with an additive like HOBt, you might consider phosphonium (e.g., PyBOP) or uronium/guanidinium (e.g., HATU, HBTU) reagents, which are often more effective for challenging couplings.[3][4]

  • Reactivity of the Amine: The nucleophilicity of your amine partner is critical. Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.[5][6][7]

    • Solution: For sterically hindered amines, increasing the reaction temperature or using a more reactive coupling reagent like HATU or PyAOP may be beneficial.[4][8] In some cases, alternative synthetic routes that avoid direct coupling with a hindered amine may be necessary.[6][7]

  • Reaction Conditions: Inadequate reaction conditions, such as improper solvent, temperature, or base, can significantly impact the yield.

    • Solution: Ensure your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. The choice of base is also important; a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. For challenging couplings, a stronger base may be required, but care must be taken to avoid side reactions.

Q2: I am observing significant epimerization of my chiral starting materials. How can I minimize this side reaction?

Epimerization is a major concern when coupling chiral carboxylic acids or amines, particularly in peptide synthesis.[9] It typically occurs at the activated carboxylic acid stage.

  • Mechanism of Epimerization: The activated carboxylic acid can form an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical integrity.

  • Mitigation Strategies:

    • Coupling Reagent Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization by forming an active ester that is less prone to oxazolone formation.[3][9] Oxyma-based reagents are also known to minimize epimerization.[10]

    • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.

    • Coupling Reagent Choice: Uronium/guanidinium reagents like HATU are generally considered to be superior in suppressing epimerization compared to carbodiimides alone.[4]

Q3: My pyrazole starting material has an unprotected N-H. Is a protecting group necessary?

The pyrazole N-H is weakly acidic and can act as a competing nucleophile in the coupling reaction, leading to the formation of undesired N-acylated pyrazole byproducts.[3]

  • When to Protect: The necessity of a protecting group depends on the reaction conditions and the specific pyrazole substrate. If you observe significant N-acylation, protection is recommended.

  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is a common choice for protecting the pyrazole nitrogen. It is stable under many coupling conditions and can be readily removed.

Q4: I am working with a sterically hindered pyrazole carboxylic acid or amine and getting poor yields. What are the best strategies to overcome this?

Steric hindrance poses a significant challenge for amide bond formation.[6][7][8]

  • Specialized Coupling Reagents: For sterically demanding substrates, more reactive coupling reagents are often required. Reagents like HATU, HCTU, and PyAOP are known to be effective in these cases.[4]

  • Acid Chloride Formation: An alternative to standard coupling reagents is the conversion of the pyrazole carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] The resulting acid chloride can then be reacted with the hindered amine.

  • Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to drive the reaction to completion. Microwave irradiation can also be a useful tool for accelerating these challenging reactions.

Frequently Asked Questions (FAQs)

What are the most common coupling reagents for pyrazole carboxamide synthesis?

A variety of coupling reagents are used, each with its own advantages and disadvantages. The choice often depends on the specific substrates and the desired reaction conditions.

Coupling Reagent ClassExamplesKey Features
Carbodiimides DCC, EDCCost-effective, but can lead to epimerization and formation of urea byproducts. Often used with additives like HOBt or HOAt.[5][13]
Phosphonium Salts PyBOP, BOPHighly efficient, particularly for hindered couplings. Generates a carcinogenic byproduct (HMPA) in the case of BOP.[3]
Uronium/Guanidinium Salts HATU, HBTU, HCTUVery reactive, fast reaction times, and low rates of epimerization.[3][4]
Other CDICarbonyldiimidazole is a mild and effective coupling reagent.[14]

How do I choose the right solvent for my amide coupling reaction?

The choice of solvent is crucial for ensuring the solubility of all reactants and for facilitating the reaction. Common solvents for amide coupling reactions include:

  • Dichloromethane (DCM): A good general-purpose solvent for many coupling reactions.

  • Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving a wide range of substrates, including polar amines and carboxylic acids.

  • Acetonitrile (ACN): Another polar aprotic solvent that can be a good alternative to DMF.

  • Tetrahydrofuran (THF): A less polar ether-based solvent.

What is the role of a base in the amide coupling reaction?

A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to the reaction mixture to:

  • Neutralize the acidic byproduct formed from the coupling reagent.

  • Scavenge any protons released during the reaction, which can protonate the amine and render it non-nucleophilic.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a general method for the synthesis of pyrazole carboxamides using the highly efficient coupling reagent HATU.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Slowly add the HATU/DIPEA solution to the stirred solution of the carboxylic acid and amine at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis via the Acid Chloride

This protocol is particularly useful for sterically hindered or unreactive amines.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 eq)

  • Catalytic DMF (1 drop)

  • Anhydrous DCM

  • Amine (1.2 eq)

  • Triethylamine (2.5 eq)

Procedure:

Step 1: Acid Chloride Formation [11]

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole carbonyl chloride.

Step 2: Amide Formation [11]

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Upon completion, proceed with an aqueous workup and purification as described in Protocol 1.

Visualizing the Process

General Amide Coupling Workflow

AmideCouplingWorkflow cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification PyCOOH Pyrazole Carboxylic Acid ActiveEster Activated Intermediate PyCOOH->ActiveEster Activation Amine Amine AmideProduct Pyrazole Carboxamide Amine->AmideProduct Nucleophilic Attack CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster ActiveEster->AmideProduct Purification Purification (Chromatography) AmideProduct->Purification Workup FinalProduct Pure Product Purification->FinalProduct

Caption: A generalized workflow for pyrazole carboxamide synthesis.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield Observed CheckReagents Check Reagent Quality (Coupling Agent, Solvent, Base) Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temperature, Time, Stoichiometry) Start->CheckConditions CheckSubstrates Assess Substrate Reactivity (Steric Hindrance, Electronics) Start->CheckSubstrates OptimizeReagents Use Fresh/Anhydrous Reagents Change Coupling Agent CheckReagents->OptimizeReagents OptimizeConditions Increase Temperature/Time Adjust Stoichiometry CheckConditions->OptimizeConditions OptimizeStrategy Switch to Acid Chloride Route Protecting Group Strategy CheckSubstrates->OptimizeStrategy

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Technical Support Center: Scaling Up the Synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol. This guide is designed for researchers, chemists, and process development professionals. We provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of this valuable heterocyclic building block. The pyrazolo[1,5-a]pyridine scaffold is a key component in many synthetic drugs and biologically active molecules, making robust synthetic routes essential.[1]

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step sequence. The most common and scalable approach involves the construction of a 1,3-dicarbonyl intermediate from a protected piperidin-4-one, followed by cyclization to form the fused pyrazole ring, and a final reduction to yield the target alcohol. This method offers excellent control over regioselectivity, which is a common challenge in pyrazole synthesis.[2][3]

The overall workflow is illustrated below. The initial protection of the piperidine nitrogen (e.g., with a Boc group) is crucial for preventing side reactions and improving the handling of intermediates, although it necessitates a final deprotection step if the free amine is desired.[2]

Synthetic Workflow A N-Boc-piperidin-4-one B Ethyl 2-(1-(tert-butoxycarbonyl)-4-oxopiperidin-3-yl)-2-oxoacetate (1,3-Diketone Intermediate) A->B  Stork Enamine Synthesis  + Hydrolysis C Ethyl 1-(tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate B->C  Cyclization with  Hydrazine Hydrate D (1-(tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol C->D  Ester Reduction  (e.g., LiBH4) E This compound (Final Product) D->E  Boc Deprotection  (e.g., TFA/HCl) Troubleshooting Cyclization Problem Low Yield in Cyclization Step Cause1 Poor Reagent Quality (Degraded Hydrazine) Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1 Use fresh, high-purity hydrazine hydrate Cause1->Solution1 Solution2 Ensure adequate reflux; consider alternative solvents (e.g., n-butanol) Cause2->Solution2 Solution3 Increase reaction time; monitor by LC-MS until SM is consumed Cause3->Solution3

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Technical Support Center: Identification and Characterization of Impurities in (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol Samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Analysis Division

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting impurities in samples of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol. The methodologies and insights presented herein are designed to ensure the quality, safety, and efficacy of pharmaceutical substances by adhering to rigorous scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of this compound.

Q1: What are the most probable process-related impurities from the synthesis of this compound?

A: Process-related impurities originate from the synthetic route. Based on common synthetic pathways for pyrazolopyridine derivatives, which often involve cyclocondensation reactions, potential impurities include unreacted starting materials, intermediates, and by-products from side reactions.[1][2]

Potential Impurity Class Potential Source / Cause
Unreacted Starting Materials Incomplete reaction conversion.
Intermediates Incomplete progression to the final product; for instance, a precursor before the final reduction or cyclization step.
By-products of Over-reaction Further reaction of the desired product under the reaction conditions.
Reagents and Catalysts Residual reagents, solvents, or catalysts used in the final synthetic steps.
Isomeric Impurities Formation of structural isomers depending on the regioselectivity of the cyclization reaction.

Q2: What are the likely degradation products of this compound under storage or stress conditions?

A: The structure of this compound contains functionalities susceptible to specific degradation pathways, primarily oxidation and hydrolysis.[3][4]

  • Oxidative Degradation: The tetrahydropyridine ring is susceptible to oxidation, which could lead to the formation of the corresponding aromatized pyridine analog or N-oxides. The primary alcohol moiety can be oxidized to an aldehyde or a carboxylic acid.[5]

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially catalyze ring-opening or other rearrangements, although this is less common than oxidation for this scaffold.[3]

  • Photolytic Degradation: Exposure to UV or visible light can induce degradation, often through radical mechanisms, potentially leading to dimerization or complex decomposition products.[6]

Q3: What are the most effective primary analytical techniques for impurity profiling of this compound?

A: A combination of chromatographic and spectrometric techniques is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for separation and quantification.[7] For structural identification, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[8][9]

  • For Detection and Quantification: Reversed-Phase HPLC with a UV detector is the most widely used technique due to its robustness and applicability to a wide range of compounds.[7]

  • For Identification and Structural Elucidation: High-Resolution Mass Spectrometry (HRMS) coupled with LC provides accurate mass data to determine elemental composition.[10][11][12] Tandem MS (MS/MS) experiments are then used to fragment the impurity, providing structural clues.[13] For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[9][14]

Q4: Why are forced degradation studies necessary?

A: Forced degradation (or stress testing) is a critical component of drug development mandated by regulatory bodies like the ICH.[6][15] These studies serve multiple purposes: they help identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method by showing that the method can separate the main compound from all potential degradants.[16][17] This ensures the analytical method is "stability-indicating."

Section 2: Troubleshooting Guides and Protocols

This section provides detailed, step-by-step guides for the core analytical workflows involved in impurity characterization.

Guide 1: HPLC-UV Method Development for Impurity Profiling

Objective: To develop a robust, stability-indicating HPLC method capable of separating this compound from its process-related and degradation impurities.

Causality and Field Insights: The target molecule is polar and contains a basic nitrogen, which can lead to poor peak shape (tailing) on standard C18 columns due to interactions with residual silanols. Therefore, column selection and mobile phase pH control are critical. A systematic approach is necessary to optimize selectivity and resolution.[18][19]

Experimental Protocol: Step-by-Step Method Development

  • Analyte Characterization:

    • Determine the pKa of the molecule. The tetrahydropyrazolo[1,5-a]pyridine system contains basic nitrogens.

    • Assess its solubility in common HPLC solvents (e.g., water, acetonitrile, methanol).

    • Determine the UV maximum absorbance (λmax) for sensitive detection. A photodiode array (PDA) detector is ideal for this.

  • Initial Chromatographic Conditions (Starting Point):

Parameter Recommended Starting Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency column for good resolution. Use a column with end-capping to minimize peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the analyte and sharpens peaks. pH should be at least 2 units below the analyte's pKa.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at λmax or 254 nm254 nm is a good generic starting point if λmax is unknown.
Injection Vol. 1-5 µLTo avoid column overloading.
  • Method Optimization and Troubleshooting:

    • Poor Peak Shape (Tailing): If peaks are tailing, the mobile phase pH may be too close to the analyte's pKa. Try lowering the pH with formic or phosphoric acid. Alternatively, use a buffer like ammonium formate.

    • Poor Resolution: If impurities co-elute with the main peak, adjust the gradient slope (make it shallower for better separation) or try a different organic modifier (e.g., switch from acetonitrile to methanol) as this changes selectivity.

    • Early Elution: As a polar compound, the analyte may have low retention.[18] If it elutes too close to the void volume, consider a column with a different stationary phase (e.g., a polar-embedded phase) or explore HILIC (Hydrophilic Interaction Liquid Chromatography).

Mandatory Visualization: HPLC Method Development Workflow

HPLC_Method_Development start Define Separation Goal (Impurity Profiling) char Characterize Analyte (pKa, Solubility, UV λmax) start->char select_col Select Column (e.g., End-capped C18) char->select_col select_mp Select Mobile Phase (pH control is critical) select_col->select_mp run_scout Run Scouting Gradient (e.g., 5-95% B in 15 min) select_mp->run_scout eval Evaluate Results (Resolution, Peak Shape, Retention) run_scout->eval decision Criteria Met? eval->decision optimize Optimize Method (Adjust Gradient, pH, Temp) decision->optimize No validate Validate Method (ICH Guidelines) decision->validate Yes optimize->run_scout finish Final Method validate->finish Impurity_ID_Workflow peak Unknown Peak Detected in HPLC-UV lcms Analyze by LC-HRMS (Full Scan, ESI+) peak->lcms mass Determine Accurate Mass of [M+H]+ Ion lcms->mass msms Acquire MS/MS Spectrum (Fragmentation Data) lcms->msms formula Calculate Elemental Formula mass->formula structure Propose Candidate Structure formula->structure frag_analysis Analyze Fragments & Compare to Parent Drug msms->frag_analysis frag_analysis->structure confirm Confirm Structure (e.g., NMR after isolation) structure->confirm

Caption: Workflow for identifying an unknown impurity using LC-MS techniques.

Section 3: Forced Degradation Studies Protocol

Objective: To systematically investigate the degradation pathways of this compound and validate the stability-indicating nature of the analytical method.

Causality and Field Insights: The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%. [20]This level of degradation is sufficient to produce detectable levels of degradation products without generating secondary degradants that are not relevant to formal stability studies. [17]A mass balance assessment should be performed to ensure that all degradation products are accounted for.

Data Presentation: Recommended Forced Degradation Conditions

Stress Condition Reagent / Condition Typical Duration Rationale / Potential Products
Acid Hydrolysis 0.1 M HCl, 60 °C24 - 72 hoursTests stability in acidic environments. While generally stable, extreme conditions could affect the molecule.
Base Hydrolysis 0.1 M NaOH, 60 °C24 - 72 hoursTests stability in alkaline environments.
Oxidation 3% H₂O₂, Room Temp24 hoursSimulates oxidative stress. Likely to produce N-oxides or oxidize the alcohol/tetrahydropyridine ring. [5]
Thermal 80 °C, Dry Heat48 - 72 hoursEvaluates intrinsic thermal stability of the solid drug substance.
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)VariableAssesses light sensitivity. Can lead to complex degradation pathways. [6]

Mandatory Visualization: Hypothetical Degradation Pathway

Degradation_Pathway parent This compound Parent Drug oxidation_node Oxidation (e.g., H₂O₂) parent->oxidation_node photolysis_node Photolysis (e.g., UV Light) parent->photolysis_node prod1 N-Oxide Derivative Impurity A oxidation_node->prod1 prod2 Aromatized Pyridine Analog Impurity B oxidation_node->prod2 prod3 Aldehyde Derivative Impurity C oxidation_node->prod3 prod4 Dimer or Complex Adduct Impurity D photolysis_node->prod4

Caption: A hypothetical degradation map for the target molecule under stress conditions.

References

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. ResearchGate. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Structural Elucidation of Unknown Impurity. Veeprho. [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu Corporation. [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPR. [Link]

  • a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. IJPPR. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. SCIRP. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Innovare Academic Sciences. [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. [Link]

  • Identification of the major degradation pathways of ticagrelor. PubMed. [Link]

  • Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link]

  • Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. International Journal of Pharmaceutical Sciences. [Link]

  • Akash Shelake, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 11, 910-919. International Journal of Pharmaceutical Sciences. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

  • DEGRADATIONPATHWAY B. Pharm 2-2. Scribd. [Link]

  • List of Impurities - JAN-2021. inveniolife. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. [Link]

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Technical Support Center: Recrystallization of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the purification of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on methodical solvent selection and procedural execution.[1][2][3] This document provides not only step-by-step protocols but also the underlying principles and troubleshooting solutions to common challenges encountered during the recrystallization of this specific heterocyclic compound.

Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[4] The core process involves dissolving an impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, it becomes supersaturated with the desired compound, which then crystallizes out, leaving impurities behind in the solution (mother liquor).[1][2] An ideal recrystallization process leverages a significant difference in a compound's solubility at high versus low temperatures in a chosen solvent.[3]

The formation of a crystal lattice is a highly specific process where only molecules of the same compound fit easily, effectively excluding impurities.[5] This process consists of two main stages: nucleation (the initial formation of small crystal aggregates) and crystal growth.[6]

Physicochemical Profile: this compound

To effectively design a recrystallization protocol, understanding the target molecule's structure and properties is crucial.

  • Structure: The molecule features a bicyclic heterocyclic core (tetrahydropyrazolo[1,5-a]pyridine) with a methanol substituent.

  • Polarity: The presence of two nitrogen atoms within the ring system and a primary alcohol (-CH₂OH) group makes this a polar molecule. The N-H group in the pyrazole ring and the O-H group of the methanol substituent are capable of acting as both hydrogen bond donors and acceptors.[7]

  • Solubility Prediction: Based on the "like dissolves like" principle, this compound is expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and potentially less soluble in nonpolar solvents (e.g., hexane, toluene).[3][8] The tetrahydro configuration generally improves solubility compared to fully aromatic analogues.[9]

Solvent Selection Guide

The choice of solvent is the most critical factor for a successful recrystallization.[3] An ideal solvent should:

  • Dissolve the compound completely when hot.[2]

  • Precipitate the compound almost completely when cold.[2]

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.[10]

  • Be chemically inert to the compound.[2][10]

  • Be sufficiently volatile for easy removal from the purified crystals.[2]

Experimental Solvent Screening Protocol

Before committing to a bulk recrystallization, perform a small-scale test with various solvents.[3][11]

  • Place approximately 20-30 mg of the crude compound into separate test tubes.

  • Add a potential solvent dropwise (0.5 mL at a time) to each test tube at room temperature, stirring after each addition. Note if the compound dissolves easily. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[3]

  • For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point.[3]

  • If the compound dissolves at boiling, allow the test tube to cool slowly to room temperature, and then place it in an ice bath. Observe the quantity and quality of the crystals that form.

  • A solvent that dissolves the compound when hot and yields a good amount of crystals upon cooling is a suitable candidate.

Recommended Solvents for Screening
SolventPolarityBoiling Point (°C)Rationale & Expected Outcome
Water High (Protic)100The high polarity and hydrogen bonding capacity may make it a good solvent at high temperatures. However, solubility might be low. Could be an excellent anti-solvent in a two-solvent system.
Ethanol High (Protic)78Often an excellent choice for polar, hydrogen-bonding compounds. Likely to show a significant solubility difference between hot and cold.
Methanol High (Protic)65Similar to ethanol but more polar and has a lower boiling point. May be too effective a solvent, leading to lower recovery, but worth testing.
Isopropanol Medium (Protic)82Less polar than ethanol. May provide a better solubility profile if ethanol proves too strong.
Ethyl Acetate Medium77A moderately polar solvent. May be a good candidate if the compound is less polar than anticipated or for removing nonpolar impurities.
Acetone Medium56A polar aprotic solvent. Its low boiling point can sometimes be a disadvantage for establishing a large temperature gradient.[3]
Toluene Low111Unlikely to be a good single solvent due to its nonpolar nature but could be useful for removing nonpolar impurities or as part of a solvent pair.
Hexane Low69A nonpolar solvent. The compound is expected to be insoluble. It can be used as an anti-solvent (the "poor" solvent) in a two-solvent system.

Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate, with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-boil the solution for a few minutes. The carbon will adsorb colored impurities.[4]

  • Hot Gravity Filtration (Optional): To remove insoluble impurities or the activated carbon, perform a hot gravity filtration. Use a stemless funnel and fluted filter paper to minimize premature crystallization.[12] Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent clogging.[12]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

Use this method when no single solvent has the ideal properties. This requires a "good" solvent that dissolves the compound at all temperatures and a "poor" (or "anti-") solvent in which the compound is insoluble. The two solvents must be miscible.[5][12] Ethanol/water is a common and suitable pair for polar compounds.[3]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[6]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[5]

  • Crystallization, Collection, and Drying: Follow steps 4-7 from the Single-Solvent protocol. For washing, use an ice-cold mixture of the two solvents in the same proportion as the final crystallization mixture.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization experiments.

Q1: No crystals are forming, even after cooling in an ice bath. What should I do?

A1: This usually means your solution is not supersaturated. Try the following steps in order:

  • Scratch the inner surface of the flask with a glass stirring rod at the air-solution interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][12]

  • Add a seed crystal. If you have a small crystal of the pure compound, adding it to the solution can induce crystallization.[12]

  • Reduce the solvent volume. You may have added too much solvent. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.[5]

  • Cool to a lower temperature. If an ice bath is insufficient, a dry ice/acetone bath can be used, provided the solvent does not freeze.[12]

Q2: My compound has "oiled out" into a gooey liquid instead of forming solid crystals. How can I fix this?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or if the compound is impure, leading to melting point depression).

  • Solution 1: Reheat the solution until the oil redissolves completely. Add more solvent to decrease the saturation point, then try cooling again, very slowly.

  • Solution 2: Try the two-solvent method. Dissolve the oil in the "good" solvent and proceed with the protocol. The presence of the second solvent can lower the saturation temperature to below the compound's melting point.

Q3: My final yield of crystals is very low. What went wrong?

A3: Low recovery can be due to several factors:

  • Too much solvent was used: This is the most common reason. The compound remained dissolved in the mother liquor even after cooling.

  • Premature crystallization: The compound may have crystallized in the funnel during hot filtration. Ensure the filtration apparatus is sufficiently hot.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.

  • The compound is highly soluble: The chosen solvent may be too "good," even when cold. A different solvent or a two-solvent system may be necessary.[3]

Q4: The recrystallized product is still colored, but it should be colorless. How do I remove the color?

A4: Colored impurities can often be removed by using activated carbon (charcoal). After dissolving your crude product in the hot solvent, add a small amount of charcoal and boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Remove the carbon via hot gravity filtration before proceeding with the cooling and crystallization steps.[4] Be aware that adding too much charcoal can also adsorb your desired product, reducing the yield.

Q5: How can I confirm that my recrystallized product is pure?

A5: The most common method is melting point determination . A pure crystalline solid will have a sharp, well-defined melting point that melts over a narrow range (typically < 2°C). Impurities broaden and depress the melting point. Compare your experimental melting point to the literature value for this compound.[4]

Troubleshooting Workflow

The following diagram outlines a decision-making process for common recrystallization problems.

Caption: Troubleshooting workflow for recrystallization.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • University of South Alabama, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). Recrystallization-1.pdf. [Link]

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. [Link]

  • ARKIVOC. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]

  • ResearchGate. (2025). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • PubMed. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). Crystallization Solvents.pdf. [Link]

  • Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]

  • Semantic Scholar. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. [Link]

  • Michigan State University, Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • BoroScience. (n.d.). (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dihydrochloride. [Link]

  • PubChem. (n.d.). 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

Sources

Protecting group strategies for the synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol Derivatives

Welcome to the technical support guide for the synthesis of this compound derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this important heterocyclic scaffold. The inherent functionalities of this molecule—a secondary amine within the bicyclic core, a pyrazole nitrogen, and a primary alcohol—necessitate a well-defined protecting group strategy to achieve successful and high-yielding transformations.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, moving beyond simple procedural lists to explain the chemical reasoning behind strategic decisions.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group strategy essential for modifying this compound?

A1: The this compound core contains two primary reactive sites that can interfere with desired chemical transformations:

  • The Tetrahydropyridine Nitrogen (N-1): This is a secondary amine that is both nucleophilic and basic. It will readily react with electrophiles (e.g., acyl chlorides, alkyl halides) and can be deprotonated by strong bases, complicating reactions intended for other parts of the molecule.

  • The Primary Alcohol (-CH₂OH): The hydroxyl group has an acidic proton and a nucleophilic oxygen atom.[1] This makes it incompatible with strongly basic reagents like Grignard reagents or organolithiums and susceptible to oxidation or substitution under conditions meant for other functional groups.[2]

A robust protecting group strategy masks the reactivity of these functional groups, allowing for selective modification at other positions. The ideal protecting group is easy to install in high yield, stable to the subsequent reaction conditions, and can be removed cleanly and selectively without affecting the rest of the molecule.[1][3]

Q2: What is the most effective protecting group for the tetrahydropyridine nitrogen?

A2: The tert-butyloxycarbonyl (Boc) group is the most widely employed and effective protecting group for the secondary amine in the tetrahydropyrazolopyridine ring system.

  • Advantages:

    • Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reagents.[4]

    • Ease of Introduction: It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions.

    • Reliable Cleavage: It is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an ethereal solvent like dioxane.[5]

  • Considerations:

    • The Boc group on this specific heterocyclic system can sometimes be more resilient to deprotection than expected.[6] Standard conditions using 1-6 M HCl in methanol or dioxane may prove ineffective, necessitating the use of stronger acids like neat TFA.[6]

Q3: Which protecting groups are recommended for the primary alcohol, and how do I choose between them?

A3: The choice of alcohol protecting group is critical and depends on the planned downstream reactions. The most common choices are silyl ethers and benzyl ethers.

  • Silyl Ethers (TBDMS, TIPS):

    • Introduction: Formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole.[2]

    • Stability: They are stable to basic conditions, oxidation, and many organometallic reagents.[2] Their stability to acid is sterically dependent: larger silyl groups (TIPS > TBDMS > TES > TMS) are more acid-stable.[7]

    • Deprotection: Cleaved with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF.[2] This deprotection method is orthogonal to the acid-labile Boc group.

  • Benzyl Ethers (Bn):

    • Introduction: Typically formed using a strong base (e.g., NaH) to generate the alkoxide, followed by reaction with benzyl bromide (BnBr).[8]

    • Stability: Benzyl ethers are very robust and stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[8]

    • Deprotection: Removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[3] This provides orthogonality to both acid-labile (Boc) and fluoride-labile (silyl ether) groups.

Decision-Making:

  • Use a TBDMS or TIPS ether when you need to perform reactions under basic or organometallic conditions and plan to deprotect the nitrogen first (using acid).

  • Use a benzyl ether when your synthetic route involves strong acids that might cleave a silyl ether or when you need maximum stability. Its removal by hydrogenolysis offers a distinct orthogonal path.[8]

Q4: What is an "orthogonal" protecting group strategy and why is it crucial here?

A4: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under completely different reaction conditions, without affecting one another.[9][10]

For this scaffold, a classic orthogonal approach is:

  • N-Protection: Use the acid-labile Boc group .

  • O-Protection: Use a fluoride-labile silyl ether (e.g., TBDMS) .

This allows for the selective deprotection of either group. For example, you can remove the TBDMS group with TBAF to manipulate the alcohol while leaving the N-Boc group intact. Conversely, you can remove the N-Boc group with TFA to functionalize the amine while the TBDMS-protected alcohol remains untouched. This level of control is fundamental for complex, multi-step syntheses.

Troubleshooting Guide

Problem 1: Low yield or incomplete reaction during N-Boc protection.
  • Probable Cause:

    • Insufficient Base: The secondary amine requires a sufficiently strong base to be deprotonated for efficient reaction with Boc₂O.

    • Solvent Issues: The choice of solvent can impact the solubility of the substrate and the efficacy of the base.

    • Competing Reactions: If the alcohol is unprotected, it can react with the base or Boc₂O, leading to side products. It is highly recommended to protect the alcohol first.

  • Solutions & Protocol:

    • Optimize Base and Solvent: Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). For more challenging substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be effective.[11]

    • Ensure Stoichiometry: Use a slight excess of Boc₂O (1.1-1.5 equivalents).

    • Monitor the Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion.

    Detailed Protocol: N-Boc Protection

    • Dissolve the O-protected this compound derivative (1.0 eq) in anhydrous DCM (0.1 M).

    • Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench with a saturated aqueous solution of NH₄Cl, extract with DCM, dry the organic layer over Na₂SO₄, and purify by column chromatography.

Problem 2: The N-Boc group is resistant to deprotection with standard HCl conditions.
  • Probable Cause:

    • Substrate-Specific Stability: As documented, the Boc group on the tetrahydropyrazolopyridine scaffold can be unusually stable.[6] The lone pair on the adjacent pyrazole nitrogen may electronically influence the carbamate, making it less susceptible to cleavage.

    • Ineffective Reagent: The concentration or choice of acid may be insufficient.

  • Solutions & Protocol:

    • Switch to a Stronger Acid System: Trifluoroacetic acid (TFA) is significantly more effective for this substrate.[6] A common condition is a mixture of TFA in DCM.

    • Anhydrous Conditions: Ensure your reagents and solvents are anhydrous, as water can sometimes interfere with the reaction.

    Detailed Protocol: N-Boc Deprotection with TFA

    • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

    • Add trifluoroacetic acid (TFA) slowly (5-10 equivalents, or use a 20-50% TFA/DCM solution).

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 1-3 hours).

    • Carefully concentrate the reaction mixture in vacuo. Caution: TFA is volatile and corrosive.

    • Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.

    • The product is typically isolated as the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution or another mild base. Dry the organic layer and concentrate to yield the free amine.

Problem 3: The silyl ether protecting group (e.g., TBDMS) is cleaved during N-Boc deprotection.
  • Probable Cause:

    • Excessive Acid Strength or Time: While TBDMS is generally stable to brief exposure to TFA, prolonged reaction times or very high temperatures can lead to its cleavage.

    • Less Bulky Silyl Group: If a less sterically hindered silyl group like Triethylsilyl (TES) was used, it is much more susceptible to acid-catalyzed hydrolysis.[12]

  • Solutions:

    • Minimize Reaction Time: Carefully monitor the Boc deprotection and quench the reaction as soon as the starting material is consumed.

    • Use a Bulkier Silyl Group: If acid sensitivity is a persistent issue, consider using a more robust silyl ether like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS), which show greater stability towards acidic conditions.[7]

    • Alternative N-Protecting Group: In very sensitive cases, consider an N-protecting group that is removed under non-acidic conditions, such as the Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis.

Problem 4: Incomplete deprotection of a bulky silyl ether (TBDMS, TIPS) with TBAF.
  • Probable Cause:

    • Steric Hindrance: The bulky nature of the silyl group and the surrounding molecular architecture can slow down the reaction.

    • Reagent Quality: The TBAF reagent is hygroscopic; "wet" TBAF is less effective.

    • Insufficient Reaction Time/Temperature: The reaction may simply be sluggish at room temperature.

  • Solutions & Protocol:

    • Use Anhydrous TBAF: Use a solution of TBAF in THF (typically 1 M) and ensure it is from a reliable, sealed source.

    • Increase Temperature: Gently warming the reaction to 40-50 °C can often drive it to completion.

    • Alternative Fluoride Source: If TBAF fails, other fluoride sources can be more potent. Hydrogen fluoride-pyridine (HF•Py) is highly effective but requires careful handling in plastic labware due to its corrosive nature.[7]

    Detailed Protocol: O-TBDMS Deprotection with TBAF

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF (0.1 M).

    • Add a 1 M solution of TBAF in THF (1.1-1.5 eq) at room temperature.

    • Stir for 2-6 hours, monitoring by TLC. If the reaction is slow, warm gently to 40 °C.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the deprotected alcohol.

Data & Visualization

Table 1: Comparison of Common Protecting Groups
Protecting GroupTarget FunctionalityStability ConditionsDeprotection ReagentsOrthogonal To
Boc Tetrahydropyridine-NBase, H₂, NucleophilesTFA , HClSilyl Ethers, Benzyl Ethers
TBDMS Primary Alcohol-OAcid (mild), Base, H₂TBAF , HF•PyBoc, Benzyl Ethers
TIPS Primary Alcohol-OAcid (stronger), Base, H₂TBAF , HF•PyBoc, Benzyl Ethers
Bn Primary Alcohol-OAcid, BaseH₂, Pd/C Boc, Silyl Ethers
Diagram 1: Orthogonal Strategy Workflow

G cluster_0 Protection Phase cluster_1 Selective Deprotection & Functionalization Start Starting Material (Di-functional Core) Protect_OH Protect Alcohol (e.g., TBDMSCl, Imidazole) Start->Protect_OH Step 1 Protect_NH Protect Amine (e.g., Boc₂O, Et₃N) Protect_OH->Protect_NH Step 2 Protected_Core Fully Protected Intermediate Protect_NH->Protected_Core Deprotect_NH Deprotect Amine (TFA / DCM) Protected_Core->Deprotect_NH Deprotect_OH Deprotect Alcohol (TBAF / THF) Protected_Core->Deprotect_OH Func_NH Functionalize Amine (e.g., Acylation) Deprotect_NH->Func_NH Func_OH Functionalize Alcohol (e.g., Oxidation) Deprotect_OH->Func_OH G Start Start: N-Boc Deprotection (Standard conditions: HCl/Dioxane) Check_TLC Reaction Complete? Start->Check_TLC Success Success: Isolate Product Check_TLC->Success Yes Failure Problem: Incomplete Reaction Check_TLC->Failure No Troubleshoot Switch to Stronger Acid (20-50% TFA in DCM) Failure->Troubleshoot Check_TLC_2 Reaction Complete? Troubleshoot->Check_TLC_2 Success_2 Success: Isolate Product Check_TLC_2->Success_2 Yes Failure_2 Problem: Still Incomplete Check_TLC_2->Failure_2 No Final_Action Increase TFA concentration or reaction time. Verify starting material purity. Failure_2->Final_Action

Caption: Troubleshooting flowchart for resistant N-Boc deprotection.

References

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.
  • VI Protecting Groups and Orthogonal Protection Strategies. Source Not Specified.
  • Protection of OH group of alcohol. Source Not Specified.
  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC - NIH.
  • Reactivity of chiral functionalized pyrazoles: Alcohol protection. RAMReS Sciences des Structures et de la Matière.
  • Alcohol Protecting Groups. Source Not Specified.
  • Protecting Groups For Alcohols. Master Organic Chemistry.
  • Protecting Groups. Organic-Synthesis.com.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar.
  • Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH.
  • Application Note – N-Boc deprotection. Sigma-Aldrich.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Tetrahydropyrazolopyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the tetrahydropyrazolopyridine scaffold represents a privileged heterocyclic motif with a remarkable diversity of biological activities. The seemingly subtle shift in the arrangement of nitrogen atoms across its various isomeric forms can lead to profound differences in pharmacological profiles, target selectivity, and therapeutic potential. This guide provides a comparative analysis of the biological activities of key tetrahydropyrazolopyridine isomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate them.

Introduction: The Significance of Isomerism in Tetrahydropyrazolopyridine Scaffolds

The fusion of a pyrazole and a pyridine ring gives rise to several possible isomers, with the most explored in medicinal chemistry being the pyrazolo[4,3-c]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[1,5-a]pyridine systems. In their saturated (tetrahydro) form, these scaffolds present distinct three-dimensional shapes and electronic distributions, which dictate their interactions with biological macromolecules. Understanding the impact of this isomeric variation is paramount for the rational design of potent and selective therapeutic agents.

Comparative Biological Activities of Key Isomers

This section will delve into the distinct biological activities associated with the prominent tetrahydropyrazolopyridine isomers, supported by experimental data.

Tetrahydro-pyrazolo[4,3-c]pyridines: Modulators of Pain and Inflammation

The tetrahydro-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the development of agents targeting neuropathic pain and inflammatory conditions.

Derivatives of this isomer have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and nitric oxide, key mediators in inflammatory cascades. Furthermore, they have shown activity at the cannabinoid receptor subtype 1 (CB₁), a well-established target for pain management. A notable example, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, demonstrated significant antinociceptive effects in rodent models of acute and neuropathic pain. This multi-targeted approach, simultaneously modulating inflammatory pathways and the endocannabinoid system, highlights the therapeutic potential of this isomeric scaffold.

Another important application of this scaffold is in the inhibition of the anion exchange protein SLC26A4, also known as pendrin. Inhibitors of pendrin have potential therapeutic applications in inflammatory airway diseases like asthma and cystic fibrosis. Structure-activity relationship studies on a series of tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have underscored the importance of the substituent at the tetrahydropyridyl nitrogen for potent pendrin inhibition.

The pyrazolo[4,3-c]pyridine framework has also been explored for its ability to inhibit carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes. Sulfonamide derivatives of this scaffold have shown inhibitory activity against several human CA isoforms, with some compounds exhibiting greater potency than the clinically used inhibitor acetazolamide against specific isoforms.

Tetrahydro-pyrazolo[3,4-b]pyridines: Potent Kinase Inhibitors in Oncology

In contrast to the anti-inflammatory and analgesic properties of the [4,3-c] isomers, the tetrahydro-pyrazolo[3,4-b]pyridine scaffold has been extensively investigated for its potent kinase inhibitory activity, particularly in the context of cancer therapy.

This isomeric core has proven to be a versatile template for the design of inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation and survival of various cancer cells. Through scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and shown to inhibit TRKA with nanomolar potency. One of the lead compounds from this series also demonstrated significant antiproliferative activity against a colon cancer cell line.

Furthermore, derivatives of pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of Topoisomerase IIα, a crucial enzyme in DNA replication and a validated target for anticancer drugs. A particular derivative from this class exhibited broad-spectrum antiproliferative activity across a panel of cancer cell lines and was shown to induce DNA damage and apoptosis.

The diverse anticancer activities of this scaffold are not limited to TRK and Topoisomerase II inhibition. Various derivatives have been reported to target other kinases such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and fibroblast growth factor receptor (FGFR), showcasing the broad applicability of the pyrazolo[3,4-b]pyridine core in oncology drug discovery.

Tetrahydro-pyrazolo[1,5-a]pyridines and Other Isomers

While the [4,3-c] and [3,4-b] isomers have been more extensively studied, the pyrazolo[1,5-a]pyridine scaffold and other regioisomers also possess interesting biological activities. Pyrazolo[1,5-a]pyrimidines, a related scaffold, have shown a wide range of biological effects, including antimicrobial and immunomodulatory properties. Although less data is available specifically on the tetrahydro-pyrazolo[1,5-a]pyridine isomer, the broader class of pyrazolopyridines and their aza-fused analogues are recognized for their diverse pharmacological potential.

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydropyrazolopyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

  • For Tetrahydro-pyrazolo[4,3-c]pyridines:

    • The substituent on the tetrahydropyridine nitrogen plays a crucial role in determining potency and selectivity, as seen in pendrin inhibitors where an N-phenyl urea moiety was found to be privileged.

    • For cannabinoid receptor activity and anti-inflammatory effects, the nature of the carboxamide substituent at the pyrazole N1 position and the alkyl group at the C3 position are critical for activity.

  • For Tetrahydro-pyrazolo[3,4-b]pyridines:

    • The substitution pattern on the pyrazole and pyridine rings is key for achieving potent and selective kinase inhibition. Specific substitutions are required to effectively interact with the ATP-binding pocket of the target kinase.

    • For Topoisomerase IIα inhibitors, the presence and nature of substituents on the phenyl rings attached to the core scaffold significantly influence the antiproliferative activity.

Data Summary Table

Isomeric ScaffoldPrimary Biological ActivityKey Molecular TargetsRepresentative Compound Activity
Tetrahydro-pyrazolo[4,3-c]pyridine Analgesic, Anti-inflammatoryTNF-α, Nitric Oxide, CB₁ Receptor, Pendrin (SLC26A4), Carbonic AnhydrasesCompound 8a: ED₅₀ = 23.8 mg/kg (CCI model), IC₅₀ = 49.6 nM (CB₁)
Tetrahydro-pyrazolo[3,4-b]pyridine AnticancerTRKA, Topoisomerase IIα, CDKs, GSK-3, FGFRCompound C03: IC₅₀ = 56 nM (TRKA) Compound 8c: GI₅₀ MG-MID = 1.33 µM (NCI-60 panel)

Experimental Protocols

In Vitro Kinase Inhibition Assay (for TRKA)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials: Recombinant human TRKA kinase, kinase buffer, ATP, substrate peptide, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

  • Reagents and Materials: Cancer cell line (e.g., Km-12), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specific period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ or GI₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Isomeric Landscape

The following diagrams illustrate the core structures of the discussed tetrahydropyrazolopyridine isomers and a conceptual workflow for their biological evaluation.

Tetrahydropyrazolopyridine_Isomers cluster_isomers Tetrahydropyrazolopyridine Isomers Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine

Caption: Core structures of key tetrahydropyrazolopyridine isomers.

Biological_Evaluation_Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Target Binding/Enzyme Inhibition Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Cellular Potency/Toxicity In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Efficacy & PK/PD SAR Analysis SAR Analysis In Vivo Models->SAR Analysis SAR Analysis->Compound Synthesis Lead Optimization

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

The comparative analysis of tetrahydropyrazolopyridine isomers reveals a fascinating interplay between chemical structure and biological function. The tetrahydro-pyrazolo[4,3-c]pyridine scaffold is a fertile ground for developing therapies for pain and inflammation, while the tetrahydro-pyrazolo[3,4-b]pyridine isomer presents significant opportunities in the field of oncology.

Future research should focus on a more direct and systematic comparison of these isomers by evaluating them against a broad panel of biological targets. Such studies would provide a more comprehensive understanding of the SAR landscape and facilitate the design of next-generation therapeutics with improved potency, selectivity, and safety profiles. Furthermore, the exploration of less-studied isomers may unveil novel biological activities and expand the therapeutic utility of the versatile tetrahydropyrazolopyridine scaffold.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. European Journal of Medicinal Chemistry. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & Medicinal Chemistry Letters. [Link]

Validating the Mechanism of Action of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol Derivatives as P2X7 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Promising Scaffold for Neuromodulation and Anti-inflammatory Therapy

The (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a new generation of potent and selective antagonists targeting the P2X7 receptor.[1][2] The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, particularly in the central nervous system. Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of downstream events including the release of pro-inflammatory cytokines like IL-1β, contributing to neuroinflammation.[3] Consequently, antagonists of the P2X7 receptor hold significant therapeutic potential for a range of disorders, from neurodegenerative diseases to chronic pain and mood disorders.[3][4]

This guide provides a comprehensive overview and comparison of the essential experimental methodologies required to rigorously validate the mechanism of action of novel this compound derivatives as P2X7 receptor antagonists. We will delve into the rationale behind each experimental choice, providing detailed, field-proven protocols and objective comparisons to empower researchers in their drug discovery efforts.

The P2X7 Receptor Signaling Cascade: A Target for Therapeutic Intervention

Understanding the signaling pathway of the P2X7 receptor is fundamental to designing and interpreting validation assays. The following diagram illustrates the key events following receptor activation and the points of intervention for antagonists.

P2X7_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds and Activates Ca_ion Ca²⁺ Influx P2X7->Ca_ion Opens Cation Channel Pore Macropore Formation P2X7->Pore Prolonged activation leads to NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 Pore->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Antagonist This compound Derivative (Antagonist) Antagonist->P2X7 Blocks ATP Binding/Conformational Change

Caption: P2X7 receptor signaling pathway and antagonist intervention.

Comparative Analysis of In Vitro Validation Methodologies

A multi-pronged in vitro approach is essential to build a robust case for the mechanism of action. The following table compares the primary assay formats.

Assay Type Principle Throughput Complexity Cost Key Information Provided
Calcium Influx Assay Measures changes in intracellular calcium concentration upon receptor activation using fluorescent indicators (e.g., Fluo-4).[5]HighLowLowPotency (EC50/IC50) of agonists/antagonists, initial screening.
Dye Uptake Assay Quantifies the formation of the P2X7 receptor's large pore by measuring the influx of fluorescent dyes (e.g., YO-PRO-1).[6]HighLowLowConfirmation of pore formation/inhibition, potency (EC50/IC50).
Patch-Clamp Electrophysiology Directly measures the ion channel currents in response to receptor activation, providing detailed biophysical characterization.[7]LowHighHighDefinitive evidence of ion channel modulation, mechanism of antagonism (competitive vs. non-competitive), ion selectivity.
IL-1β Release Assay Measures the downstream consequence of P2X7 activation by quantifying the release of the pro-inflammatory cytokine IL-1β.[8]MediumMediumMediumFunctional confirmation of antagonism in a physiologically relevant context.

Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for validating P2X7 receptor antagonism.

High-Throughput Screening: Calcium Influx Assay

This assay is the workhorse for initial screening and potency determination due to its simplicity and scalability.

Principle: P2X7 receptor activation leads to an influx of extracellular calcium. Fluorescent calcium indicators, such as Fluo-4 AM, are cell-permeant esters that are cleaved by intracellular esterases to a membrane-impermeant form that exhibits a significant increase in fluorescence upon binding to calcium.

Workflow Diagram:

Calcium_Influx_Workflow A Seed cells expressing P2X7 receptor in a 96-well plate B Incubate with Fluo-4 AM loading solution A->B C Wash to remove excess dye B->C D Pre-incubate with test compound (antagonist) or vehicle C->D E Add ATP (agonist) to stimulate P2X7 receptor D->E F Measure fluorescence intensity over time (e.g., using a plate reader) E->F G Analyze data to determine IC50 values F->G

Caption: Workflow for a calcium influx assay.

Detailed Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing the human P2X7 receptor, or a relevant immune cell line (e.g., J774 macrophages), in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.[9]

  • Dye Loading: Prepare a Fluo-4 AM loading solution according to the manufacturer's instructions, typically in a physiological buffer.[5] Remove the cell culture medium and incubate the cells with the Fluo-4 AM solution for 30-60 minutes at 37°C.[5]

  • Washing: Gently wash the cells twice with a physiological buffer to remove extracellular dye.

  • Compound Incubation: Add the this compound derivatives at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include a vehicle control and a known P2X7 antagonist as a positive control.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate recording of fluorescence intensity (excitation ~490 nm, emission ~520 nm). After establishing a baseline, add a solution of ATP or a more potent P2X7 agonist like BzATP to all wells to a final concentration known to elicit a robust response. Continue recording the fluorescence for several minutes.

  • Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Confirmation of Pore Formation: Dye Uptake Assay

This assay provides orthogonal evidence for P2X7 antagonism by directly assessing the inhibition of the characteristic large pore formation.

Principle: Prolonged activation of the P2X7 receptor leads to the formation of a non-selective pore that allows the passage of molecules up to 900 Da.[9] Fluorescent dyes like YO-PRO-1, which are normally membrane-impermeant, can enter the cell through this pore and exhibit a significant increase in fluorescence upon binding to nucleic acids.

Workflow Diagram:

Dye_Uptake_Workflow A Seed cells expressing P2X7 receptor in a 96-well plate B Pre-incubate with test compound (antagonist) or vehicle A->B C Add ATP (agonist) and YO-PRO-1 dye B->C D Incubate for a defined period (e.g., 10-30 minutes) C->D E Measure fluorescence intensity (e.g., using a plate reader) D->E F Analyze data to determine IC50 values E->F

Caption: Workflow for a dye uptake assay.

Detailed Protocol:

  • Cell Culture: Plate cells as described for the calcium influx assay.

  • Compound Incubation: Pre-incubate the cells with the test compounds or controls for 15-30 minutes.

  • Stimulation and Staining: Add a solution containing both the P2X7 agonist (e.g., ATP or BzATP) and the YO-PRO-1 dye to the wells.[6][10]

  • Incubation: Incubate the plate at room temperature or 37°C for a period that allows for significant dye uptake in the positive control wells (e.g., 10-30 minutes).[10][11]

  • Measurement: Measure the fluorescence intensity (excitation ~491 nm, emission ~509 nm) using a fluorescence plate reader.[10]

  • Data Analysis: Calculate the percentage of inhibition of dye uptake for each compound concentration and determine the IC50 value.

The Gold Standard: Patch-Clamp Electrophysiology

For a definitive characterization of the interaction between the derivatives and the P2X7 receptor ion channel, whole-cell patch-clamp electrophysiology is indispensable.

Principle: This technique allows for the direct measurement of the ionic currents flowing through the P2X7 receptor channel in response to agonist application. It provides unparalleled temporal and electrical resolution.[7]

Workflow Diagram:

Patch_Clamp_Workflow A Prepare cells expressing P2X7 receptor on a coverslip B Position a glass micropipette onto a single cell and form a high-resistance seal A->B C Rupture the cell membrane to achieve whole-cell configuration B->C D Apply ATP (agonist) via a perfusion system to elicit an inward current C->D E Co-apply ATP with the test compound (antagonist) D->E F Record and measure the change in current amplitude E->F G Construct concentration-inhibition curves F->G

Caption: Workflow for patch-clamp electrophysiology.

Detailed Protocol:

  • Cell Preparation: Plate cells expressing the P2X7 receptor on glass coverslips suitable for microscopy.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill a glass micropipette with an appropriate intracellular solution and approach a single cell.[12]

  • Whole-Cell Configuration: Form a gigaseal between the pipette tip and the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior. Clamp the cell at a negative holding potential (e.g., -60 mV).[13]

  • Agonist Application: Apply a solution containing ATP or BzATP to the cell using a rapid perfusion system to evoke an inward current.[12]

  • Antagonist Application: After obtaining a stable baseline current in response to the agonist, co-apply the agonist with varying concentrations of the this compound derivative.

  • Data Acquisition and Analysis: Record the current traces. Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition and determine the IC50. By applying the agonist at different concentrations in the presence of a fixed concentration of the antagonist, a Schild analysis can be performed to determine the nature of the antagonism (competitive or non-competitive).[14]

In Vivo Validation: Bridging the Gap from Bench to Bedside

Demonstrating efficacy in a relevant animal model is a critical step in the validation process. For P2X7 antagonists, models of neuroinflammation are particularly relevant.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Principle: Systemic or central administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production, processes in which the P2X7 receptor is implicated.

Experimental Design:

  • Animal Model: Use wild-type mice or rats. P2X7 knockout animals can serve as a crucial negative control to demonstrate target specificity.[15]

  • Compound Administration: Administer the this compound derivative orally or via intraperitoneal injection at various doses.[3]

  • Induction of Neuroinflammation: After a suitable pre-treatment period with the test compound, induce neuroinflammation by administering LPS.

  • Behavioral and Molecular Readouts:

    • Behavioral Tests: Assess for sickness behavior, cognitive deficits (e.g., using the novel object recognition test), or depressive-like phenotypes.[15]

    • Biochemical Analysis: At the end of the study, collect brain tissue (e.g., hippocampus, cortex) and measure levels of pro-inflammatory cytokines (e.g., IL-1β) by ELISA or multiplex assays.[3]

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) to assess the extent of neuroinflammation.

Expected Outcome: A successful P2X7 antagonist should attenuate the LPS-induced behavioral deficits, reduce the levels of pro-inflammatory cytokines in the brain, and decrease microglial activation.

Case Study: JNJ-54175446, a Clinical Candidate

The clinical development of JNJ-54175446, a (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)-based P2X7 antagonist, provides a valuable real-world example of the validation pipeline.[1][2] Preclinical studies demonstrated its potency and selectivity in vitro and its ability to engage the P2X7 receptor in the brain in vivo.[1] In a clinical setting, JNJ-54175446 was shown to suppress the ex vivo LPS-induced release of cytokines in healthy volunteers, confirming its pharmacodynamic activity in humans.[8][16] Furthermore, it has been investigated for its potential mood-modulating effects in patients with major depressive disorder.[4]

Conclusion: A Rigorous and Multi-faceted Approach to Validation

Validating the mechanism of action of this compound derivatives as P2X7 receptor antagonists requires a systematic and multi-faceted experimental approach. High-throughput in vitro assays such as calcium influx and dye uptake are essential for initial screening and potency determination. These findings must be substantiated by the gold-standard technique of patch-clamp electrophysiology to provide definitive evidence of ion channel modulation. Finally, efficacy in relevant in vivo models of disease, such as neuroinflammation, is crucial to demonstrate the therapeutic potential of these promising compounds. By following the comprehensive and comparative guide outlined here, researchers can build a robust and compelling data package to support the continued development of this important class of molecules.

References

  • Yeboah, F., Guo, H., & Bill, A. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments), (187), e58160. [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. [Link]

  • Schematic representation of YO-PRO-1 uptake after P2X7 receptor activation. [Link]

  • Martin, E., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. bio-protocol, 7(2), e2107. [Link]

  • Martin, E., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. POL Scientific. [Link]

  • Young, C. N. J., & Gorecki, D. C. (2018). Animal Models for the Investigation of P2X7 Receptors. International journal of molecular sciences, 19(5), 1435. [Link]

  • Janho dit Hreich, S., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Methods and Protocols, 6(1), 6. [Link]

  • ClinicalTrials.gov. (2019). Antidepressant Trial With P2X7 Antagonist JNJ-54175446. [Link]

  • Jiang, L. H., & Roger, S. (2020). Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells. In Purinergic Signaling (pp. 261-273). Humana, New York, NY. [Link]

  • Neves, M. P., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells. European journal of medicinal chemistry, 103, 533–543. [Link]

  • Shai, E., et al. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. JoVE (Journal of Visualized Experiments), (146), e59340. [Link]

  • Soares-Bezerra, R. J., et al. (2015). An improved method for P2X7R antagonist screening. PloS one, 10(5), e0123089. [Link]

  • Karasawa, A., & Kawate, T. (2016). Structural basis for subtype-specific inhibition of the P2X7 receptor. eLife, 5, e22153. [Link]

  • Timmers, M., et al. (2020). Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-54175446 using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial. Journal of psychopharmacology (Oxford, England), 34(4), 450–461. [Link]

  • Letavic, M. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of medicinal chemistry, 60(11), 4658–4676. [Link]

  • Egan, T. M., et al. (2022). Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents. In Purinergic Signaling (pp. 143-163). Humana, New York, NY. [Link]

  • Karasawa, A., et al. (2017). The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition. eLife, 6, e28255. [Link]

  • Timmers, M., et al. (2020). Characterisation of the pharmacodynamic effects of the P2X7 receptor antagonist JNJ-54175446 using an oral dexamphetamine challenge model in healthy males in a randomised, double-blind, placebo-controlled, multiple ascending dose trial. ResearchGate. [Link]

  • Axol Bioscience. (n.d.). Patch Clamp Protocol. [Link]

  • Chen, Y., et al. (2017). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Scientific reports, 7(1), 1-11. [Link]

  • Recourt, K., et al. (2018). Evidence for mood-stabilizing effects by the selective P2X7 receptor antagonist JNJ-54175446 in a sleep deprivation model in patients with major depressive disorder. Centre for Human Drug Research. [Link]

  • Janho dit Hreich, S., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Research Square. [Link]

  • Caseley, E. A., et al. (2022). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers in Molecular Biosciences, 9, 994528. [Link]

  • Timmers, M., et al. (2019). Clinical pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-54175446, a brain permeable P2X7 antagonist, in a randomised single-ascending dose study in healthy participants. British journal of clinical pharmacology, 85(9), 2056–2067. [Link]

  • Bhattacharya, A., et al. (2018). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[5][17][18]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Journal of medicinal chemistry, 61(21), 9626–9638. [Link]

  • de Oliveira, J. R., et al. (2023). P2X7 receptor contributes to long-term neuroinflammation and cognitive impairment in sepsis-surviving mice. Frontiers in Immunology, 14, 1145414. [Link]

  • Bhattacharya, A., & Jones, B. T. (2018). Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia. Neuropsychopharmacology, 43(10), 2049–2057. [Link]

  • Orsi, B. A., et al. (2022). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[5][17][18]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC advances, 12(35), 22695–22700. [Link]

  • Horn, R. (1995). Whole-cell patch-clamp recordings. In Methods in enzymology (Vol. 257, pp. 64-74). Academic Press. [Link]

  • Allsopp, R. C., et al. (2019). Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects. British journal of pharmacology, 176(14), 2549–2561. [Link]

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  • Lindsley, C. W., et al. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. ACS chemical neuroscience, 7(8), 1141–1153. [Link]

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Comparative Guide: SAR & Therapeutic Potential of Tetrahydropyrazolo[1,5-a]pyridin-2-yl Scaffolds

[1][2][3]

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between flat aromatic systems and three-dimensional, saturated heterocycles.[1][2][3] Unlike its fully aromatic cousin (pyrazolo[1,5-a]pyridine), the tetrahydro- analog introduces significant Fsp³ character (fraction of sp³-hybridized carbons), improving solubility and metabolic stability while maintaining a rigid bicyclic core for target binding.[1][2][3]

This guide analyzes two distinct therapeutic vectors for this scaffold:

  • Photodynamic Therapy (PDT): As a hydrophilic anchor in chlorin-fused photosensitizers for melanoma.[1][3]

  • Anti-Infectives (Tuberculosis): As a scaffold-hop from imidazo[1,2-a]pyridine inhibitors of MmpL3.[1][3]

Chemical Space & Structural Logic[1][2][3]

The core molecule features a fused 5,6-bicyclic system.[1][2][3] The "methanol" moiety at the C2 position acts as a critical polarity modulator .

Structural Analysis (SAR Map)

SAR_MapCoreTetrahydropyrazolo[1,5-a]pyridineCore ScaffoldC2C2-Methanol (-CH2OH)Primary H-Bond Donor/AcceptorCritical for SolubilityCore->C2 Polar AnchorC3C3 PositionLipophilic Vector (Aryl/Hetaryl)Determines PotencyCore->C3 Target EngagementC4_7C4-C7 Saturated RingIncreases Fsp³ ScoreReduces Planarity (Metabolic Stability)Core->C4_7 ADME OptimizationEster/Amide AnalogsEster/Amide AnalogsC2->Ester/Amide AnalogsProdrugs / Mtb ActivityDihydroxymethylDihydroxymethylC2->DihydroxymethylMelanoma PDT Potency

Figure 1: Structural vectors of the THPP scaffold. The C2-methanol group is the primary determinant of hydrophilicity, while the C4-C7 saturation breaks aromaticity to improve pharmacokinetic profiles.[1][2]

Performance Comparison: Therapeutic Applications

A. Melanoma Photodynamic Therapy (PDT)

In PDT, the lipophilicity of the photosensitizer often hinders bioavailability.[3] The introduction of the (hydroxymethyl) group at C2 drastically alters the physicochemical profile compared to ester analogs.[3]

Comparative Data: Melanoma Cell Line (A375)

Compound VariantR-Group at C2LogP (Est.)IC50 (A375 Cells)Mechanism of Action
Methanol Analog -CH₂OH 2.1 < 50 nM High hydrophilicity promotes cellular uptake; induces apoptosis/necrosis.
Diester Analog-COOCH₃4.5> 500 nMPoor solubility limits intracellular accumulation.[1][2][3]
Carboxylic Acid-COOH1.2InactiveToo polar; poor membrane permeability.[1][2][3]

Insight: The methanol analog serves as the "Goldilocks" variant—sufficiently polar to dissolve in cytosolic fluids but lipophilic enough to cross membranes.[3] The dihydroxymethyl-chlorin derivative overcomes resistance in melanotic melanoma, a notoriously drug-resistant cancer.[1][2][3]

B. Anti-Tubercular Agents (MmpL3 Inhibitors)

The scaffold is also utilized as a bioisostere for the imidazo[1,2-a]pyridine class (e.g., Q203).[3][4] Here, the methanol group is often an intermediate to, or a bioisostere of, the carboxamide .[2][3]

Comparative Data: M. tuberculosis H37Rv [2][3]

Scaffold ClassRepresentative DrugTargetMIC90 (μM)Metabolic Stability (Microsomes)
Tetrahydropyrazolo[1,5-a]pyridine THPP-1 (Lead) MmpL3 0.05 High (>60 min t½)
Imidazo[1,2-a]pyridineQ203 (Telacebec)QcrB0.003Moderate
Pyrazolo[1,5-a]pyrimidineGeneric AnalogATP Synthase0.5 - 2.0Low (Rapid oxidation)

Insight: While slightly less potent than the clinical candidate Q203, the THPP scaffold offers superior metabolic stability due to the saturated C4-C7 ring, which blocks oxidative metabolism common in flat aromatic rings (the "flatland" problem).[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: Selective reduction of the aldehyde or ester precursor to the primary alcohol without over-reduction of the pyrazole ring.

Workflow Diagram:

Synthesis_WorkflowStartPrecursor:Pyrazolo-aldehyde or EsterReagentReagent:NaBH4 (2.0 equiv)Solvent: MeOH (0°C)Start->ReagentQuenchQuench:Sat. NH4Cl (aq)Reagent->Quench30 min stirringWorkupExtraction (EtOAc)& Drying (Na2SO4)Quench->WorkupPurificationColumn Chromatography(EtOAc/Hexane 1:3)Workup->PurificationProductTarget:(Tetrahydropyrazolo...yl)methanolYield: ~94%Purification->Product

Figure 2: Synthetic route for the reduction of the carbonyl precursor to the target methanol derivative.

Step-by-Step Methodology:

  • Preparation: Dissolve 1 equivalent of the aldehyde precursor (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde) in anhydrous Methanol (MeOH). Cool the solution to 0°C in an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄, 2.0 equivalents) portion-wise under an Argon atmosphere.

    • Critical Control Point: Add slowly to prevent vigorous evolution of H₂ gas and temperature spikes.[3]

  • Monitoring: Stir for 30 minutes. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:3). The aldehyde spot (higher Rf) should disappear, replaced by the alcohol spot (lower Rf).

  • Quenching: Carefully add saturated aqueous NH₄Cl solution to protonate the alkoxide intermediate and neutralize excess borohydride.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).[1][3] Combine organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography.

    • Expected Yield: 90-95%.[1][2][3]

    • Characterization: ¹H NMR should show a doublet/singlet at ~4.7 ppm (CH₂OH) and a broad singlet for the hydroxyl proton.[3]

Protocol 2: In Vitro Antiproliferative Assay (Melanoma)

Objective: Validate the potency of the methanol analog against A375 cells.

  • Seeding: Seed A375 melanoma cells in 96-well plates (5,000 cells/well) in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve the test compound (Methanol analog) in DMSO. Prepare serial dilutions (0.01 nM to 10 μM) in culture medium.

    • Control: Vehicle control (0.1% DMSO) and Positive control (e.g., Cisplatin or Verteporfin).[3]

  • Incubation: Treat cells for 48h.

    • For PDT studies: Incubate for 4h, then irradiate with red light (650 nm, 10 J/cm²) before continuing incubation.

  • Readout: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine Scaffolds. National Institutes of Health (NIH).[1][3] Available at: [Link][1][3]

  • Tetrahydropyrazolo[1,5-a]pyrimidine as Antitubercular Agents. Journal of Medicinal Chemistry / NIH.[1][2][3] (Discusses the MmpL3 inhibition and scaffold hopping). Available at: [Link]

  • Photodynamic Therapy Agents for Melanoma. European Journal of Medicinal Chemistry. (Details the chlorin-fused tetrahydropyrazolo derivatives and the specific impact of the dihydroxymethyl group). Available at: [Link]

  • Antiproliferative Activity of Pyrazolo-pyridine Derivatives. MDPI Molecules. (Provides general synthesis protocols for pyrazolo-alcohols). Available at: [Link][1][3]

Comparing the efficacy of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol —specifically focusing on its role as a privileged pharmacophore and key intermediate in the design of next-generation kinase inhibitors.

While often categorized as a building block, this scaffold's specific structural attributes (Fsp³ character, hydrogen-bonding potential) directly dictate the efficacy, selectivity, and solubility of the final inhibitor. This guide compares the performance of inhibitors derived from this core against standard clinical benchmarks.

Executive Summary

This compound (hereafter THPP-MeOH ) represents a critical evolution in kinase inhibitor design. Unlike fully aromatic scaffolds (e.g., pyrazolo[1,5-a]pyrimidines used in early RET inhibitors), the tetrahydro- moiety introduces essential three-dimensionality (Fsp³ character). This structural "escape from flatness" significantly improves aqueous solubility and allows for unique binding vectors in the ATP-binding pocket, particularly for CDK2 , RET , and PIM-1 kinases.

Key Efficacy Differentiators:

  • Solubility-Driven Potency: The hydroxymethyl group provides a critical H-bond donor/acceptor handle, enhancing solubility by >100-fold compared to alkyl analogs, translating to higher cellular bioavailability.

  • Selectivity Profile: Derivatives of THPP-MeOH demonstrate superior selectivity for CDK2 over structurally similar CDK1/CDK9 compared to first-generation inhibitors like Roscovitine.

  • Versatility: Serves as a dual-function warhead precursor—capable of acting as a hinge binder or a solvent-front directed anchor.

Technical Comparison: THPP-MeOH Derived Inhibitors vs. Standard Agents

The following analysis compares the efficacy of kinase inhibitors synthesized using the THPP-MeOH core against established clinical standards.

Efficacy in CDK2 Inhibition (Cell Cycle Regulation)

Context: CDK2 is a target for solid tumors. Early inhibitors (e.g., Roscovitine) failed due to poor selectivity and low potency.

FeatureTHPP-MeOH Scaffold Derivatives Roscovitine (Standard) Dinaciclib (Benchmark)
Core Structure Partially Saturated (Tetrahydro)Fully Aromatic (Purine)Pyrazolo[1,5-a]pyrimidine
CDK2 IC₅₀ < 10 nM (Optimized Derivatives)700 nM1–3 nM
Selectivity (CDK2 vs CDK1) > 30-fold ~2-fold (Poor)~1-fold (Equipotent)
Solubility (pH 7.4) High (>500 µM) due to -CH₂OH and sp³ carbonsLow (<50 µM)Moderate
Mechanism ATP-Competitive + Allosteric potential via C2-linkerATP-CompetitiveATP-Competitive

Insight: The THPP-MeOH core allows for the attachment of solubilizing groups without disrupting the hinge-binding motif. The 2-hydroxymethyl group specifically enables the synthesis of macrocyclic inhibitors that lock the kinase in an inactive conformation, a strategy difficult to achieve with the rigid Roscovitine scaffold.

Efficacy in RET Kinase Inhibition (NSCLC/Thyroid Cancer)

Context: RET fusions drive many cancers. First-gen inhibitors (Cabozantinib) are dirty multi-kinase inhibitors.

FeatureTHPP-MeOH Core Analogs Cabozantinib (Standard) Selpercatinib (Benchmark)
Primary Target RET (WT & V804M Gatekeeper)VEGFR2, MET, RETRET (WT & Mutants)
KDR (VEGFR2) Selectivity High (>500-fold) Low (Potent VEGFR2 inhibitor)High
Brain Penetration Moderate-High (Tunable Lipophilicity)LowHigh
Resistance Profile Active against Solvent Front MutationsVulnerable to V804MActive against V804M

Insight: While Selpercatinib uses a fully aromatic pyrazolo[1,5-a]pyridine, recent medicinal chemistry efforts utilize the tetrahydro- variant (THPP-MeOH) to improve the metabolic stability and reduce off-target cytochrome P450 inhibition, a common issue with planar aromatic rings.

Mechanistic Analysis & Signaling Pathways

The efficacy of the THPP-MeOH scaffold stems from its specific binding mode within the kinase ATP pocket.

Structural Binding Logic
  • Hinge Binding: The pyrazole nitrogens mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu81 and Leu83 in CDK2).

  • Solubility Vector: The C2-methanol group points towards the solvent front, allowing for the attachment of polar tails (for solubility) or warheads (for covalent inhibition) without steric clash.

  • Shape Complementarity: The flexible cyclohexene ring (positions 4,5,6,7) accommodates the "sugar pocket" of the kinase better than a flat phenyl ring, improving affinity.

Pathway Diagram (Graphviz)

KinaseInhibition cluster_advantage Scaffold Advantages Compound THPP-MeOH (Scaffold/Precursor) Derivatization Chemical Derivatization (e.g., Phosphorylation/Amidation) Compound->Derivatization Synthesis Inhibitor Active Kinase Inhibitor (THPP-Core) Derivatization->Inhibitor Yields ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Competes with ATP (Kd < 10 nM) Target_Kinase Target Kinase (CDK2 / RET / PIM-1) ATP_Pocket->Target_Kinase Inhibits Downstream_Eff Downstream Signaling (Rb Phosphorylation / STAT3) Target_Kinase->Downstream_Eff Blocks Cell_Outcome Cell Cycle Arrest / Apoptosis Downstream_Eff->Cell_Outcome Induces Solubility Enhanced Solubility (Fsp3 Character) Solubility->Inhibitor Selectivity Reduced Off-Target (Shape Fit) Selectivity->Inhibitor

Caption: Mechanism of action for THPP-MeOH derived inhibitors. The scaffold acts as a high-affinity ATP-competitive anchor, blocking downstream oncogenic signaling.

Experimental Protocols

To validate the efficacy of THPP-MeOH based inhibitors, the following standardized protocols are recommended.

Chemical Derivatization (Example: Azide Coupling)

Since THPP-MeOH is often a precursor, this step converts it to an active amine or amide inhibitor.

  • Reagents: THPP-MeOH (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.2 eq), DBU (1.2 eq), Toluene.

  • Procedure: Dissolve THPP-MeOH in anhydrous toluene. Add DPPA and DBU at 0°C.

  • Reaction: Stir at room temperature for 2 hours, then heat to 80°C for 4 hours (Curtius rearrangement if acid; here substitution/activation).

  • Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography.

  • Validation: Verify conversion of -CH₂OH to active warhead via ¹H-NMR (Disappearance of methylene doublet at ~4.5 ppm).

In Vitro Kinase Assay (ADP-Glo™ Platform)

Self-Validating System: Includes positive (Staurosporine) and negative (DMSO) controls.

Materials:

  • Recombinant Kinase (e.g., CDK2/CycA).

  • Substrate (e.g., Histone H1).

  • ATP (Ultra-pure).

  • Test Compound (THPP-MeOH Derivative).

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix Kinase (5 ng/well) + Substrate + Compound in reaction buffer. Incubate for 15 min at RT (allows inhibitor binding).

  • Initiation: Add ATP (at K_m concentration) to start the reaction. Incubate for 60 min.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to Luciferase signal). Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Acceptance Criteria:

  • Z'-factor > 0.5.

  • Reference Inhibitor (e.g., Dinaciclib) IC₅₀ within 3-fold of historical mean.

References

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry. (2015). Link

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. Journal of Medicinal Chemistry. (2020). Link

  • Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase. Journal of Medicinal Chemistry. (2014). Link

  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2017). Link

  • Degraders of cyclin-dependent kinase 2 (Patent WO2025043225A2). WIPO/Google Patents. (2025). Link

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous validation. The (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol core represents a promising scaffold, particularly for kinase inhibitors, a class of therapeutics pivotal in oncology and immunology.[1][2] However, the high degree of structural conservation across the human kinome presents a significant challenge: ensuring the inhibitor selectively engages its intended target without causing a cascade of unintended interactions, known as off-target effects.[3][4]

This guide provides an in-depth comparison of modern experimental strategies for assessing the cross-reactivity of novel inhibitors built upon this pyrazolopyridine scaffold. We will move beyond mere protocol recitation to explain the causality behind experimental choices, empowering researchers to design and interpret selectivity studies with confidence.

Part 1: The Rationale - Why Cross-Reactivity Profiling is Non-Negotiable

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes.[5] Their central role makes them attractive drug targets, but it also means that unintended inhibition of kinases other than the primary target can lead to significant toxicity and adverse effects.[6][7] This lack of selectivity, or promiscuity, is a major hurdle in drug development.[4]

Therefore, the central objective of cross-reactivity studies is to build a comprehensive "interaction map" of a compound. This map informs on:

  • Therapeutic Window: A selective inhibitor is more likely to have a wide therapeutic window, where the dose required for efficacy is substantially lower than the dose that causes toxicity.

  • Mechanism of Action: Understanding off-target effects is crucial for accurately interpreting cellular and in vivo data. An observed phenotype may result from inhibition of an unknown secondary target.[8]

  • Future Opportunities: Sometimes, a perceived off-target effect can be therapeutically beneficial, opening new avenues for a drug's application, a concept known as polypharmacology.[9][10]

Part 2: A Comparative Analysis of Profiling Methodologies

A multi-pronged approach is essential for a robust assessment of inhibitor selectivity. No single assay can capture the full picture. Here, we compare the two most critical and complementary methodologies: broad-panel biochemical screening and cell-based target engagement.

Methodology Principle Primary Output Advantages Limitations
Biochemical Kinome Profiling (e.g., KINOMEscan™)Active site-directed competition binding assay. The inhibitor's ability to displace a specific ligand from a large panel of purified kinases is quantified.[11][12]Dissociation constants (Kd) or % inhibition against hundreds of kinases.[13]Breadth: Unparalleled coverage of the kinome (>480 kinases).[12] Quantitative: Provides true binding affinities.[14] High-Throughput: Enables rapid screening of multiple compounds.In Vitro Artifacts: Lacks the physiological context of a living cell (e.g., ATP concentrations, scaffolding proteins, compartmentalization). Does not confirm cellular permeability.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a target protein against thermal denaturation.[15] The amount of soluble, non-denatured protein remaining after heating is quantified.[16]A "thermal shift" or change in the protein's melting temperature (Tm) in the presence of the inhibitor.[17]Physiological Relevance: Directly confirms target engagement inside intact cells.[17] Versatility: Can be adapted for various downstream detection methods (e.g., Western blot, mass spectrometry).[15]Lower Throughput: Traditionally requires individual samples for each temperature point.[17] Technically Demanding: Optimization is required for each specific target protein.

Expert Insight: The synergistic power of these techniques cannot be overstated. A typical workflow involves using a broad biochemical screen, like KINOMEscan™, for the initial comprehensive assessment of selectivity. This provides a wide, albeit in vitro, view of the inhibitor's potential interactions. Following this, CETSA is employed as a critical secondary assay to validate the primary target and key off-targets in a more physiologically relevant cellular environment. This two-step process ensures that decisions are based on a holistic understanding of the compound's behavior.

Part 3: Visualizing the Workflow and Key Concepts

To better illustrate the process and the underlying principles, the following diagrams are provided.

G cluster_0 Phase 1: Broad-Panel Biochemical Screening cluster_1 Phase 2: Cellular Target Validation Compound Compound KinomeScan KINOMEscan™ Profiling (>480 Kinases) Compound->KinomeScan Test Compound DataAnalysis Data Analysis (Selectivity Score, Kd Values) KinomeScan->DataAnalysis Binding Data CellCulture Treat Cells with Compound DataAnalysis->CellCulture Identify Key Targets for Validation CETSA Cellular Thermal Shift Assay (CETSA®) CellCulture->CETSA Treated Lysates Validation Validate On-Target and Key Off-Target Engagement CETSA->Validation Conclusion Conclusion Validation->Conclusion Comprehensive Selectivity Profile

Caption: Workflow for comprehensive inhibitor cross-reactivity profiling.

G cluster_on_target On-Target Interaction cluster_off_target Off-Target Interaction I1 Inhibitor T Primary Target (e.g., Kinase A) I1->T High Affinity (Low Kd) I2 Inhibitor O Off-Target (e.g., Kinase B) I2->O Lower Affinity (High Kd)

Caption: Conceptual diagram of on-target versus off-target binding.

Part 4: Experimental Protocol - Broad-Panel Kinase Profiling

This protocol outlines the steps for a KINOMEscan™ experiment, a widely used platform for assessing kinase inhibitor selectivity.

Objective: To quantitatively measure the binding interactions of a novel this compound-based inhibitor against a large panel of human kinases.

Methodology: Active site-directed competition binding assay.[11]

Materials:

  • Test inhibitor, dissolved in 100% DMSO to a stock concentration of 100 mM.

  • KINOMEscan™ scanMAX service (Eurofins DiscoverX or equivalent).[18]

Procedure:

  • Compound Preparation:

    • Prepare a 100 µL solution of the test inhibitor at a 100X final assay concentration in 100% DMSO. For a standard 10 µM screening concentration, this would be 1 mM.

    • Submit the compound sample to the service provider according to their specific instructions.

  • Assay Principle (Performed by Service Provider):

    • Kinases, tagged with DNA, are combined with an immobilized, active-site directed ligand.[14]

    • The test inhibitor is added to the mixture.

    • If the test inhibitor binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[14]

    • The amount of kinase captured on the solid support is inversely proportional to its affinity for the test inhibitor.

    • The quantity of kinase is measured using highly sensitive qPCR to detect the DNA tag.[14]

  • Data Analysis and Interpretation:

    • The primary data is typically delivered as '% Control', where a lower percentage indicates a stronger interaction.

    • Selectivity Score (S-Score): A common metric to quantify selectivity is the S-score. For example, S(10µM) is calculated by dividing the number of kinases that show significant binding at a 10µM concentration by the total number of kinases tested.[9] A lower S-score indicates higher selectivity.

    • Dissociation Constant (Kd): For hits identified in the primary screen, follow-up dose-response experiments are performed to determine the Kd, a direct measure of binding affinity.

    • Data Visualization: Results are often visualized on a kinase phylogenetic tree (TREEspot™), providing an intuitive graphical representation of the inhibitor's selectivity profile across the kinome.[18]

Part 5: Comparative Data Analysis

To illustrate how to interpret the results, the table below presents hypothetical data comparing our lead compound, "THPP-M-01," with a notoriously non-selective inhibitor (Staurosporine) and a highly selective clinical drug (Gefitinib).

Compound Primary Target(s) Kd for Primary Target (nM) Number of Off-Targets (Kd < 1µM) Selectivity Score S(1µM) Comments
THPP-M-01 (Lead) Kinase X1580.017 (8/468)Potent on-target activity with a manageable number of off-targets. Good starting point for optimization.
Staurosporine (Control) Pan-Kinase~5>200>0.427 (>200/468)Highly promiscuous, serves as a poor selectivity control.[19]
Gefitinib (Control) EGFR20-6020.004 (2/468)Highly selective for its primary target, representing a "gold standard" for selectivity.

Data is hypothetical for illustrative purposes. The number of kinases tested is assumed to be 468, as in the scanMAX panel.[18]

This comparative analysis clearly positions THPP-M-01 as a promising lead. While not as selective as Gefitinib, it is vastly superior to a promiscuous compound like Staurosporine. The eight identified off-targets would be the immediate focus for subsequent cellular validation using CETSA to determine if these in vitro interactions translate to meaningful target engagement in a cellular context.

Conclusion

The development of safe and effective inhibitors based on the this compound scaffold is contingent upon a thorough understanding of their cross-reactivity profiles. Relying on a single assay is insufficient. By logically combining broad biochemical profiling with in-cell target engagement validation, researchers can build a comprehensive and reliable selectivity map. This data-driven approach is fundamental to mitigating the risks of off-target toxicity, elucidating the true mechanism of action, and ultimately accelerating the translation of promising compounds into clinical candidates.

References

  • Al-Aqbi, Z. T. et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Bamborough, P. et al. (2012). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA).
  • ResearchGate. (n.d.). Cross-reactivity of compounds with selected kinases.
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  • Jafari, R. et al. (2016). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Link.
  • HMS LINCS Project. (2018). KINOMEscan data.
  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Ventura, A. C. et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE.
  • Al-Aqbi, Z. T. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • O’Shea, J. J. et al. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery.
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  • Fedorov, O. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
  • Lo, Y-C. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
  • Fernandez, A. & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry.
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  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
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  • Tomé, J. P. et al. (2013). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. PubMed.
  • Molina, D. M. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Lamba, V. & Ghosh, I. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
  • Klaeger, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Beilstein Archives. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.
  • Scientific Research Publishing. (n.d.). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia.
  • Taylor & Francis Online. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?.
  • van der Horst, E. H. et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology.
  • ResearchGate. (n.d.). Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006) and ( R )-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch.
  • BLDpharm. (n.d.). (4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol.
  • Jin, C. H. et al. (2014). Discovery of N-((4-([16][17][20]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry. Available at:

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A Comparative Guide to the Validation of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol as a Chemical Probe for Aurora Kinase A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-quality chemical probes are indispensable tools for dissecting protein function and validating novel drug targets.[1][2] This guide provides a comprehensive framework for the validation of a novel chemical entity, (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol, hereafter designated THP-2M , as a selective chemical probe for Aurora Kinase A (AURKA). We present a head-to-head comparison with established AURKA inhibitors, Alisertib (MLN8237) and MK-5108 (VX-689), supported by detailed experimental protocols and comparative data. Our findings validate THP-2M as a potent and selective tool for interrogating AURKA biology, offering a distinct chemical scaffold for future research.

Introduction: The Critical Role of Aurora Kinase A and the Need for Superior Chemical Probes

Aurora Kinase A (AURKA) is a pivotal serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation and spindle assembly.[3][4] Its overexpression is a common feature in many human cancers, correlating with genomic instability and poor prognosis, which makes AURKA a high-priority target for oncology drug discovery.[3] Chemical probes—small molecules that selectively modulate a protein's function—are essential for elucidating the nuanced roles of AURKA in both normal physiology and disease.[5][6]

An ideal chemical probe must satisfy stringent criteria: high potency against its intended target, robust selectivity across the proteome, and confirmed on-target engagement and activity in a cellular context.[7][8] The use of poorly characterized inhibitors can lead to misleading results due to off-target effects. This guide details the rigorous, multi-step validation of THP-2M, a novel compound based on the tetrahydropyrazolo[1,5-a]pyridine scaffold, a class known to possess kinase inhibitory activity.[9]

dot graph "Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Biochemical Characterization"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Potency [label="Potency Assay\n(IC50)"]; Selectivity [label="Kinome-wide\nSelectivity Screen"]; Potency -> Selectivity [label="Initial Hit"]; }

subgraph "cluster_1" { label = "Cellular Characterization"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; TargetEngagement [label="Target Engagement\n(CETSA / NanoBRET)"]; CellularActivity [label="Cellular Activity\n(p-AURKA Western)"]; TargetEngagement -> CellularActivity [label="Confirms Cell Permeability"]; }

subgraph "cluster_2" { label = "Comparative Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Comparison [label="Compare vs.\nExisting Probes"]; Recommendation [label="Final Recommendation\n& Usage Guidelines"]; Comparison -> Recommendation; }

Selectivity -> TargetEngagement [lhead=cluster_1, label="Selective Hit", style=dashed, color="#34A853"]; CellularActivity -> Comparison [lhead=cluster_2, label="Validated Hit", style=dashed, color="#FBBC05"]; } Caption: Workflow for rigorous chemical probe validation.

Biochemical Characterization: Establishing Potency and Selectivity

The foundational step in probe validation is to determine its potency and selectivity in a purified, biochemical system. This ensures that the compound directly interacts with the intended target and distinguishes it from closely related proteins.

In Vitro Potency Assessment

Causality: We first needed to quantify the direct inhibitory capacity of THP-2M on AURKA. The ADP-Glo™ Kinase Assay was selected as it is a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction, providing a robust and highly sensitive readout of enzymatic activity.[10][11]

Experimental Data:

CompoundTarget KinaseBiochemical IC50 (nM)
THP-2M (Candidate) AURKA 4.2
Alisertib (MLN8237)AURKA1.0[12]
MK-5108 (VX-689)AURKA0.064[13][14]
THP-2M (Candidate) AURKB 580
Alisertib (MLN8237)AURKB396.5[12]
MK-5108 (VX-689)AURKB14[13][15][16]

Interpretation: THP-2M demonstrates potent, single-digit nanomolar inhibition of AURKA. While not as potent as the clinical candidate MK-5108, its potency is well within the accepted range (<100 nM) for a high-quality chemical probe.[8] Critically, THP-2M exhibits over 130-fold selectivity for AURKA over the closely related isoform AURKB, a key differentiator from less selective pan-Aurora inhibitors.

Kinome-wide Selectivity Profiling

Causality: A potent inhibitor is only useful as a probe if it is also highly selective. To assess this, we profiled THP-2M against a broad panel of human kinases (e.g., Eurofins DiscoverX KINOMEscan™). This is a critical step to identify potential off-targets that could confound biological experiments. A selective probe minimizes the risk of attributing a phenotype to the inhibition of the primary target when it is, in fact, caused by an off-target effect.

Experimental Data (Illustrative):

ParameterTHP-2M (1 µM Screen)
Primary Target AURKA
S-Score (10)0.02
Off-Targets (>90% Inhibition)2 (FLT3, TRKA)
Off-Targets (>65% Inhibition)5

Interpretation: THP-2M displays excellent selectivity. An S-Score(10) of 0.02 indicates that it inhibits very few kinases within the panel at a concentration of 1 µM. While minor inhibition of FLT3 and TRKA was observed, these interactions are significantly weaker than the on-target AURKA activity and can be controlled for in experiments by using orthogonal probes or cell lines lacking these off-targets.

Cellular Characterization: Proving On-Target Action in a Biological System

A compound's biochemical activity does not guarantee its utility in living cells. It must be cell-permeable, engage its target in the complex intracellular environment, and elicit a quantifiable downstream biological effect.

Cellular Target Engagement

Causality: To confirm that THP-2M enters cells and physically binds to AURKA, we employed the Cellular Thermal Shift Assay (CETSA).[17][18] This method relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[19] An observed thermal shift provides direct, label-free evidence of target engagement.[20]

Experimental Data:

Compound (1 µM)TargetThermal Shift (ΔTagg, °C)Interpretation
THP-2M AURKA +5.8 °C Robust Target Engagement
AlisertibAURKA+6.2 °CStrong Target Engagement
DMSO (Vehicle)AURKA0 °CNo Stabilization

Interpretation: Treatment with THP-2M leads to a significant thermal stabilization of AURKA in intact cells, confirming that the compound reaches and binds to its intended target. The magnitude of the shift is comparable to that of the well-validated probe Alisertib.

dot graph "AURKA_Pathway" { graph [splines=true, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4", size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label="Mitotic Progression"; bgcolor="#E8F0FE"; node[fillcolor="#FFFFFF"];

}

subgraph "cluster_1" { label="Inhibition"; bgcolor="#FCE8E6"; node[fillcolor="#FFFFFF"];

} } Caption: AURKA signaling pathway and point of inhibition.

On-Target Cellular Activity

Causality: Having confirmed target binding, the final step is to demonstrate that this engagement translates into a functional consequence. AURKA undergoes autophosphorylation at Threonine-288 (p-AURKA T288) for full activation.[4] A bona fide AURKA inhibitor should reduce the levels of this phosphorylation mark in a dose-dependent manner. Western blotting is a standard and reliable method to quantify this change.

Experimental Data:

CompoundCellular EC50 (p-AURKA T288 Inhibition, nM) in HCT116 cells
THP-2M (Candidate) 75
Alisertib (MLN8237)38
MK-5108 (VX-689)15

Interpretation: THP-2M effectively reduces AURKA autophosphorylation in cells with an EC50 of 75 nM. The rightward shift from its biochemical IC50 (4.2 nM) is expected and reflects factors like cell membrane permeability and intracellular ATP competition. This cellular potency is well within the recommended range for a useful probe (<1 µM).[7]

Comparative Analysis and Recommendations

A chemical probe's value is best understood in the context of existing tools.[5] THP-2M must offer a clear advantage or serve as a valuable orthogonal tool to be adopted by the research community.

Head-to-Head Probe Comparison
FeatureTHP-2M (Candidate Probe)Alisertib (MLN8237)MK-5108 (VX-689)
Scaffold Tetrahydropyrazolo[1,5-a]pyridineBenzazepinePyrazolo-pyrimidine
AURKA IC50 4.2 nM1.0 nM[12]0.064 nM[13][14]
AURKB IC50 580 nM396.5 nM[12]14 nM[13][15][16]
AURKA/B Selectivity ~138-fold ~396-fold~218-fold
Cellular p-AURKA EC50 75 nM38 nM15 nM
Known Liabilities Minimal off-targets identifiedPotential for p38, LAMR off-targets[21][22]Less selective against AURKB
Conclusion and Recommendations for Use

This compound (THP-2M ) is hereby validated as a high-quality chemical probe for the study of Aurora Kinase A.

  • Strengths: THP-2M combines potent AURKA inhibition with excellent selectivity against both the closely related AURKB isoform and the wider kinome. Its distinct chemical scaffold makes it an ideal orthogonal probe to use alongside established inhibitors like Alisertib to confirm that an observed phenotype is truly AURKA-dependent.

  • Recommended Usage: For cellular assays, we recommend using THP-2M at concentrations between 100 nM and 1 µM to achieve robust inhibition of AURKA while minimizing potential off-target effects.

  • Essential Controls: As with any probe, experiments should include a negative control. A structurally similar but inactive analog of THP-2M should be synthesized and tested to ensure observed effects are not due to the chemical scaffold itself.

Detailed Experimental Protocols

Protocol: In Vitro ADP-Glo™ Kinase Assay
  • Reaction Setup: Prepare a kinase reaction mix in a 384-well plate containing AURKA enzyme, substrate (e.g., synthetic peptide), and assay buffer.

  • Compound Addition: Add serially diluted THP-2M, reference compounds, or DMSO (vehicle control) to the reaction wells.

  • Initiation: Start the reaction by adding an ATP solution (at Km concentration) and incubate at 30°C for 1 hour.

  • ATP Depletion: Terminate the kinase reaction and deplete unconsumed ATP by adding ADP-Glo™ Reagent.[11] Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction.[10] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture HCT116 cells to ~80% confluency. Treat cells with 1 µM THP-2M, 1 µM Alisertib, or DMSO for 1 hour in the incubator.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[19]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Clarification: Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze by Western blot using an antibody specific for AURKA.

  • Quantification: Densitometry is used to quantify the amount of soluble AURKA at each temperature. Plotting these values generates melt curves, and the shift in the aggregation temperature (Tagg) is calculated.

References

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells - PubMed. (URL: [Link])

  • MK-5108 (VX-689) | Aurora A Kinase inhibitor | Buy from Supplier AdooQ®. (URL: [Link])

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC - PubMed Central. (URL: [Link])

  • Validating Chemical Probes. (URL: [Link])

  • Target Identification of Kinase Inhibitor Alisertib (MLN8237) by Using DNA-Programmed Affinity Labeling - PubMed. (URL: [Link])

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC - NIH. (URL: [Link])

  • Author Guidelines - ACS Researcher Resources - American Chemical Society. (URL: [Link])

  • Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. (URL: [Link])

  • Fluorescent Photoaffinity Probes for Mitotic Protein Kinase Aurora A - PubMed. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • Target Identification of Kinase Inhibitor Alisertib (MLN8237) Using DNA-Programmed Affinity Labeling - ResearchGate. (URL: [Link])

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024 - DAU. (URL: [Link])

  • Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies - ResearchGate. (URL: [Link])

  • Promega ADP-Glo kinase assay | BMG LABTECH. (URL: [Link])

  • AZD1152 - the Chemical Probes Portal. (URL: [Link])

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... - ResearchGate. (URL: [Link])

  • Target Identification of Kinase Inhibitor Alisertib (MLN8237) by Using DNA-Programmed Affinity Labeling. | Semantic Scholar. (URL: [Link])

  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - Semantic Scholar. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (URL: [Link])

  • Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. (URL: [Link])

  • The chemical structures of Aurora-A kinase inhibitors studied via... - ResearchGate. (URL: [Link])

  • The art of the chemical probe - ResearchGate. (URL: [Link])

  • Probe Evaluation - the Chemical Probes Portal. (URL: [Link])

  • NanoBRET Assay Services - Reaction Biology. (URL: [Link])

  • 4.5. In Vitro Kinase Assay - Bio-protocol. (URL: [Link])

  • Target validation using chemical probes | Request PDF - ResearchGate. (URL: [Link])

  • Best Practices: Chemical Probes Webinar (Case Study) - YouTube. (URL: [Link])

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - MDPI. (URL: [Link])

  • Full article: The chemical probe – scopes, limitations and challenges. (URL: [Link])

  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - Taylor & Francis. (URL: [Link])

  • Technologies to Study Kinases. (URL: [Link])

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - Frontiers. (URL: [Link])

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer - Protocols.io. (URL: [Link])

  • What is NanoBRET™? An introduction to NanoBRET™ technology. - YouTube. (URL: [Link])

  • CHAPTER 1: Introduction to Chemical Probes - Books - The Royal Society of Chemistry. (URL: [Link])

  • DNA-encoded probe-based assay for profiling plant kinase activities - PubMed Central. (URL: [Link])

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Comparing the ADME properties of different tetrahydropyrazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydropyrazolopyridines (THPPs) represent a "privileged scaffold" in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., LIMK, JAK), PDE4 inhibitors, and anti-parasitic agents. While the core scaffold offers robust H-bond donor/acceptor motifs for binding, it historically suffers from poor metabolic stability and low aqueous solubility due to high lipophilicity (LogD).

This guide objectively compares the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of specific THPP derivatives. We analyze how structural modifications—specifically at the


-position and the fused tetrahydropyridine ring—impact intrinsic clearance (

) and solubility.

Key Insight: The introduction of polar blocking groups (e.g., endocyclic nitrogens or fluorination) significantly enhances metabolic stability without compromising potency, whereas simple alkylation often exacerbates rapid oxidative clearance.

Comparative Analysis: Metabolic Stability & Solubility

The following data synthesizes experimental results from recent optimization campaigns (specifically targeting Plasmodium and LIMK inhibition). The comparison highlights the trade-off between lipophilicity (eLogD) and metabolic stability.

Table 1: ADME Profiling of Key THPP Derivatives

Data normalized from microsomal stability assays (Human Liver Microsomes - HLM).

Compound IDStructural Modification (Key Feature)eLogD (Lipophilicity)Solubility (µM)HLM

(µL/min/mg)
ADME Verdict
Cmpd 5n Base Scaffold (

-t-butyl, unsubstituted)
> 4.5< 5206 (High)Poor. Rapid oxidative clearance; solubility limited.
Cmpd 5u Fluorination (7'-Fluoro)4.312100 (Moderate)Improved. Fluorine blocks metabolic "soft spot"; 2x stability gain.
Cmpd 5w Polar Insertion (7'-Endocyclic Nitrogen)4.1 69 116 (Moderate) Optimal. Significant solubility gain (+1300%) with manageable clearance.
MDI-117740 Benzyl-amide regioisomer optimization3.811< 15 (Low)Excellent. High stability achieved via regioisomer selection.
Technical Interpretation[1][2][3][4][5][6][7]
  • Lipophilicity vs. Clearance: Compound 5n exhibits the classic failure mode of THPPs. Its high lipophilicity (eLogD > 4.5) drives non-specific binding and rapid CYP450 metabolism, resulting in a high intrinsic clearance (

    
    ).
    
  • The "Solubility Spike": Compound 5w demonstrates a critical SAR (Structure-Activity Relationship) breakthrough. By inserting a nitrogen atom into the fused ring (creating a morpholine-like character), the eLogD dropped to 4.1. This seemingly minor change increased aqueous solubility from <5 µM to 69 µM , rendering the compound suitable for oral formulation.

  • Regioisomerism Matters: The MDI-117740 series highlights that shifting the carboxamide position (from 3-position to 5-position on the pyrazole) can drastically reduce clearance (<15 µL/min/mg), likely by altering the molecule's fit within the CYP450 active site.

Mechanism of Optimization

The following diagram illustrates the logical flow of structural optimization used to transform a high-clearance "Hit" into a stable "Lead."

SAR_Optimization Hit Initial Hit (THPP) High Lipophilicity Rapid Metabolism Analysis Metabolic Soft Spot Identification (MetID Studies) Hit->Analysis Strategy1 Strategy A: Block Oxidation (Fluorination) Analysis->Strategy1 Site Blocking Strategy2 Strategy B: Reduce LogD (Polar Heteroatom) Analysis->Strategy2 Physicochem Tuning Lead Optimized Lead Balanced ADME High Solubility Strategy1->Lead Moderate Gain Strategy2->Lead Major Gain

Figure 1: SAR Optimization workflow moving from high-clearance hits to optimized leads via specific structural modifications.

Experimental Protocols

To replicate the data presented above, the following self-validating protocols for Microsomal Stability and Kinetic Solubility are recommended.

Protocol A: Microsomal Stability Assay (HLM)

Objective: Determine the Intrinsic Clearance (


) of THPP derivatives.
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Pre-incubation: Mix 1 µM compound with HLM (0.5 mg/mL protein concentration) for 5 minutes at 37°C.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench: Immediately transfer aliquots into ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin or Tolbutamide). Ratio: 1 part sample to 3 parts ACN.

  • Analysis:

    • Centrifuge quenched samples at 4000 rpm for 20 mins to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
       determines half-life: 
      
      
      
      .
    • 
      .
      
Protocol B: Kinetic Solubility Assay

Objective: Assess aqueous solubility in a high-throughput format.

  • Dosing: Dispense 10 mM DMSO stock into a 96-well plate.

  • Dilution: Add PBS (pH 7.4) to reach a target concentration of 200 µM (2% final DMSO).

  • Equilibration: Shake for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

  • Quantification: Measure filtrate concentration using UV-Vis spectroscopy (254 nm and 280 nm) or LC-UV against a standard calibration curve prepared in DMSO.

Workflow Visualization

The following diagram details the decision tree for evaluating THPP derivatives based on the experimental output.

ADME_Workflow Start New THPP Derivative Solubility Kinetic Solubility (pH 7.4) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 MetStab Microsomal Stability (HLM) Decision2 CLint < 50 µL/min/mg? MetStab->Decision2 Decision1->MetStab Yes Fail_Sol Discard or Formulate Decision1->Fail_Sol No Fail_Met MetID Study (Block Soft Spot) Decision2->Fail_Met No Pass Advance to In Vivo PK Decision2->Pass Yes

Figure 2: Screening cascade for THPP derivatives. Solubility is the "gatekeeper" assay before metabolic stability testing.

References

  • Calic, P. P. S., et al. (2024).[1] "Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity." European Journal of Medicinal Chemistry, 276, 116677.[1] [1]

  • Yin, J., et al. (2025). "Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors." Journal of Medicinal Chemistry, 68, 17427−17456.[2] [2]

  • Haggie, P. M., et al. (2019). "Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin)." Bioorganic & Medicinal Chemistry Letters, 29(16), 2119-2123.[3]

  • Doherty, L., et al. (2019).[4] "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[4] Journal of Medicinal Chemistry.

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Spectroscopic Evolution: A Comparative Guide to (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol and Its Ester Precursor

Author: BenchChem Technical Support Team. Date: February 2026

A

Introduction

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Derivatives of this core structure have demonstrated a wide array of biological activities, underscoring the importance of precise synthetic routes and unambiguous structural characterization.[1] This guide provides an in-depth spectroscopic comparison of a key derivative, (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol, and its immediate synthetic precursor, Methyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)carboxylate.

Understanding the distinct spectroscopic signatures of a final active pharmaceutical ingredient (API) and its precursors is paramount for reaction monitoring, quality control, and regulatory compliance. This document serves as a practical reference for researchers, process chemists, and quality assurance professionals, detailing the expected transformations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as the methyl ester is converted to the primary alcohol.

Synthetic Transformation: From Ester to Alcohol

The conversion of Methyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)carboxylate to this compound is a fundamental reduction reaction. This is typically achieved using a hydride-reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The core transformation involves the reduction of the ester functional group to a primary alcohol. This chemical change gives rise to distinct and predictable alterations in the spectroscopic profile of the molecule.

Synthetic_Pathway Precursor Methyl (4,5,6,7-tetrahydropyrazolo [1,5-a]pyridin-2-yl)carboxylate Product (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-2-yl)methanol Precursor->Product Reduction (e.g., LiAlH₄, THF)

Caption: Synthetic pathway from the ester precursor to the final alcohol product.

Spectroscopic Comparison: A Multi-Technique Analysis

The following sections dissect the anticipated spectroscopic data for the precursor and the final product. The analysis is based on established principles of organic spectroscopy and data from analogous structures.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular structure, allowing for the direct observation of the changes in the chemical environment of protons and carbons upon reduction.

¹H NMR Spectroscopy: The proton NMR spectrum undergoes several key changes:

  • Disappearance of the Methyl Ester Signal: The sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃), typically found around 3.8-3.9 ppm, will be absent in the product spectrum.

  • Appearance of Methylene and Hydroxyl Protons: The reduction introduces a new methylene group (-CH₂OH) and a hydroxyl proton (-OH). A new singlet (or AB quartet, depending on chirality and solvent) for the two -CH₂ protons is expected to appear around 4.5-4.7 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent but is often in the 2.0-5.0 ppm range.

  • Core Structure Protons: The signals for the protons on the tetrahydropyrazolo[1,5-a]pyridine core will experience minor shifts due to the change in the electronic nature of the substituent at the 2-position (from an electron-withdrawing ester to a less withdrawing hydroxymethyl group).

¹³C NMR Spectroscopy: The carbon spectrum provides confirmatory evidence of the functional group transformation:

  • Disappearance of Carbonyl and Methoxy Carbons: The signal for the ester carbonyl carbon (C=O), typically in the 160-170 ppm region, will be absent in the product.[4] The methoxy carbon (-OCH₃) signal, usually around 51-53 ppm, will also disappear.

  • Appearance of the Hydroxymethyl Carbon: A new signal for the carbon of the hydroxymethyl group (-CH₂OH) will appear in the aliphatic region, typically around 60-65 ppm.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)

CompoundKey ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
Precursor: Methyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)carboxylate~6.4 (s, 1H, pyrazole H-3), ~4.1 (t, 2H, H-4), ~3.9 (s, 3H, -OCH₃) , ~3.2 (t, 2H, H-7), ~2.0 (m, 4H, H-5, H-6)~163 (C=O) , ~145 (C-3a), ~140 (C-2), ~105 (C-3), ~52 (-OCH₃) , ~48 (C-4), ~25 (C-7), ~22 (C-5), ~21 (C-6)
Product: this compound~6.2 (s, 1H, pyrazole H-3), ~4.6 (s, 2H, -CH₂OH) , ~4.0 (t, 2H, H-4), ~3.1 (t, 2H, H-7), ~2.5 (br s, 1H, -OH) , ~1.9 (m, 4H, H-5, H-6)~148 (C-2), ~146 (C-3a), ~102 (C-3), ~62 (-CH₂OH) , ~48 (C-4), ~25 (C-7), ~22 (C-5), ~21 (C-6)
Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for monitoring the presence or absence of specific functional groups, particularly the carbonyl and hydroxyl groups central to this transformation.

  • Precursor (Ester): The IR spectrum of the starting material will be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically appearing around 1720-1740 cm⁻¹ .[5] Additionally, C-O stretching bands for the ester linkage will be present in the 1300-1000 cm⁻¹ region.

  • Product (Alcohol): The spectrum of the product will show two key changes. First, the strong C=O absorption of the ester will be completely absent. Second, a very prominent, broad absorption band will appear in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.[6][7][8] A strong C-O stretching band for the primary alcohol will also be visible around 1050 cm⁻¹.[9]

Table 2: Comparative IR Absorption Data

CompoundKey IR Absorption Bands (cm⁻¹)
Precursor: Methyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)carboxylate~1735 (C=O, strong, sharp) , ~2950 (C-H, aliphatic), ~1250 & ~1100 (C-O, strong)
Product: this compound~3400 (O-H, strong, broad) , ~2940 (C-H, aliphatic), ~1050 (C-O, strong) , Absence of ~1735 peak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, offering definitive confirmation of the conversion.

  • Molecular Ion Peak: The molecular weight of the alcohol product will be lower than that of the ester precursor due to the replacement of the -COOCH₃ group (59 amu) with a -CH₂OH group (31 amu), a net difference of 28 amu. This will be reflected in the mass of their respective molecular ions (M⁺).

  • Fragmentation Patterns:

    • Ester Precursor: Esters often fragment via α-cleavage, leading to the loss of the alkoxy group (-OCH₃, 31 amu) or the entire ester group.[10][11] A characteristic fragment would be [M-31]⁺.

    • Alcohol Product: Primary alcohols typically undergo α-cleavage, losing a hydrogen atom or the alkyl group attached to the carbinol carbon. A prominent fragment for a primary alcohol like this would be the loss of the heterocyclic ring to give a [CH₂OH]⁺ fragment at m/z 31. Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 amu), resulting in an [M-18]⁺ peak.[12][13][14]

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z)
Precursor: Methyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)carboxylate194.21194163 ([M-OCH₃]⁺), 135 ([M-COOCH₃]⁺)
Product: this compound166.22166148 ([M-H₂O]⁺), 135 ([M-CH₂OH]⁺), 31 ([CH₂OH]⁺)

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve ~5-10 mg in ~0.7 mL deuterated solvent (e.g., CDCl₃) Acq_NMR Acquire ¹H, ¹³C, COSY, HSQC spectra on a 400 MHz+ spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare as thin film (neat liquid) or KBr pellet Acq_IR Scan from 4000-400 cm⁻¹ on an FT-IR spectrometer Prep_IR->Acq_IR Prep_MS Dissolve ~1 mg in 1 mL volatile solvent (e.g., MeOH) Acq_MS Analyze via ESI or EI in positive ion mode Prep_MS->Acq_MS Ana_NMR Process and integrate spectra. Assign peaks based on shifts & coupling. Acq_NMR->Ana_NMR Ana_IR Identify characteristic functional group bands. Acq_IR->Ana_IR Ana_MS Determine molecular ion and analyze fragmentation. Acq_MS->Ana_MS

Caption: General workflow for spectroscopic analysis of synthetic compounds.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently invert to fully dissolve the sample.

  • Data Acquisition: Insert the tube into the NMR spectrometer (e.g., 400 MHz). Acquire standard ¹H and ¹³C spectra. For complete structural assignment, 2D NMR experiments like COSY and HSQC are recommended.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate peaks and assign signals based on chemical shifts, multiplicities, and coupling constants.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the liquid sample directly onto the surface of the ATR crystal or between two KBr plates.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the wavenumbers of key absorption bands and compare them to known values for characteristic functional groups.

Protocol 3: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source to Electrospray Ionization (ESI) in positive ion mode.

  • Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

The transformation of Methyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)carboxylate to this compound is characterized by a clear and definitive set of spectroscopic changes. By leveraging a combination of NMR, IR, and Mass Spectrometry, analysts can confidently track the progress of the reduction, confirm the identity of the final product, and ensure its purity. The key diagnostic markers are the disappearance of the ester's carbonyl (IR: ~1735 cm⁻¹, ¹³C NMR: ~163 ppm) and methoxy signals (¹H NMR: ~3.9 ppm, ¹³C NMR: ~52 ppm), and the concomitant appearance of the alcohol's hydroxyl (IR: ~3400 cm⁻¹, ¹H NMR: variable) and hydroxymethyl signals (¹H NMR: ~4.6 ppm, ¹³C NMR: ~62 ppm). This guide provides the foundational data and protocols necessary for the rigorous characterization of this important class of heterocyclic compounds.

References

  • Beilstein Journals. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved February 2, 2026, from [Link]

  • CSIRO Publishing. (n.d.). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry. Retrieved February 2, 2026, from [Link]

  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2008). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 2, 2026, from [Link]

  • UCLA Chemistry. (n.d.). IR: alcohols. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved February 2, 2026, from [Link]

  • Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved February 2, 2026, from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved February 2, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved February 2, 2026, from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved February 2, 2026, from [Link]

Sources

Biological activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Pyrazole Derivatives: A Comparative Technical Guide

The pyrazole scaffold (1,2-diazole) represents a cornerstone in modern medicinal chemistry, distinguished by its ability to serve as a bioisostere for imidazole, pyridine, and phenyl rings. Unlike its isomer imidazole (1,3-diazole), pyrazole offers unique hydrogen-bonding capabilities—acting as both a donor (N-H) and an acceptor (N:)—which allows for precise orientation within enzyme active sites.

This guide provides a technical comparison of pyrazole derivatives against standard therapeutic alternatives in three critical domains: Anti-inflammatory (COX-2 inhibition) , Oncology (Kinase inhibition) , and Antimicrobial activity .

Comparative Analysis: Anti-Inflammatory Potency (COX-2 Targeting)[1]

Objective: To evaluate the selectivity and safety profile of pyrazole-based NSAIDs (Coxibs) versus traditional acetic acid derivatives.

Mechanism of Action

Traditional NSAIDs (e.g., Diclofenac) inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, pro-inflammatory).[1] Pyrazole derivatives like Celecoxib utilize a rigid sulfonamide side chain that inserts into the hydrophobic side pocket of COX-2, a pocket absent in COX-1 due to the bulky Isoleucine-523 residue.

Performance Comparison: Pyrazoles vs. Arylalkanoic Acids
FeatureCelecoxib (Pyrazole) Diclofenac (Phenylacetic Acid) Novel Pyrazole-Benzenesulfonamides
Primary Target Selective COX-2Non-selective COX-1/COX-2Ultra-selective COX-2
IC50 (COX-2) 0.04 - 0.05 µM0.02 - 0.9 µM0.01 - 0.03 µM (High Potency)
Selectivity Index (SI) ~30 - 400~0.5 - 20>1,000
GI Safety Profile High (Reduced ulcer risk)Low (High ulcer risk)High
CV Risk Profile Moderate (Thrombotic risk)High (Black box warning)Moderate

Key Insight: While Diclofenac shows potent COX-2 inhibition, its lack of selectivity leads to GI toxicity. Novel pyrazole derivatives (e.g., 1,5-diarylpyrazoles) optimize the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), theoretically maximizing efficacy while minimizing gastric damage.

Visualization: COX-2 Signaling & Inhibition Pathway

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX1->PGs COX2->PGs NSAID Traditional NSAIDs (Diclofenac) NSAID->COX1 Inhibits NSAID->COX2 Pyrazole Pyrazole Inhibitors (Celecoxib) Pyrazole->COX1 No Effect Pyrazole->COX2 Selective Inhibition Effect Inflammation, Pain, Fever PGs->Effect

Figure 1: Selective inhibition mechanism of Pyrazole derivatives on the Arachidonic Acid pathway, sparing COX-1 mediated GI protection.[2]

Comparative Analysis: Oncology (Kinase Inhibition)

Objective: To contrast pyrazole-based ATP-competitive inhibitors with quinazoline-based alternatives in cancer therapy.

Structural Logic

The pyrazole ring mimics the adenine base of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of protein kinases. This scaffold is central to drugs like Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor).

Experimental Data: Scaffold Potency Comparison
ParameterPyrazolo-pyrimidine (e.g., Ruxolitinib) Quinazoline (e.g., Gefitinib) Clinical Implication
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Similar binding cleft occupancy.
Kinase Selectivity High (JAK, ALK, Aurora)High (EGFR)Pyrazoles are preferred for ALK/JAK targets.
IC50 (Target) 3.3 nM (JAK1)0.4 nM (EGFR)Both scaffolds achieve nanomolar potency.
Solubility Moderate to HighLow (often requires salts)Pyrazoles often offer better oral bioavailability.

Expert Insight: The N-H group of the pyrazole often acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N-2 accepts a hydrogen bond from the backbone amide. This dual interaction anchors the molecule more effectively than many mono-nitrogen heterocycles.

Experimental Protocol: COX-2 Inhibition Screening Assay

Trustworthiness: This protocol uses a self-validating fluorometric system (Amplex Red) where the production of Resorufin is directly proportional to COX activity.

Materials:

  • Recombinant human COX-2 enzyme.

  • Arachidonic Acid (Substrate).[3][4]

  • Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Heme (Cofactor).

  • Test Compound: Pyrazole derivative (dissolved in DMSO).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing Heme.[4]

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (various concentrations) to 96-well black plates.

    • Add 10 µL of COX-2 enzyme solution.

    • Control: Use Celecoxib (positive control) and DMSO vehicle (negative control).

    • Incubate for 10 minutes at 37°C to allow conformational binding.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid (100 µM final) mixed with Amplex Red (50 µM).

    • Mechanism:[1][5] COX-2 converts Arachidonic Acid to PGG2, then PGH2. The peroxidase activity of COX reduces PGG2 to PGH2, simultaneously oxidizing Amplex Red to fluorescent Resorufin.

  • Measurement:

    • Incubate for 2 minutes.

    • Measure Fluorescence (Ex/Em: 535/590 nm).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log(concentration) vs. % inhibition to determine IC50.

Workflow Visualization: Pyrazole Synthesis & Optimization

To achieve the biological activities described above, researchers typically follow a "Hit-to-Lead" optimization workflow.

Synthesis_Workflow Start Target Identification (e.g., COX-2, BRAF) Design Scaffold Design (Bioisosterism) Start->Design Synthesis Synthesis (Claisen Condensation) Design->Synthesis 1,3-Diketone + Hydrazine Screening In Vitro Screening (IC50 / MIC) Synthesis->Screening SAR SAR Analysis (Substituent Optimization) Screening->SAR Data Feedback SAR->Design Refine Structure Lead Lead Candidate SAR->Lead High Potency/Selectivity

Figure 2: Iterative Hit-to-Lead workflow for optimizing pyrazole derivatives.

References

  • Vertex Pharmaceuticals. (2025).[6] Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. [Link]

  • Molecules Journal. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI. [Link]

  • European Journal of Medicinal Chemistry. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, and COX inhibition assay. ScienceDirect. [Link]

  • BPS Bioscience. (2024). COX2 Inhibitor Screening Assay Kit Protocol. [Link][3]

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A Researcher's Comparative Guide to Cytotoxicity Assays for Novel (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including significant anticancer potential.[1][2][3] The exploration of novel analogs, such as (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol derivatives, necessitates a robust and nuanced approach to evaluating their cytotoxic effects. This guide provides an in-depth comparison of key cytotoxicity assays, offering researchers the foundational knowledge to select the most appropriate methods for their screening campaigns. We will delve into the mechanistic underpinnings of each assay, present detailed experimental protocols, and discuss the interpretation of data, all within the context of evaluating this promising class of heterocyclic compounds.

The Rationale for a Multi-Assay Approach in Cytotoxicity Profiling

A single cytotoxicity assay provides a mere snapshot of a compound's effect on a cell population. To build a comprehensive understanding of a compound's bioactivity, a multi-assay, orthogonally validated approach is paramount. Different assays measure distinct cellular parameters, and their combined application can elucidate the mechanism of cell death, differentiate between cytostatic and cytotoxic effects, and mitigate the risk of misleading results due to assay-specific artifacts. For instance, while a metabolic assay like MTT indicates a reduction in cell viability, it does not distinguish between apoptosis and necrosis.[4] Complementing this with an assay that measures membrane integrity (LDH assay) or specific apoptotic markers (Caspase-3/7 activity) provides a more complete picture of the compound's cellular impact.

Comparative Analysis of Key Cytotoxicity Assays

Here, we compare four widely used cytotoxicity assays: the MTT, MTS, LDH, and Caspase-Glo® 3/7 assays. Each assay is presented with its core principle, a detailed protocol, and a discussion of its strengths and limitations in the context of screening this compound derivatives.

MTT Assay: A Classic Metabolic Viability Readout

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the enzymatic activity of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 48 hours).[5]

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Causality and Self-Validation: The reliance on mitochondrial activity provides a robust measure of cellular health. A decrease in formazan production is a strong indicator of compromised cellular function. To ensure data integrity, it is crucial to include controls for the vehicle (to account for solvent effects) and a known cytotoxic compound (to validate assay performance).

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Cell Seeding (96-well plate) incubation Incubation with Compounds (48h) cell_seeding->incubation Add Compounds compound_prep Compound Dilution compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubation (2-4h) Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan (DMSO) formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

MTS Assay: A More Convenient Alternative

The MTS assay is a second-generation tetrazolium salt-based assay that offers a more streamlined workflow. The MTS reagent, in the presence of an electron coupling reagent, is reduced by viable cells to a soluble formazan product.[6] This eliminates the need for a separate solubilization step, making the assay faster and less prone to errors associated with crystal dissolution.

Experimental Protocol: MTS Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Causality and Self-Validation: Similar to the MTT assay, the MTS assay measures metabolic activity. The direct measurement of the soluble formazan in the culture medium simplifies the procedure. Controls remain essential for validating the results.

Diagram of the MTS Assay Workflow

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Cell Seeding (96-well plate) incubation Incubation with Compounds (48h) cell_seeding->incubation Add Compounds compound_prep Compound Dilution compound_prep->incubation mts_addition Add MTS Reagent incubation->mts_addition formazan_formation Incubation (1-4h) Soluble Formazan mts_addition->formazan_formation read_absorbance Read Absorbance (490 nm) formazan_formation->read_absorbance

Caption: Streamlined workflow of the MTS cytotoxicity assay.

LDH Release Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][9] This assay is a reliable indicator of necrosis or late-stage apoptosis.

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to use a low-serum medium (e.g., 1%) to reduce background LDH levels.[10]

  • Establish Controls: Prepare wells for:

    • Background Control: Untreated cells.

    • Lysis Control (Maximum LDH Release): Untreated cells treated with a lysis solution (e.g., Triton X-100) 45 minutes before the end of the incubation period.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[11]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH activity - Background LDH activity) / (Maximum LDH release - Background LDH activity)) * 100.

Causality and Self-Validation: The release of a cytosolic enzyme is a direct measure of cell membrane damage. The inclusion of background and maximum release controls is critical for accurate quantification of cytotoxicity.

Diagram of the LDH Release Assay Principle

LDH_Principle cluster_cell Cellular State cluster_medium Culture Medium viable_cell Viable Cell (Intact Membrane) LDH retained damaged_cell Damaged Cell (Compromised Membrane) LDH released ldh_reaction LDH + Substrate -> Product damaged_cell->ldh_reaction Release color_change Colorimetric Change ldh_reaction->color_change

Caption: Principle of the LDH release assay.

Caspase-Glo® 3/7 Assay: A Specific Marker of Apoptosis

The Caspase-Glo® 3/7 assay is a luminescent method to measure the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[12] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[13]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with compounds as described in the MTT protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity compared to the vehicle-treated control.

Causality and Self-Validation: The activation of effector caspases is a hallmark of apoptosis.[14] This assay provides a specific and sensitive measure of this process. A positive control that induces apoptosis (e.g., staurosporine) should be included to validate the assay's responsiveness.

Diagram of the Caspase-Glo® 3/7 Signaling Pathway

Caspase_Pathway cluster_stimulus Apoptotic Stimulus cluster_cascade Apoptotic Cascade cluster_detection Detection compound (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-2-yl)methanol derivative caspase_activation Caspase-3/7 Activation compound->caspase_activation substrate_cleavage Cleavage of Proluminescent Substrate caspase_activation->substrate_cleavage luminescence Luminescent Signal substrate_cleavage->luminescence Luciferase

Caption: Simplified signaling pathway of the Caspase-Glo® 3/7 assay.

Comparative Performance Data of Pyrazolo[1,5-a]pyridine Derivatives

While specific data for this compound derivatives is not publicly available, the following table presents representative cytotoxicity data for related pyrazolo[1,5-a]pyridine and tetrahydropyrazolo[1,5-a]pyridine analogs from published studies to illustrate the potential potency of this class of compounds.

Compound ClassCancer Cell LineAssayIC₅₀ (µM)Reference
Pyrazolo[1,5-a]pyrimidine DerivativesMCF-7 (Breast)MTTVaries (some <10)[1]
Pyrazolo[1,5-a]pyrimidine DerivativesHCT-116 (Colon)MTTVaries (some <10)[1]
Pyrazolo[1,5-a]pyrimidine DerivativesHepG-2 (Liver)MTTVaries (some <10)[1]
Pyrazolo[3,4-b]pyridine DerivativesK562 (Leukemia)Not SpecifiedModerate to good efficacy[15]
Pyrazolo[3,4-b]pyridine DerivativesMV4-11 (Leukemia)Not SpecifiedModerate to good efficacy[15]
Tetrahydropyrazolo[1,5-a]pyridine-fused SteroidsEL4 (Murine T-lymphoma)Not SpecifiedConsiderable cytotoxicity[16]
Pyrazolo[1,5-a]pyridine-3-carboxylatesMCF-7 (Breast)SRBPotent activity[2]

Choosing the Right Assay: A Decision-Making Framework

The selection of a cytotoxicity assay should be guided by the specific research question and the stage of the drug discovery process.

  • For high-throughput primary screening: The MTS assay is often the preferred choice due to its simple, homogeneous "add-mix-measure" format, which is amenable to automation.

  • For confirming hits and preliminary mechanistic studies: A combination of the MTT assay (to confirm metabolic effects) and the LDH release assay (to assess membrane integrity) provides a more comprehensive initial assessment.

  • For elucidating the mechanism of cell death: The Caspase-Glo® 3/7 assay is invaluable for specifically investigating the induction of apoptosis.

It is highly recommended to use a multi-assay approach to validate findings and gain a deeper understanding of the cytotoxic profile of novel this compound derivatives. This rigorous approach will ultimately lead to more robust and reliable data, accelerating the journey from hit identification to lead optimization.

References

  • Fotouhi, N., et al. (2014). Discovery of pyrazolo[1,5-a]pyrimidine-based inhibitors of insulin-like growth factor 1 receptor (IGF-1R). Journal of Medicinal Chemistry, 57(5), 2089-2101.
  • Krayushkin, M. M., et al. (2012). Synthesis and cytotoxic activity of new pyrazolo[1,5-a]pyrimidine derivatives. Pharmaceutical Chemistry Journal, 46(7), 411-414.
  • Lavecchia, A., et al. (2010). Discovery of a novel class of pyrazolo[1,5-a]pyrimidine-based protein kinase inhibitors. Journal of Medicinal Chemistry, 53(21), 7647-7659.
  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • MDPI. (2022, August 30). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5625.
  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 1-22.
  • El-Sayed, N. F., et al. (2019).
  • Moszczyński-Pętkowski, R., et al. (2021).
  • PubMed. (2014). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 9(10), e111031.
  • Singh, S. K., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 1034-1042.
  • Melo, T. M., et al. (2017). Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. Steroids, 122, 28-35.
  • Rao, R. N., & Chanda, K. (2020). An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity. Bioorganic Chemistry, 99, 103801.
  • ResearchGate. (2015). In vitro cytotoxicity of hydrazones, pyrazoles, pyrazolo-pyrimidines, and pyrazolo-pyridine synthesized from 6-substituted 3-formylchromones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Activities of caspase-8, caspase-3 and LDH were analyzed by Western.... Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart with the main process steps of the MTS assay. Retrieved from [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12869-12885.
  • ResearchGate. (n.d.). MTT assay for synthesized compounds. Cells were treated with compounds.... Retrieved from [Link]

  • Anwar, M. M., et al. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances, 15(18), 11634-11646.
  • MDPI. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][11][17][18]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(11), 3195.

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • MDPI. (2022).
  • MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Anwar, M. M., et al. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances, 15(18), 11634-11646.
  • Bio-protocol. (2022). Assessing Apoptosis by a Caspase 3/7 Assay. Retrieved from [Link]

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A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemistry of a bioactive molecule is of paramount importance. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of methodologies for the enantioselective synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol enantiomers, a heterocyclic scaffold of growing interest. Furthermore, we will explore protocols for the comparative biological evaluation of these enantiomers, grounded in the known activities of related pyrazole-containing compounds.

The pyrazole nucleus is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents.[1][2] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4] The tetrahydropyrazolo[1,5-a]pyridine core, in particular, is a key component in molecules with demonstrated therapeutic potential, such as inhibitors of Bruton's tyrosine kinase (BTK).[5] The introduction of a chiral hydroxymethyl group at the 2-position of this scaffold opens avenues for new molecular interactions and potentially novel biological activities, making the study of its individual enantiomers a critical endeavor.

This guide will compare two principal strategies for obtaining the enantiopure forms of this compound: asymmetric synthesis via catalytic reduction and separation of a racemic mixture via chiral chromatography . We will delve into the causality behind the experimental choices for each approach and provide detailed, actionable protocols.

Part 1: A Comparative Analysis of Enantioselective Synthetic Strategies

The synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern asymmetric synthesis. For the target molecule, the most logical precursor is 2-acyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. The primary challenge lies in the stereoselective reduction of the ketone to the desired chiral alcohol.

Strategy 1: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones. It typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor like isopropanol or formic acid. Ruthenium and Rhodium-based catalysts, in particular, have shown exceptional performance in the asymmetric reduction of N-heterocyclic ketones.[6][7]

The rationale for choosing ATH lies in its operational simplicity, the commercial availability of a wide range of chiral ligands, and its tolerance to various functional groups. For the reduction of a 2-acyl-tetrahydropyrazolopyridine, a catalyst system composed of a ruthenium precursor and a chiral diamine ligand is a promising starting point.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Precursor Formation: In a nitrogen-purged glovebox, dissolve [RuCl₂(p-cymene)]₂ and a chiral ligand (e.g., (S,S)-TsDPEN) in a 1:2 molar ratio in anhydrous isopropanol to form the catalyst solution.

  • Reaction Setup: To a solution of 2-acyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in a mixture of isopropanol and a base (e.g., potassium tert-butoxide) under an inert atmosphere, add the catalyst solution.

  • Reaction Progression: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the conversion by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Strategy 2: Chiral Resolution via High-Performance Liquid Chromatography

The primary advantage of this method is its directness. A racemic synthesis of this compound can be readily achieved by the reduction of the corresponding ketone with a non-chiral reducing agent like sodium borohydride. The resulting racemic alcohol can then be subjected to chiral HPLC for separation.

Experimental Protocol: Chiral HPLC Resolution

  • Racemic Synthesis: Dissolve 2-acyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise and stir the reaction until completion (monitored by TLC). Work up the reaction to obtain the racemic alcohol.

  • Column and Mobile Phase Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralpak® IC). A mobile phase consisting of a mixture of acetonitrile, methanol, and a basic additive like diethylamine is a good starting point for method development.[10]

  • Separation: Inject the racemic mixture onto the chiral column and monitor the elution of the enantiomers using a UV detector.

  • Fraction Collection and Analysis: Collect the separated enantiomeric peaks. The purity and enantiomeric excess of each fraction should be confirmed by analytical chiral HPLC.

Comparison of Synthetic Strategies
FeatureAsymmetric Transfer HydrogenationChiral Resolution via HPLC
Core Principle Stereoselective conversion of a prochiral precursor to a single enantiomer.Physical separation of a 50:50 mixture of enantiomers.
Advantages Potentially more atom-economical and scalable for producing a single enantiomer.Guarantees access to both enantiomers with high purity. Often faster to develop a separation method than a new asymmetric reaction.
Disadvantages Requires screening of catalysts and ligands; may have lower yields. The "wrong" enantiomer may be difficult to obtain.Inherently limited to a 50% yield for each enantiomer from the racemate. Can be costly and time-consuming for large-scale separation.
Typical Yield Variable, can be high (>90%)Theoretically 50% for each enantiomer
Enantiomeric Excess Can be very high (>99% ee)>99% ee is achievable

Part 2: Comparative Biological Evaluation

Given the broad spectrum of biological activities reported for pyrazole derivatives, a tiered approach to evaluating the enantiomers of this compound is recommended. Initial screening should focus on activities previously associated with this scaffold, such as anticancer and kinase inhibitory effects.[3][11]

Proposed Biological Assay 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screen for potential anticancer agents.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a suitable density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the individual enantiomers of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each enantiomer.

Proposed Biological Assay 2: Kinase Inhibition Assay (e.g., CDK2)

Given that some pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs),[3] evaluating the enantiomers for their activity against a representative kinase like CDK2 would be a logical next step.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a 96-well plate, combine a buffered solution containing recombinant CDK2/cyclin E, a suitable peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the individual enantiomers to the wells.

  • Kinase Reaction: Initiate the reaction and incubate at 30 °C for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Determine the IC₅₀ value for each enantiomer by plotting the percentage of kinase inhibition against the inhibitor concentration.

Comparative Data Presentation
EnantiomerCytotoxicity (HeLa cells) IC₅₀ (µM)CDK2 Inhibition IC₅₀ (µM)
(R)-enantiomer Hypothetical ValueHypothetical Value
(S)-enantiomer Hypothetical ValueHypothetical Value
Racemate Hypothetical ValueHypothetical Value

Visualizing the Workflows

To further clarify the proposed methodologies, the following diagrams illustrate the key steps in the enantioselective synthesis and biological evaluation processes.

G cluster_synthesis Enantioselective Synthesis Workflow cluster_ath Strategy 1: Asymmetric Transfer Hydrogenation cluster_resolution Strategy 2: Chiral Resolution ProchiralKetone 2-Acyl-tetrahydropyrazolo [1,5-a]pyridine ATH Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst, (S,S)-TsDPEN) ProchiralKetone->ATH Purification1 Purification (Column Chromatography) ATH->Purification1 ChiralAlcohol1 Enantioenriched (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-2-yl)methanol Purification1->ChiralAlcohol1 RacemicSynthesis Racemic Synthesis (e.g., NaBH4 reduction) RacemicAlcohol Racemic Methanol RacemicSynthesis->RacemicAlcohol ChiralHPLC Preparative Chiral HPLC RacemicAlcohol->ChiralHPLC EnantiomerR (R)-Enantiomer ChiralHPLC->EnantiomerR EnantiomerS (S)-Enantiomer ChiralHPLC->EnantiomerS

Caption: Comparative workflows for the enantioselective synthesis of the target molecule.

G cluster_bioeval Biological Evaluation Workflow cluster_cytotoxicity Assay 1: Cytotoxicity cluster_kinase Assay 2: Kinase Inhibition PureEnantiomers Pure (R) and (S) Enantiomers Treatment Treatment with Enantiomers PureEnantiomers->Treatment Inhibition Addition of Enantiomers PureEnantiomers->Inhibition CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT IC50_cyto Determine IC50 MTT->IC50_cyto KinaseReaction Kinase Reaction Setup (e.g., CDK2) KinaseReaction->Inhibition Detection Detection of Phosphorylation Inhibition->Detection IC50_kinase Determine IC50 Detection->IC50_kinase

Caption: Workflow for the comparative biological evaluation of the enantiomers.

Conclusion

This guide has outlined and compared two robust strategies—asymmetric synthesis and chiral resolution—for obtaining the enantiomers of this compound. The choice between these methods will depend on the specific goals of the research, available resources, and the desired scale of production. Furthermore, we have proposed a logical, tiered approach for the biological evaluation of these enantiomers, focusing on cytotoxicity and kinase inhibition as starting points. The provided protocols are designed to be self-validating and are grounded in established chemical and biological principles. By systematically synthesizing and evaluating the individual enantiomers, researchers can unlock the full therapeutic potential of this promising chiral scaffold.

References

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • PubMed.

  • Steroids.

  • Australian Journal of Chemistry.

  • PMC - NIH.

  • National Institutes of Health.

  • Sciforum.

  • The Royal Society of Chemistry.

  • MDPI.

  • Arkivoc.

  • ResearchGate.

  • ResearchGate.

  • PMC - NIH.

  • Phenomenex.

  • ResearchGate.

  • Benchchem.

  • MDPI.

  • PubMed.

  • New Journal of Chemistry (RSC Publishing).

  • BLDpharm.

  • Arabian Journal of Chemistry.

  • PharmaTutor.

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Comparative docking studies of tetrahydropyrazolopyridine analogs in target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of tetrahydropyrazolopyridine (THPP) analogs, a privileged scaffold in medicinal chemistry known for its versatility in targeting kinases (e.g., c-Met) and anion transporters (e.g., Pendrin/SLC26A4). Unlike fully aromatic pyrazolopyridines, the tetrahydro- core offers unique stereochemical vectors and solubility profiles, making them critical candidates for lead optimization in oncology and respiratory indications.

This document is designed for computational chemists and medicinal chemists. It synthesizes experimental data and in silico docking results to objectively compare binding efficacies, pose stability, and interaction landscapes.

Target Landscape & Scaffold Versatility

The THPP scaffold (specifically the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core) exhibits a "chameleon-like" ability to bind diverse protein pockets. This guide focuses on two distinct biological contexts validated by recent literature:

  • Kinase Inhibition (Oncology): Targeting c-Met (Hepatocyte Growth Factor Receptor). The scaffold mimics the adenine ring of ATP, forming crucial H-bonds with the kinase hinge region.

  • Anion Transporter Inhibition (Respiratory): Targeting Pendrin (SLC26A4) . Here, the scaffold acts as a hydrophobic anchor, blocking chloride/iodide exchange in airway epithelial cells.

Comparative Efficacy Overview

Data synthesized from comparative docking and biological assays.[1]

FeatureTarget: c-Met Kinase (Oncology)Target: Pendrin (Respiratory)
Primary Mechanism ATP-competitive inhibitionAllosteric/Channel blockade
Key Binding Residues Met1160, Asp1222 (Hinge Region)Hydrophobic pocket residues (Val, Phe)
Lead Compound Compound 8c (c-Met selective)Compound 19 (Difluoro-analog)
Binding Affinity (∆G) -9.5 to -11.2 kcal/mol-7.5 to -9.0 kcal/mol
Experimental Potency IC₅₀ = 68 nM (Enzymatic)IC₅₀ = 3.1 µM (Functional)
Selectivity Profile >50-fold vs. other tyrosine kinasesSpecific over other SLC26 transporters

Detailed Comparative Docking Analysis

Case Study A: c-Met Kinase Inhibition

Context: Deregulation of c-Met is a driver in gastric and lung cancers. THPP derivatives were designed to improve upon the solubility of planar aromatic inhibitors.

Docking Dynamics:

  • Hinge Interaction: The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair with the backbone of Met1160 . This is the "anchor" point essential for potency.

  • Hydrophobic Clamp: The tetrahydropyridine ring occupies the ribose-binding pocket, often interacting with Ile1084 and Val1092 .

  • Selectivity: Substituents at the N-5 position of the tetrahydropyridine extend into the solvent-exposed region, allowing for selectivity tuning without disrupting the core binding mode.

Performance Data (Compound 8c vs. Reference):

  • Compound 8c: Forms a pi-cation interaction with Lys1110 . Docking Score: -10.8 kcal/mol.

  • Reference (Crizotinib): Docking Score: -11.5 kcal/mol. While slightly lower, 8c offers improved synthetic tractability.

Case Study B: Pendrin (SLC26A4) Inhibition

Context: Pendrin upregulation drives inflammation in asthma and cystic fibrosis.[2]

Docking Dynamics:

  • Allosteric Fit: Unlike the precise H-bond network in kinases, Pendrin binding is driven by shape complementarity. The THPP core sits in a hydrophobic groove.

  • Halogen Bonding: Analogs with fluorine substitutions (e.g., 3,5-difluoro) show enhanced binding energies (-8.5 kcal/mol) compared to unsubstituted analogs (-7.2 kcal/mol), attributed to halogen-pi interactions within the pocket.

  • Restricted Mobility: The semi-rigid nature of the tetrahydro- ring reduces the entropic penalty upon binding compared to flexible linear chain inhibitors.

Experimental Protocol: Self-Validating Docking Workflow

To replicate these findings or screen new analogs, follow this "self-validating" protocol. This workflow prioritizes reproducibility and false-positive elimination.

Phase 1: Preparation (The Foundation)
  • Ligand Prep:

    • Generate 3D conformers using OPLS3e or MMFF94 force fields.

    • Critical Step: Protonate the piperidine nitrogen at physiological pH (7.4). For THPP, the N-5 is basic; its protonation state drastically alters electrostatic interaction energies.

  • Protein Prep:

    • Retrieve PDB structures (e.g., 3F4R for homology modeling reference or specific kinase PDBs like 2WGJ for c-Met).

    • Remove crystallographic waters except those bridging the ligand and protein (often found in kinase active sites).

    • Optimize H-bond network using PropKa.

Phase 2: The Docking Grid (The Search Space)
  • Center: Define the grid box centroid using the co-crystallized ligand.

  • Dimensions: 20Å x 20Å x 20Å. Do not use a "whole protein" blind dock for comparative SAR studies; it introduces too much noise.

  • Constraint: For c-Met, apply a positional constraint (H-bond) on Met1160 to filter out non-productive poses immediately.

Phase 3: Validation (The Trust Metric)
  • Redocking: Remove the native ligand and redock it.

  • Success Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid or force field parameters are invalid for this target.

Visualization of Signaling & Workflow

Diagram 1: Comparative Docking Workflow

This diagram illustrates the decision matrix for evaluating THPP analogs against Kinase vs. Transporter targets.

DockingWorkflow Start THPP Analog Library Prep Ligand Preparation (pH 7.4 Protonation) Start->Prep TargetKinase Target: c-Met Kinase (PDB: 2WGJ) Prep->TargetKinase Oncology Path TargetPendrin Target: Pendrin (Homology Model) Prep->TargetPendrin Respiratory Path GridKinase Grid: ATP Pocket Constraint: Met1160 TargetKinase->GridKinase GridPendrin Grid: Hydrophobic Groove No H-bond Constraints TargetPendrin->GridPendrin ScoreKinase Scoring: H-Bond Stability (Hinge Region) GridKinase->ScoreKinase ScorePendrin Scoring: Shape Complementarity (VdW/Hydrophobic) GridPendrin->ScorePendrin Decision Select Lead Candidate ScoreKinase->Decision Select High Affinity ScorePendrin->Decision Select High Affinity

Caption: Workflow distinguishing the constraint-driven docking for kinases versus the shape-driven docking for transporters.

Diagram 2: c-Met Interaction Logic

Visualizing the specific pharmacophore features required for successful c-Met inhibition by THPPs.

InteractionMap THPP THPP Core (Ligand) HBond H-Bond (Critical) THPP->HBond PiCat Pi-Cation THPP->PiCat VdW Hydrophobic Clamp THPP->VdW Met1160 Met1160 (Hinge) Lys1110 Lys1110 (Catalytic) Ile1084 Ile1084 (Hydrophobic) HBond->Met1160 PiCat->Lys1110 VdW->Ile1084

Caption: Pharmacophore map detailing the critical H-bond anchor at Met1160 and stabilizing hydrophobic contacts.

References

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Source: European Journal of Medicinal Chemistry (2017).

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Source: Bioorganic & Medicinal Chemistry Letters (2019).

  • Synthesis of tetrahydropyridine derivatives: Anticancer and anti-tubercular agents along with molecular docking studies. Source: ResearchGate / Journal of Molecular Structure.

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Source: Journal of Medicinal Chemistry (2023).

  • Molecular docking-based virtual screening of pyrazolopyrimidine analogs. Source: Beni-Suef University Journal of Basic and Applied Sciences (2022).

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Safety Operating Guide

Navigating the Safe Disposal of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol presents unique handling and disposal challenges for researchers in drug development and chemical synthesis. While specific regulatory guidelines for this compound are not yet established, a robust disposal strategy can be formulated by examining its structural components—a tetrahydropyrazolo[1,5-a]pyridine core and a methanol group—and adhering to established best practices for analogous chemical waste. This guide provides a comprehensive, step-by-step framework to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Primary Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1]

  • Serious Eye Irritation: Can result in redness, pain, and potential damage to the eyes.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]

Furthermore, the presence of the methanol functional group suggests potential toxicity if ingested, inhaled, or absorbed through the skin, with possible effects including headaches, dizziness, and nausea.[2][3] The pyridine-like core implies that this compound may be harmful if swallowed and could be irritating to the skin and eyes.[4]

Hazard ClassificationPotential EffectsSource of Information
Skin Irritation Redness, itching, inflammation, blistering, or dryness.[1]Analog SDS
Eye Irritation Redness, watering, itching, and potential for severe damage.[1]Analog SDS
Respiratory Irritation Irritation of lungs and respiratory system.[1]Analog SDS
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][4]Data from related compounds (Pyridine, Methanol)
Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form—pure, in solution, or as waste.

  • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.[5]

  • Eye/Face Protection: Chemical safety goggles are essential. A face shield should be worn when there is a risk of splashing.

  • Skin and Body Protection: A fully buttoned lab coat must be worn. For larger quantities or in case of a significant spill, chemical-resistant aprons and boots are recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors or dust.[5]

Spill Management: Immediate and Effective Response

Accidental spills require a prompt and well-rehearsed response to mitigate exposure and environmental contamination.

For Small Spills (manageable by trained personnel):

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Containment: Use an inert absorbent material, such as sand, earth, or commercial sorbents, to contain the spill.[6]

  • Collection: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a mild detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Emergency Services: Contact your institution's Environmental Health & Safety (EHS) department and, if necessary, local emergency services.

  • Secure the Area: Prevent entry to the spill zone.

Waste Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated, compatible, and sealable hazardous waste container.[5] Plastic containers are often preferred for their durability.

  • Incompatible Materials: Do not mix this waste with incompatible chemicals such as strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.[5]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: List the full chemical name: "this compound."

  • Hazard Pictograms: Affix appropriate GHS hazard pictograms (e.g., irritant, health hazard).

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Away from Ignition Sources: Due to the methanol component, keep the waste away from heat, sparks, and open flames.[8]

Step 4: Final Disposal

  • Contact EHS: Once the container is full or is no longer in use, contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal.

  • Approved Waste Disposal Plant: The EHS department will ensure the waste is transported to an approved and licensed hazardous waste disposal facility.[4] The most probable method of disposal for this type of organic compound is high-temperature incineration.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Start: Handling (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-2-yl)methanol ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Pure compound, solutions, contaminated materials) fume_hood->waste_generated spill Accidental Spill fume_hood->spill segregate Segregate Waste into a Designated, Compatible Container waste_generated->segregate assess_spill Assess Spill Size spill->assess_spill label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Date segregate->label_container store Store in a Cool, Dry, Well-Ventilated Area (Satellite Accumulation Area) label_container->store ehs_pickup Contact EHS for Pickup and Final Disposal store->ehs_pickup incineration Disposal via High-Temperature Incineration at a Licensed Facility ehs_pickup->incineration small_spill Small Spill: - Alert & Isolate - Contain with Absorbent - Collect & Decontaminate assess_spill->small_spill < 1 Liter & Manageable large_spill Large Spill: - Evacuate Area - Contact EHS/ Emergency Services assess_spill->large_spill > 1 Liter or Unmanageable small_spill->segregate

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Reactant of Route 2
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.